molecular formula C14H26O B1206725 Sandalore CAS No. 65113-99-7

Sandalore

Cat. No.: B1206725
CAS No.: 65113-99-7
M. Wt: 210.36 g/mol
InChI Key: NGYMOTOXXHCHOC-UHFFFAOYSA-N
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Description

Sandalore (CAS 65113-99-7), with the IUPAC name 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol, is a synthetic sandalwood odorant used in fragrance research and the study of extra-nasal olfactory receptors . Its core research value lies in its role as a specific and selective agonist for the olfactory receptor OR2AT4 . This receptor is functionally expressed in various non-neuronal tissues, including human keratinocytes in the epidermis and hair follicles, as well as in alveolar macrophages . The stimulation of OR2AT4 by this compound activates intracellular signaling pathways, including a rise in calcium and cAMP, leading to the phosphorylation of kinases like Erk1/2 and p38 MAPK . This mechanism underlies its key research applications: in skin models, this compound induces Ca2+ signals, promotes keratinocyte proliferation and migration, and enhances wound-healing processes in human keratinocytes and skin organ cultures . In hair follicle research, this compound has been shown to prolong the anagen (growth) phase, decrease apoptosis of hair matrix keratinocytes, and increase the production of the anagen-prolonging growth factor IGF-1, while suppressing the catagen-promoting TGF-β2 . A randomized, double-blinded, placebo-controlled clinical trial demonstrated that topical this compound application can improve parameters associated with telogen effluvium, reducing hair shedding and increasing hair volume . Furthermore, research in immunology indicates that OR2AT4 activation in human alveolar macrophages by this compound can reduce the phagocytic capacity and proinflammatory cytokine release, suggesting a potential role in modulating inflammation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYMOTOXXHCHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
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CAS No.

65113-99-7
Record name Sandalore
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Record name Sandalore
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Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
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Record name α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol
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Record name SANDALORE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sandalore's Mechanism of Action in Keratinocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Sandalore, a synthetic sandalwood odorant, on human keratinocytes. The information presented is collated from key research findings, offering a detailed understanding of the signaling cascades and cellular responses elicited by this compound.

Core Mechanism: OR2AT4 Activation

This compound's primary mode of action in keratinocytes is initiated by its binding to and activation of the ectopic olfactory receptor, OR2AT4.[1][2][3] This G-protein coupled receptor, typically associated with the sense of smell, is functionally expressed in the epidermis.[4] The activation of OR2AT4 by this compound triggers a cascade of intracellular signaling events, fundamentally altering keratinocyte behavior.[2][3]

Intracellular Signaling Pathways

Upon activation of OR2AT4, two principal second messenger systems are engaged: a significant influx of calcium ions (Ca2+) and an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][5] These initial signals then propagate through several downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axes.[2]

Calcium and cAMP Signaling

This compound stimulation leads to a robust and transient increase in intracellular Ca2+ concentration in human keratinocytes.[2] This Ca2+ signal is a critical initiator for subsequent downstream events. Concurrently, this compound binding to OR2AT4 activates a cAMP-dependent pathway.[2]

This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Binds to Ca2_influx Ca2+ Influx OR2AT4->Ca2_influx Induces cAMP_increase cAMP Increase OR2AT4->cAMP_increase Induces

Initial signaling events following this compound binding to OR2AT4.

MAPK Pathway Activation

The initial Ca2+ and cAMP signals converge on the MAPK signaling cascade, leading to the phosphorylation and activation of key kinases, including Extracellular signal-regulated kinases 1 and 2 (Erk1/2) and p38 MAPK.[2][6] The activation of these pathways is crucial for mediating the proliferative and migratory effects of this compound.

PI3K/Akt/mTOR Pathway Activation

This compound also activates the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The activation of this cascade contributes significantly to the observed cellular responses in keratinocytes following this compound treatment.

This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Ca2_cAMP Ca2+ / cAMP OR2AT4->Ca2_cAMP MAPK_Pathway MAPK Pathway Ca2_cAMP->MAPK_Pathway PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ca2_cAMP->PI3K_Akt_mTOR Erk1_2_p38 p-Erk1/2 p-p38 MAPK_Pathway->Erk1_2_p38 Cellular_Effects Cellular Effects PI3K_Akt_mTOR->Cellular_Effects Erk1_2_p38->Cellular_Effects

Downstream signaling pathways activated by this compound.

Cellular Effects of this compound on Keratinocytes

The activation of these intricate signaling networks culminates in several beneficial physiological responses in keratinocytes, primarily promoting tissue repair and regeneration.

Proliferation and Migration

Long-term stimulation with this compound has been shown to positively affect keratinocyte proliferation and migration.[2][7] These effects are crucial for the re-epithelialization process during wound healing.

Wound Healing

In vitro studies, such as the wound scratch assay, have demonstrated that this compound promotes the regeneration of keratinocyte monolayers.[2][7] This suggests a direct role for this compound in accelerating wound closure.

Suppression of Senescence

Recent evidence indicates that this compound, through OR2AT4 activation, can inhibit hydrogen peroxide-induced senescence in human keratinocytes. This anti-aging effect is mediated by the activation of the CaMKKβ/AMPK/mTORC1/autophagy signaling axis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters in keratinocytes, as reported in the literature.

Table 1: Effect of this compound on Keratinocyte Proliferation and Migration

ParameterThis compound ConcentrationDuration of TreatmentObserved EffectReference
Cell Proliferation100 µM48 hours~20% increaseBusse et al., 2014
Cell Migration (Wound Closure)100 µM24 hoursSignificant increase in wound closure rateBusse et al., 2014

Table 2: Effect of this compound on Intracellular Signaling Molecules

MoleculeThis compound ConcentrationTime PointFold Change/ObservationReference
Intracellular Ca2+300 µMPeak within secondsStrong transient increaseBusse et al., 2014
Intracellular cAMP100 µM15 minutes~1.5-fold increaseBusse et al., 2014
p-Erk1/2100 µM15 minutesSignificant increaseBusse et al., 2014
p-p38100 µM15 minutesSignificant increaseBusse et al., 2014

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on keratinocytes.

Primary Human Keratinocyte Culture

cluster_0 Isolation cluster_1 Culture Skin_Biopsy Skin Biopsy Dermis_Epidermis_Separation Dermis-Epidermis Separation (Dispase) Skin_Biopsy->Dermis_Epidermis_Separation Trypsinization Trypsinization Dermis_Epidermis_Separation->Trypsinization Cell_Pellet Cell Pellet Trypsinization->Cell_Pellet Plating Plate cells in Keratinocyte Growth Medium Cell_Pellet->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation Medium_Change Change Medium Every 2-3 days Incubation->Medium_Change Subculture Subculture at 70-80% confluence Medium_Change->Subculture

Workflow for primary human keratinocyte culture.

Protocol:

  • Obtain human skin biopsies and separate the epidermis from the dermis using dispase treatment overnight at 4°C.[1]

  • Isolate keratinocytes from the epidermis by trypsinization at 37°C for 10-15 minutes.[1]

  • Neutralize trypsin with soybean trypsin inhibitor and collect the cells by centrifugation.

  • Resuspend the cell pellet in keratinocyte growth medium (e.g., KGM-Gold) and plate onto collagen-coated culture flasks.[1][8]

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Change the medium every 2-3 days and subculture the cells when they reach 70-80% confluency.

In Vitro Wound Scratch Assay

step1 Grow Keratinocytes to Confluent Monolayer step2 Create a Scratch with a Pipette Tip step1->step2 step3 Wash with PBS to Remove Debris step2->step3 step4 Add Medium with/without This compound step3->step4 step5 Image at 0h step4->step5 step6 Incubate and Image at Regular Intervals (e.g., 12h, 24h) step5->step6 step7 Measure Wound Area and Calculate Closure Rate step6->step7

Workflow for the in vitro wound scratch assay.

Protocol:

  • Seed primary human keratinocytes in 6-well plates and grow them to full confluency.[9][10]

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[10]

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh keratinocyte growth medium containing either this compound (e.g., 100 µM) or vehicle control (DMSO).[11]

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[9]

  • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Calcium Imaging

step1 Load Keratinocytes with Fura-2 AM (e.g., 2-5 µM) step2 Incubate for 30-60 min at 37°C step1->step2 step3 Wash with HBSS step2->step3 step4 Mount on Microscope step3->step4 step5 Record Baseline Fluorescence (340/380 nm excitation) step4->step5 step6 Add this compound step5->step6 step7 Record Fluorescence Changes step6->step7 step8 Calculate [Ca2+]i Ratio step7->step8

Workflow for calcium imaging in keratinocytes.

Protocol:

  • Culture primary human keratinocytes on glass coverslips.

  • Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a serum-free medium for 30-60 minutes at 37°C.[12][13]

  • Wash the cells with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

  • Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.[13][14]

  • Perfuse the cells with a solution containing this compound (e.g., 300 µM) and continuously record the fluorescence changes.[2]

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.[14]

cAMP Measurement

Protocol:

  • Culture primary human keratinocytes in 24-well plates.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound or a vehicle control for a defined time (e.g., 15 minutes).[2]

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay kit, following the manufacturer's instructions.

Western Blot Analysis for Phosphorylated Kinases

step1 Treat Keratinocytes with This compound or Vehicle step2 Lyse Cells and Quantify Protein step1->step2 step3 SDS-PAGE step2->step3 step4 Transfer to PVDF Membrane step3->step4 step5 Block with BSA or Milk step4->step5 step6 Incubate with Primary Antibody (e.g., anti-p-Erk1/2) step5->step6 step7 Incubate with HRP-conjugated Secondary Antibody step6->step7 step8 Detect with ECL and Image step7->step8 step9 Strip and Re-probe for Total Protein step8->step9

Workflow for Western blot analysis.

Protocol:

  • Culture primary human keratinocytes and treat them with this compound (e.g., 100 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes).[15]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-phospho-Erk1/2, anti-phospho-p38) overnight at 4°C.[16]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the respective kinases.

This guide provides a foundational understanding of this compound's mechanism of action in keratinocytes. Further research will continue to elucidate the intricate details of these pathways and their potential for therapeutic and cosmetic applications.

References

The Olfactory Receptor OR2AT4 and its Interaction with Sandalore: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR), has garnered significant attention for its ectopic expression and functional roles in non-olfactory tissues, particularly in human skin keratinocytes and hair follicles.[1][2] Its activation by the synthetic sandalwood odorant, Sandalore, triggers a cascade of intracellular signaling events that modulate crucial cellular processes such as proliferation, migration, and apoptosis.[2][3] This technical guide provides an in-depth overview of the OR2AT4-Sandalore interaction, consolidating quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development exploring the therapeutic potential of targeting OR2AT4.

Data Presentation

The interaction of this compound with OR2AT4 initiates a series of downstream signaling events. The following tables summarize the available quantitative data from studies on human cell lines.

Table 1: Ligand-Receptor Interaction Parameters

ParameterValueCell LineReference
This compound EC50 (cAMP) 197 µMHaCaT (human keratinocytes)[1]
This compound EC50 (cAMP) 310 µMK562 (human myeloid leukemia)
This compound EC50 (Ca2+) 265 µMK562 (human myeloid leukemia)

EC50 (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal response for the indicated second messenger.

Table 2: Downstream Signaling Activation

Signaling MoleculeFold Change (vs. Control)Time PointCell LineReference
cAMP ~3-fold increaseNot specifiedHaCaT (human keratinocytes)[1]
Phospho-p44/42 MAPK (ERK1/2) 2.1 (±0.22)Not specifiedK562 (human myeloid leukemia)
Phospho-Akt 2.7 (±0.34)Not specifiedK562 (human myeloid leukemia)

Fold change values indicate the magnitude of increase in the specified signaling molecule's activity or concentration upon stimulation with this compound.

Signaling Pathways

Activation of OR2AT4 by this compound initiates a canonical G-protein coupled receptor signaling cascade, primarily through the Gαs and Gαolf subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This is followed by an influx of extracellular calcium (Ca2+).[2] These second messengers then trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades involving ERK1/2 and p38, and the CaMKKβ/AMPK/mTORC1/autophagy axis.[2][4]

OR2AT4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Binds G_protein Gαs/olf / Gβγ OR2AT4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates Ca2_ion Ca²⁺ cAMP->Ca2_ion Increases Influx CaMKKb CaMKKβ Ca2_ion->CaMKKb Activates p38_MAPK p38 MAPK Ca2_ion->p38_MAPK Activates ERK12 ERK1/2 Ca2_ion->ERK12 Activates AMPK AMPK CaMKKb->AMPK Phosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits Proliferation Cell Proliferation & Migration p38_MAPK->Proliferation ERK12->Proliferation Apoptosis Inhibition of Apoptosis ERK12->Apoptosis

OR2AT4 Signaling Pathway upon this compound Activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the OR2AT4-Sandalore interaction.

Cell Culture
  • Cell Line: Human adult low-calcium temperature-sensitive keratinocytes (HaCaT) are a commonly used cell line for these studies.[4]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

OR2AT4 Knockdown using siRNA

This protocol is essential to confirm that the observed effects of this compound are mediated through OR2AT4.

siRNA_Knockdown_Workflow start Seed HaCaT cells transfection Transfect with OR2AT4 siRNA or scrambled control siRNA start->transfection incubation Incubate for 48-72 hours transfection->incubation validation Validate knockdown efficiency (qRT-PCR or Western Blot) incubation->validation experiment Perform downstream experiments (e.g., Ca²⁺ imaging, proliferation assay) validation->experiment end Analyze results experiment->end

Workflow for siRNA-mediated knockdown of OR2AT4.
  • Reagents: Commercially available siRNA targeting human OR2AT4 and a non-targeting (scrambled) control siRNA are used. A suitable transfection reagent (e.g., Lipofectamine RNAiMAX) is also required.

  • Procedure:

    • Seed HaCaT cells in 6-well plates and grow to 50-60% confluency.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 48-72 hours.

    • Verify the knockdown efficiency by quantifying OR2AT4 mRNA levels using quantitative real-time PCR (qRT-PCR) or protein levels via Western blotting.

    • The cells are then ready for subsequent functional assays.

Intracellular Calcium Imaging

This assay measures the this compound-induced increase in intracellular calcium concentration.

  • Reagents: A calcium-sensitive fluorescent dye such as Fura-2 AM is used. Hanks' Balanced Salt Solution (HBSS) is used as the imaging buffer.

  • Procedure:

    • Seed HaCaT cells on glass coverslips and grow to 80-90% confluency.

    • Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Obtain a baseline fluorescence reading.

    • Perfuse the cells with a solution containing this compound at the desired concentration.

    • Record the changes in the ratio of fluorescence emission at 340 nm and 380 nm excitation over time. The ratio is proportional to the intracellular calcium concentration.

cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels following OR2AT4 activation.

  • Reagents: A commercial cAMP enzyme immunoassay (EIA) or a fluorescence/luminescence-based biosensor assay kit is used.

  • Procedure (using an EIA kit):

    • Seed HaCaT cells in a 96-well plate and grow to near confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of this compound for a defined time (e.g., 15-30 minutes).

    • Lyse the cells and perform the cAMP EIA according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence on a plate reader and calculate the cAMP concentration based on a standard curve.

Western Blotting for Phosphorylated Kinases

This method is used to detect the activation of downstream signaling kinases like ERK1/2 and p38 MAPK.

  • Reagents: Primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as antibodies for the total forms of these proteins. A suitable secondary antibody conjugated to an enzyme (e.g., HRP) is also required.

  • Procedure:

    • Treat HaCaT cells with this compound for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on keratinocyte migration.

Scratch_Assay_Workflow start Grow HaCaT cells to confluence scratch Create a 'scratch' in the cell monolayer with a pipette tip start->scratch wash Wash to remove debris scratch->wash treatment Add medium with or without this compound wash->treatment imaging Image the scratch at T=0 and at subsequent time points (e.g., 24h) treatment->imaging analysis Measure the change in scratch area to quantify cell migration imaging->analysis end Determine wound closure rate analysis->end

Workflow for the in vitro wound healing (scratch) assay.
  • Procedure:

    • Grow HaCaT cells in a 6-well plate until a confluent monolayer is formed.

    • Create a linear "scratch" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing either this compound or a vehicle control.

    • Capture images of the scratch at the beginning of the experiment (t=0) and at various time points thereafter (e.g., every 8 or 12 hours) until the scratch is closed in the control wells.

    • Measure the area of the scratch at each time point using image analysis software and calculate the rate of wound closure.

Ex Vivo Hair Follicle Organ Culture

This model allows for the study of this compound's effects on hair growth in a system that closely mimics the in vivo environment.

  • Procedure:

    • Isolate individual hair follicles from human scalp skin samples obtained from cosmetic surgery.

    • Culture the hair follicles in a serum-free medium (e.g., Williams E medium) supplemented with insulin, hydrocortisone, and antibiotics.

    • Treat the hair follicles with this compound or a vehicle control.

    • Monitor hair shaft elongation daily using a microscope equipped with a calibrated eyepiece.

    • At the end of the culture period, the hair follicles can be processed for histological analysis or molecular assays (e.g., qRT-PCR, immunohistochemistry) to assess markers of proliferation and apoptosis.

Conclusion

The interaction between this compound and the olfactory receptor OR2AT4 represents a promising avenue for therapeutic interventions in dermatology and hair care. The activation of this receptor in keratinocytes and hair follicles triggers a complex network of signaling pathways that ultimately promote cell proliferation and migration while inhibiting apoptosis. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling cascades involved in this interaction. It is anticipated that this information will facilitate further research and development aimed at harnessing the therapeutic potential of modulating OR2AT4 activity for skin repair, anti-aging, and the treatment of hair loss disorders.

References

The Olfactory Receptor Agonist Sandalore: A Catalyst for Skin Cell Proliferation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The synthetic sandalwood odorant, Sandalore, has emerged as a significant modulator of skin cell physiology, primarily through its interaction with the ectopic olfactory receptor OR2AT4 expressed in human keratinocytes. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on skin cell proliferation, migration, and survival. It details the underlying molecular signaling pathways, summarizes key quantitative data from pivotal studies, and provides comprehensive experimental protocols to facilitate further research in this promising area of dermatology and drug development.

Introduction

The discovery of functional olfactory receptors in non-olfactory tissues has opened new avenues for therapeutic intervention in a variety of cellular processes. In the skin, the olfactory receptor OR2AT4 has been identified as a key player in mediating the effects of certain odorants on keratinocyte function. This compound, a synthetic sandalwood mimetic, is a potent agonist of OR2AT4 and has been shown to promote cellular activities essential for wound healing and skin regeneration.[1][2] This guide synthesizes the existing research to provide a detailed technical overview for scientists and professionals in the field.

The OR2AT4 Signaling Cascade in Keratinocytes

This compound's effects on skin cells are primarily initiated by its binding to the G-protein coupled receptor OR2AT4.[1] This interaction triggers two distinct downstream signaling pathways, depending on the cellular context.

The cAMP/PKA/MAPK Pathway in Proliferating Keratinocytes

In standard proliferating keratinocytes, this compound-induced activation of OR2AT4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca2+) levels.[1][3] This rise in second messengers activates protein kinase A (PKA) and subsequently leads to the phosphorylation of the mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase 1/2 (Erk1/2), and p38.[1][3] This signaling cascade is crucial for promoting keratinocyte proliferation and migration, which are fundamental processes in wound re-epithelialization.[1]

This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 AC Adenylyl Cyclase OR2AT4->AC Activates Ca2 ↑ Ca2+ OR2AT4->Ca2 Induces cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Erk12 p-Erk1/2 PKA->Erk12 Phosphorylates p38 p-p38 PKA->p38 Phosphorylates Proliferation Cell Proliferation Erk12->Proliferation Migration Cell Migration p38->Migration

This compound-OR2AT4 signaling in proliferating keratinocytes.
The CaMKKβ/AMPK/mTORC1 Pathway in Senescent Keratinocytes

In the context of cellular senescence, an age-related decline in cellular function, this compound has been shown to suppress the senescent phenotype and restore proliferation in human keratinocytes.[4] This effect is mediated through a distinct signaling pathway initiated by the this compound-induced increase in intracellular calcium.[4][5] The elevated calcium levels activate Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[4][5] Activated AMPK then modulates the mTORC1 signaling axis, leading to the promotion of autophagy and the restoration of cellular proliferation.[4]

This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Ca2 ↑ Ca2+ OR2AT4->Ca2 Induces CaMKKb CaMKKβ Ca2->CaMKKb Activates AMPK p-AMPK CaMKKb->AMPK Phosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Proliferation Restored Proliferation AMPK->Proliferation Autophagy Autophagy mTORC1->Autophagy Inhibits

This compound-OR2AT4 signaling in senescent keratinocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human keratinocytes.

Table 1: Effect of this compound on Keratinocyte Proliferation and Migration

ParameterCell TypeThis compound ConcentrationTreatment DurationResultReference
Cell ProliferationHaCaT1 mM5 days~32% increase[6]
Cell MigrationHaCaT1 mM24 hours~40-50% increase in wound closure[6]
Ki-67 Expression (Senescent Cells)HaCaT100 µM24 hoursSignificant increase in Ki-67 positive cells[4]

Table 2: Effect of this compound on Signaling Molecules

ParameterCell TypeThis compound ConcentrationTreatment DurationResultReference
Intracellular Ca2+HaCaT500 µMSecondsRapid and transient increase[1]
Intracellular cAMPHaCaT100 µM15 minutes~2-fold increase[1]
p-Erk1/2HaCaT1 mM15 minutesSignificant increase[1]
p-p38 MAPKHaCaT1 mM15 minutesSignificant increase[1]
p-AMPK (Senescent Cells)HaCaT100 µM24 hoursSignificant increase[4]

Detailed Experimental Protocols

The following protocols are based on the methodologies reported in the primary literature and are provided as a guide for researchers.

Cell Culture
  • Cell Line: Human immortalized keratinocyte cell line (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Wound Scratch Assay)
  • Seed HaCaT cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with a serum-free medium containing this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.

  • Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

Calcium Imaging
  • Seed HaCaT cells on glass coverslips and culture overnight.

  • Load the cells with 2 µM Fura-2 AM in a serum-free medium for 30 minutes at 37°C.

  • Wash the cells with a standard bath solution (e.g., Krebs-Ringer-HEPES).

  • Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380) and then perfuse the cells with a solution containing this compound.

  • Record the change in the fluorescence ratio over time to measure the intracellular calcium concentration.

Western Blotting for Phosphorylated Kinases
  • Treat HaCaT cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated Erk1/2, total Erk1/2, phosphorylated p38, and total p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

siRNA-mediated Knockdown of OR2AT4
  • Seed HaCaT cells to be 50-60% confluent at the time of transfection.

  • Prepare a mixture of OR2AT4-specific siRNA or a non-targeting control siRNA with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium according to the manufacturer's instructions.

  • Add the siRNA-transfection reagent complex to the cells and incubate for 4-6 hours.

  • Replace the medium with a complete culture medium and incubate for 48-72 hours to allow for gene silencing.

  • Verify the knockdown efficiency by RT-qPCR or Western blotting for OR2AT4.

  • Perform downstream experiments to assess the effect of OR2AT4 knockdown on this compound-induced cellular responses.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cellular Assays cluster_signaling Signaling Analysis cluster_validation Target Validation CellCulture HaCaT Cell Culture This compound This compound Treatment (Various Concentrations) CellCulture->this compound Proliferation Proliferation Assay (MTT / BrdU) This compound->Proliferation Migration Migration Assay (Wound Scratch) This compound->Migration Calcium Calcium Imaging (Fura-2) This compound->Calcium Western Western Blot (p-Erk1/2, p-p38) This compound->Western siRNA siRNA Knockdown of OR2AT4 siRNA->this compound Precedes

General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The activation of the olfactory receptor OR2AT4 by this compound presents a compelling mechanism for promoting skin cell proliferation and migration, with significant implications for wound healing and anti-aging therapies. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other OR2AT4 agonists. Future research should focus on elucidating the in vivo efficacy and safety of topical this compound formulations, identifying endogenous ligands for OR2AT4 in the skin, and exploring the potential of targeting this receptor for the treatment of various dermatological conditions characterized by impaired wound healing or accelerated aging.

References

The Olfactory Receptor OR2AT4 as a Novel Target for Hair Growth: A Technical Overview of Initial Sandalore Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery that human hair follicles express functional olfactory receptors has opened a new frontier in trichology and the development of novel therapeutics for hair loss. This technical guide delves into the initial pioneering studies on the synthetic sandalwood odorant, Sandalore, and its remarkable effects on human hair follicle growth. We will explore the molecular mechanisms, present key quantitative data from foundational ex vivo and clinical research, and provide detailed experimental protocols for the methodologies employed. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development.

The Role of the Olfactory Receptor OR2AT4 in Hair Follicles

Initial research identified the expression of the olfactory receptor OR2AT4 in the outer root sheath of human hair follicles.[1][2][3][4] Subsequent studies have demonstrated that the activation of this receptor by its specific agonist, this compound, triggers a signaling cascade that ultimately promotes hair growth.[1][2][3][4] This finding has led to the concept of "olfactotherapy" for hair loss, where a cosmetically widely-used odorant can regulate the growth of a human mini-organ.[3]

Quantitative Data from Key Studies

The following tables summarize the key quantitative findings from the foundational ex vivo study by Chéret et al. (2018) and a subsequent clinical trial by Jimenez et al. (2020) investigating the effects of this compound on hair follicle growth.

Table 1: Ex Vivo Effects of this compound on Human Hair Follicles
ParameterTreatment Group (this compound)Control Group (Vehicle)Percentage ChangeStatistical Significance
Anagen VI Maintenance Prolonged anagen phaseNormal progression to catagenTreatment with 0.5 mM this compound resulted in a significant prolongation of the anagen VI stage compared to vehicle-treated follicles over a 6-day culture period.p < 0.05
Apoptosis (TUNEL+ cells in hair matrix) Decreased number of apoptotic cellsHigher number of apoptotic cellsA significant reduction in the number of apoptotic keratinocytes in the hair bulb was observed in this compound-treated follicles.p < 0.05
IGF-1 Protein Expression (in outer root sheath) Increased expressionBasal expressionTreatment with this compound led to a significant upregulation of the anagen-prolonging growth factor, Insulin-like Growth Factor 1 (IGF-1).p < 0.05

Data extracted from Chéret et al., Nature Communications, 2018.[3][4]

Table 2: Clinical Trial Results of 1% Topical this compound Solution in Female Telogen Effluvium
ParameterTreatment Group (1% this compound)Placebo GroupOutcomeStatistical Significance
Hair Shedding Reduced hair sheddingNo significant changeA significant reduction in daily hair loss was observed in the this compound group compared to placebo.p < 0.05
Hair Volume Increased hair volumeNo significant changeTreatment with this compound resulted in a statistically significant increase in hair volume.[5][6][7][8]p < 0.05
Anagen/Telogen Ratio Increased ratioNo significant changeA significant improvement in the proportion of hairs in the anagen (growth) phase was noted in the treatment group.p < 0.05

Data based on the findings of Jimenez et al., Journal of Cosmetic Dermatology, 2020.[1][5][6][7][8]

Signaling Pathway of this compound-Mediated Hair Growth

The activation of the olfactory receptor OR2AT4 by this compound initiates a cascade of intracellular events that culminate in the promotion of hair growth. The diagram below illustrates this signaling pathway.

Sandalore_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 AC Adenylyl Cyclase OR2AT4->AC Ca2_increase ↑ [Ca2+] i OR2AT4->Ca2_increase cAMP ↑ cAMP AC->cAMP p38_MAPK p38 MAPK Ca2_increase->p38_MAPK Erk1_2 Erk1/2 Ca2_increase->Erk1_2 PKA PKA cAMP->PKA CREB CREB PKA->CREB IGF1_gene IGF-1 Gene Transcription CREB->IGF1_gene p38_MAPK->IGF1_gene Erk1_2->IGF1_gene IGF1_secretion ↑ IGF-1 Secretion IGF1_gene->IGF1_secretion Anagen_prolongation Anagen Prolongation IGF1_secretion->Anagen_prolongation Apoptosis_reduction ↓ Apoptosis IGF1_secretion->Apoptosis_reduction

Caption: this compound-induced OR2AT4 signaling pathway in hair follicles.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial studies on this compound and hair follicle growth.

Human Hair Follicle Organ Culture

This ex vivo model allows for the maintenance of intact human hair follicles in a controlled laboratory setting, enabling the study of hair growth dynamics and the effects of various compounds.

Workflow Diagram:

Hair_Follicle_Culture_Workflow node_sourcing Source Human Scalp Skin Samples node_dissection Microdissection of Anagen VI Follicles node_sourcing->node_dissection node_culture Culture in William's E Medium (supplemented) node_dissection->node_culture node_treatment Treatment with This compound or Vehicle node_culture->node_treatment node_incubation Incubation (37°C, 5% CO2) for 6 days node_treatment->node_incubation node_analysis Analysis of Hair Cycle Stage and Growth node_incubation->node_analysis node_immuno Immunohistochemistry (IGF-1, TUNEL) node_incubation->node_immuno

Caption: Workflow for human hair follicle organ culture and analysis.

Detailed Methodology:

  • Source of Hair Follicles: Human scalp skin samples are obtained from consenting patients undergoing facelift surgery.

  • Microdissection: Anagen VI hair follicles are isolated from the subcutaneous fat of the scalp skin under a dissecting microscope.

  • Culture Medium: Isolated follicles are cultured individually in 24-well plates containing William's E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and a penicillin-streptomycin solution.

  • Treatment: Hair follicles are treated with this compound (typically at concentrations of 50 µM and 500 µM) or a vehicle control.

  • Incubation: The culture plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 6 days.

  • Hair Cycle Analysis: The hair cycle stage of each follicle is evaluated daily using a stereomicroscope based on the morphological criteria of the hair bulb (e.g., anagen, early catagen, mid-catagen, late catagen).

  • Hair Shaft Elongation: Hair shaft length is measured daily using an imaging software to determine the rate of hair growth.

Immunohistochemistry for IGF-1 and TUNEL Assay

Immunohistochemistry is employed to visualize the expression and localization of specific proteins within the hair follicle, while the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells.

Detailed Methodology:

  • Tissue Preparation: Cultured hair follicles are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Antigen Retrieval: For IGF-1 staining, heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

  • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for IGF-1 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

  • Detection: The signal is amplified using an avidin-biotin-peroxidase complex and visualized with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

  • TUNEL Assay: For apoptosis detection, a commercially available TUNEL kit is used according to the manufacturer's instructions. This involves labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis with a fluorescently labeled dUTP.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and mounted for microscopic analysis.

  • Quantification: The intensity of IGF-1 staining and the number of TUNEL-positive cells are quantified using image analysis software.

Conclusion and Future Directions

The initial studies on this compound have provided compelling evidence for the role of the olfactory receptor OR2AT4 in regulating human hair follicle growth. The ability of a topically applied, cosmetically acceptable odorant to prolong the anagen phase and reduce hair shedding represents a significant advancement in the field of hair loss treatment. These findings lay the groundwork for the development of a new class of "olfactotherapeutic" agents for androgenetic alopecia and telogen effluvium.

Future research should focus on further elucidating the downstream signaling pathways activated by OR2AT4, exploring the potential of other OR2AT4 agonists, and conducting larger-scale, long-term clinical trials to confirm the efficacy and safety of this compound for various types of hair loss in diverse populations. The insights gained from these pioneering studies have undoubtedly paved the way for innovative and targeted approaches to hair restoration.

References

The Scent of Regeneration: Unveiling the Role of OR2AT4 in Skin Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Ectopic Olfactory Receptor OR2AT4 in Human Skin Keratinocytes.

Executive Summary

The discovery of functional olfactory receptors (ORs) in non-olfactory tissues has opened new avenues for therapeutic intervention. This whitepaper provides an in-depth technical overview of the olfactory receptor OR2AT4, which is ectopically expressed in human skin keratinocytes. Activation of OR2AT4 by the synthetic sandalwood odorant, Sandalore, has been shown to trigger a cascade of signaling events that promote cell proliferation, migration, and tissue regeneration, while simultaneously combating cellular senescence. These findings highlight OR2AT4 as a promising target for the development of novel dermatological and cosmetic applications aimed at accelerating wound healing and mitigating the effects of skin aging. This document details the key experimental findings, presents quantitative data in a structured format, outlines the methodologies of pivotal experiments, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of OR2AT4's function in the skin.

Introduction: The Ectopic Olfactory System of the Skin

The skin, our body's largest organ, is a complex and dynamic environment that is constantly exposed to a myriad of external stimuli. To sense and respond to these cues, skin cells are equipped with a diverse array of sensory receptors. In a groundbreaking discovery, researchers identified that human skin cells, specifically keratinocytes, express functional olfactory receptors, a class of G-protein coupled receptors (GPCRs) previously thought to be exclusive to the nasal epithelium.[1][2][3] One of the most well-characterized of these ectopic ORs is OR2AT4.[4]

The identification of OR2AT4 in keratinocytes and the elucidation of its activation by specific odorants have unveiled a novel chemosensory system in the skin.[1][5] This system plays a crucial role in maintaining skin homeostasis, with implications for wound healing, regeneration, and the aging process.[6][7][8] This guide will delve into the core scientific discoveries surrounding OR2AT4 in skin tissue, providing the technical details necessary for researchers and drug development professionals to explore this exciting new field.

The Discovery and Functional Characterization of OR2AT4 in Keratinocytes

The initial identification of OR2AT4 in human keratinocytes was a pivotal moment in skin biology.[1][5] Researchers demonstrated that this receptor is not merely present but is functionally active, responding to specific ligands to initiate intracellular signaling.

Ligand Activation: The Role of this compound

A synthetic sandalwood odorant, this compound, was identified as a potent agonist for the OR2AT4 receptor.[1][2][5] The interaction between this compound and OR2AT4 is specific, as demonstrated by receptor knockdown experiments using RNA interference, which attenuated the cellular response to this compound.[1][5]

Cellular Responses to OR2AT4 Activation

Upon activation by this compound, OR2AT4 initiates a series of downstream signaling events that culminate in significant physiological responses within the keratinocytes:

  • Increased Cell Proliferation and Migration: Long-term stimulation of keratinocytes with this compound was shown to positively affect cell proliferation and migration. This was observed in vitro through wound scratch assays, where this compound treatment accelerated the regeneration of keratinocyte monolayers.[1][5] These findings strongly suggest the involvement of OR2AT4 in the re-epithelialization phase of wound healing.[1][5][9]

  • Suppression of Oxidative Stress-Induced Senescence: OR2AT4 activation has also been implicated in combating cellular aging. Studies have shown that this compound can inhibit senescent phenotypes in human keratinocytes induced by oxidative stress (e.g., hydrogen peroxide).[6][7][10][11] This anti-senescence effect is associated with restored cell proliferation and the activation of autophagy.[6][7][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on OR2AT4 in skin tissue.

Parameter Cell Type Treatment Result Reference
OR2AT4 mRNA ExpressionHaCaT keratinocytes-Co-expressed with GNAL and ADCY3[7]
Intracellular Calcium ([Ca²⁺]i) IncreaseCultured human keratinocytesThis compoundStrong Ca²⁺ signals[1][5]
OR2AT4 Knockdown Effect on [Ca²⁺]iHaCaT keratinocytes with OR2AT4 siRNAThis compoundAttenuated increase in calcium level[6][7]
Cell ProliferationKeratinocytesLong-term this compound stimulationPositively affected[1]
Cell MigrationKeratinocytesLong-term this compound stimulationPositively affected[1]
OR2AT4 mRNA Knockdown EfficiencyHaCaT keratinocytesOR2AT4 siRNA~70% reduction[7]
Senescence-Associated Parameter Cell Type Inducer Treatment Result Reference
Senescent Cell PhenotypesHaCaT keratinocytesHydrogen PeroxideThis compoundInhibited[6][10]
Cell Proliferation (in senescent cells)HaCaT keratinocytesHydrogen PeroxideThis compoundRestored[6][10]
Ki-67 Expression (in senescent cells)HaCaT keratinocytesHydrogen PeroxideThis compoundRestored[6][10]
Senescence-Associated β-Galactosidase ExpressionHaCaT keratinocytesHydrogen PeroxideThis compoundInhibited[6][10]
p21 Expression (in senescent cells)HaCaT keratinocytesHydrogen PeroxideThis compoundIncreased[6][10]

Signaling Pathways of OR2AT4 in Keratinocytes

Activation of the OR2AT4 receptor by this compound initiates two primary signaling cascades within keratinocytes, leading to the observed physiological effects.

The cAMP/MAPK Pathway in Wound Healing

The first identified pathway involves the canonical G-protein coupled receptor signaling cascade.

Wound_Healing_Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 G_olf Gαolf OR2AT4->G_olf activates AC3 Adenylate Cyclase 3 G_olf->AC3 activates cAMP cAMP AC3->cAMP produces PKA PKA cAMP->PKA activates Erk1_2 Erk1/2 PKA->Erk1_2 phosphorylates p38_MAPK p38 MAPK PKA->p38_MAPK phosphorylates Proliferation Cell Proliferation Erk1_2->Proliferation Migration Cell Migration p38_MAPK->Migration Anti_Senescence_Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 PLC Phospholipase C OR2AT4->PLC activates IP3 IP₃ PLC->IP3 produces Ca2_increase Intracellular Ca²⁺ ↑ IP3->Ca2_increase triggers CaMKKb CaMKKβ Ca2_increase->CaMKKb activates AMPK AMPK CaMKKb->AMPK phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits p21 p21 AMPK->p21 inhibits expression of Autophagy Autophagy mTORC1->Autophagy inhibits Senescence Cellular Senescence Autophagy->Senescence suppresses p21->Senescence promotes Gene_Expression_Workflow Keratinocytes Keratinocytes RNA_Extraction RNA Extraction Keratinocytes->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-PCR / qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis siRNA_Workflow Keratinocytes Keratinocytes siRNA_Transfection siRNA Transfection (OR2AT4 vs. Control) Keratinocytes->siRNA_Transfection Sandalore_Stimulation This compound Stimulation siRNA_Transfection->Sandalore_Stimulation Functional_Assay Functional Assay (e.g., Calcium Imaging) Sandalore_Stimulation->Functional_Assay Comparison Comparison of Responses Functional_Assay->Comparison

References

The Role of Sandalore in Epithelial Tissue Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial tissue, the primary protective barrier of the body, possesses a remarkable capacity for regeneration. This process is governed by a complex interplay of signaling molecules and cellular events. Recent research has unveiled an unexpected player in this intricate process: Sandalore, a synthetic sandalwood odorant. Initially recognized for its olfactory properties, this compound has been demonstrated to promote epithelial tissue regeneration, particularly in the skin, by activating a specific olfactory receptor, OR2AT4, expressed in keratinocytes. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and methodologies related to the role of this compound in epithelial tissue regeneration, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: The OR2AT4 Signaling Cascade

This compound exerts its pro-regenerative effects on epithelial tissue primarily through the activation of the olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR) found on the surface of human keratinocytes.[1][2][3][4] The binding of this compound to OR2AT4 initiates a downstream signaling cascade that culminates in enhanced cell proliferation and migration, two critical processes in wound healing.[1][2][3]

The activation of OR2AT4 by this compound triggers a cAMP-dependent signaling pathway.[1][2] This leads to a rapid and transient increase in intracellular calcium (Ca2+) levels.[1] The elevation in intracellular calcium, along with the activation of the cAMP pathway, subsequently leads to the phosphorylation and activation of two key mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK.[1][2] The activation of these kinases is crucial for relaying the signal to the nucleus, where they can modulate the expression of genes involved in cell cycle progression and migration.

In the context of hair follicles, which are specialized epithelial structures, this compound-mediated activation of OR2AT4 has been shown to prolong the anagen (growth) phase of the hair cycle.[5][6][7][8] This effect is attributed to an increase in the production of Insulin-like Growth Factor-1 (IGF-1), a key regulator of hair growth, and a decrease in apoptosis (programmed cell death) of hair follicle keratinocytes.[5][6][7][8]

Below is a diagram illustrating the signaling pathway initiated by this compound in keratinocytes.

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 AC Adenylyl Cyclase OR2AT4->AC Activates Ca2_increase ↑ [Ca2+]i OR2AT4->Ca2_increase Induces cAMP ↑ cAMP AC->cAMP p38_MAPK p-p38 MAPK cAMP->p38_MAPK Erk12 p-Erk1/2 cAMP->Erk12 Ca2_increase->p38_MAPK Ca2_increase->Erk12 Proliferation Cell Proliferation p38_MAPK->Proliferation Migration Cell Migration p38_MAPK->Migration Erk12->Proliferation Erk12->Migration Regeneration Epithelial Regeneration Proliferation->Regeneration Migration->Regeneration

This compound-OR2AT4 signaling pathway in keratinocytes.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on keratinocyte functions as reported in key studies.

Parameter This compound Concentration Effect Reference
Keratinocyte Proliferation1 mM~32% increase in cell number after 5 daysBusse et al., 2014[2][3][4]
Keratinocyte Migration (In Vitro Wound Healing)1 mM~36% faster wound closure after 48 hoursBusse et al., 2014[2][3][4]
Parameter This compound Concentration Effect Reference
Erk1/2 Phosphorylation1 mMPeak activation observed at 15 minutesBusse et al., 2014[2][3][4]
p38 MAPK Phosphorylation1 mMPeak activation observed at 30 minutesBusse et al., 2014[2][3][4]
Intracellular cAMP Level1 mMSignificant increase observed after 15 minutesBusse et al., 2014[2][3][4]
Intracellular Ca2+ Concentration1 mMRapid and transient increase within secondsBusse et al., 2014[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound and epithelial regeneration.

In Vitro Wound Scratch Assay

This assay is used to assess the effect of this compound on keratinocyte migration.

Scratch_Assay_Workflow Start Start Seed_Cells Seed keratinocytes in a multi-well plate (e.g., 12-well) Start->Seed_Cells Confluence Grow to 70-80% confluence Seed_Cells->Confluence Scratch Create a scratch in the cell monolayer with a p200 pipette tip Confluence->Scratch Wash Wash with PBS to remove detached cells Scratch->Wash Treat Add medium containing this compound (1 mM) or vehicle control Wash->Treat Image_t0 Image the scratch at t=0 Treat->Image_t0 Incubate Incubate at 37°C, 5% CO2 Image_t0->Incubate Image_t_intervals Image the same field of view at regular intervals (e.g., every 24h for 48h) Incubate->Image_t_intervals Analyze Measure the width of the scratch using ImageJ or similar software Image_t_intervals->Analyze Calculate Calculate the rate of wound closure Analyze->Calculate End End Calculate->End

Workflow for the in vitro wound scratch assay.

Materials:

  • Human epidermal keratinocytes

  • 12-well culture plates

  • Keratinocyte growth medium

  • Phosphate-buffered saline (PBS)

  • This compound (1 M stock in DMSO)

  • p200 pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed human epidermal keratinocytes into 12-well plates at a density that allows them to reach 70-80% confluence within 24 hours.[9][10]

  • Once confluent, create a linear scratch in the center of each well using a sterile p200 pipette tip.[9][10]

  • Gently wash the wells twice with PBS to remove any detached cells.[9][10]

  • Replace the PBS with fresh keratinocyte growth medium containing either 1 mM this compound or a vehicle control (DMSO).

  • Capture images of the scratch in each well at 0 hours using an inverted microscope.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the same areas of the scratch at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the scratch at multiple points for each image using ImageJ software.

  • Calculate the rate of wound closure by comparing the scratch width at different time points to the initial width.

Calcium Imaging

This protocol details the measurement of intracellular calcium concentration changes in response to this compound.

Materials:

  • Human epidermal keratinocytes cultured on glass coverslips

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Culture human epidermal keratinocytes on glass coverslips until they reach 50-70% confluence.

  • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[1][11]

  • Wash the cells three times with HBS to remove extracellular dye.

  • Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope.

  • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.[1][11]

  • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Perfuse the cells with HBS containing 1 mM this compound and continue to record the fluorescence ratio.

  • Analyze the change in the F340/F380 ratio over time to determine the relative change in intracellular calcium concentration.

Western Blotting for Phosphorylated Erk1/2 and p38 MAPK

This method is used to detect the activation of Erk1/2 and p38 MAPK following this compound treatment.

Materials:

  • Human epidermal keratinocytes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-Erk1/2, total Erk1/2, p-p38 MAPK, and total p38 MAPK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture human epidermal keratinocytes to 80-90% confluence.

  • Treat the cells with 1 mM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells on ice using a suitable lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of Erk1/2 and p38 MAPK overnight at 4°C.[6][12][13][14][15]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The discovery of this compound's pro-regenerative effects on epithelial tissue via the olfactory receptor OR2AT4 has opened up a new and exciting avenue for therapeutic development in wound healing and hair loss. The well-defined signaling pathway, involving cAMP, Ca2+, Erk1/2, and p38 MAPK, provides clear targets for further investigation and drug design. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon and further explore the potential of this compound and other OR2AT4 agonists in regenerative medicine.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the downstream gene targets of the this compound-induced signaling cascade is needed. Secondly, the in vivo efficacy of this compound in various wound healing models needs to be further validated. Finally, the development of more potent and specific OR2AT4 agonists could lead to novel and effective treatments for a range of dermatological conditions characterized by impaired epithelial regeneration. The exploration of "olfactotherapy" for skin and hair disorders represents a promising frontier in dermatological science.

References

An In-Depth Technical Guide to the Physiological Functions of Sandalore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandalore, a synthetic sandalwood odorant, has emerged as a significant modulator of physiological processes in non-olfactory tissues. This technical guide provides a comprehensive overview of the mechanisms of action and physiological functions of this compound, with a primary focus on its role as a selective agonist for the olfactory receptor OR2AT4. Through the activation of this receptor, this compound initiates a cascade of intracellular signaling events, leading to demonstrable effects on wound healing, hair growth, and potential applications in oncology. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Olfactory receptors (ORs), primarily known for their role in the sense of smell, are increasingly being identified in non-olfactory tissues, where they participate in a variety of physiological processes. This compound, a synthetic fragrance with a characteristic sandalwood scent, has been identified as a specific agonist of the ectopically expressed olfactory receptor OR2AT4.[1][2] This interaction triggers distinct signaling pathways that influence cell proliferation, migration, and apoptosis in various cell types, notably keratinocytes and hair follicles.[3][4] This guide delves into the molecular mechanisms and physiological consequences of this compound's activity, providing a technical foundation for further research and therapeutic development.

Mechanism of Action: OR2AT4 Activation and Downstream Signaling

This compound exerts its physiological effects primarily through the activation of OR2AT4, a G-protein coupled receptor.[3][5] Binding of this compound to OR2AT4 initiates a canonical olfactory signaling cascade, adapted to the specific cellular context.

Signaling Pathway

The activation of OR2AT4 by this compound leads to the following sequence of events:

  • G-protein Activation: this compound binding activates the associated G-protein.

  • Second Messenger Production: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][6]

  • Calcium Influx: The rise in cAMP opens cyclic nucleotide-gated ion channels, resulting in an influx of extracellular calcium (Ca2+).[3][6]

  • MAPK Pathway Activation: The increase in intracellular Ca2+ and cAMP levels activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (Erk1/2) and p38 MAPK.[3][6]

This signaling cascade ultimately modulates gene expression and cellular behavior, leading to the observed physiological effects.

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 G_protein G-protein OR2AT4->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP ↑ cAMP AC->cAMP produces Ca_channel Ion Channel cAMP->Ca_channel opens Ca_ion ↑ Intracellular Ca²⁺ Ca_channel->Ca_ion influx MAPK_cascade MAPK Cascade Ca_ion->MAPK_cascade activates pErk12 p-Erk1/2 MAPK_cascade->pErk12 pp38 p-p38 MAPK MAPK_cascade->pp38 Cellular_Response Cellular Response (Proliferation, Migration, etc.) pErk12->Cellular_Response pp38->Cellular_Response

Caption: this compound-induced OR2AT4 signaling cascade.

Physiological Functions and Quantitative Data

The activation of OR2AT4 by this compound has been shown to have significant physiological effects in different tissues.

Wound Healing in Keratinocytes

In human keratinocytes, this compound promotes wound healing by stimulating cell proliferation and migration.[3][6]

ParameterEffect of this compoundReference
Cell Proliferation Increased[3][6]
Cell Migration Increased[3][6]
p-Erk1/2 Activation Increased[3][6]
p-p38 MAPK Activation Increased[3][6]
Hair Growth in Hair Follicles

This compound has been demonstrated to promote hair growth by prolonging the anagen (growth) phase of the hair cycle.[4][7] This is achieved through the upregulation of the anti-apoptotic factor Insulin-like Growth Factor 1 (IGF-1).[8]

ParameterEffect of this compoundReference
Anagen Phase Duration Prolonged[4]
IGF-1 Expression Increased[8]
Apoptosis of Hair Follicle Cells Decreased[4]

A clinical trial involving a 1% this compound solution applied topically for 24 weeks showed a significant reduction in hair shedding and an increase in hair volume in female volunteers with telogen effluvium.[9][10]

Potential in Oncology

Preliminary studies have indicated that this compound may have anti-cancer properties. In leukemia cell lines, this compound has been shown to decrease cell viability in a concentration-dependent manner.[11] Further research is required to fully elucidate its potential as a therapeutic agent in oncology.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological functions.

In Vitro Scratch Assay for Keratinocyte Migration

This assay is used to assess the effect of this compound on the migration of human keratinocytes.[12][13]

Protocol:

  • Cell Seeding: Seed human keratinocytes in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.[14]

  • Scratch Creation: Once confluent, create a scratch in the cell monolayer using a sterile 1 mm pipette tip.[14]

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing either this compound at the desired concentration or a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) for 24-48 hours using a phase-contrast microscope.[14]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Seed_Cells Seed Keratinocytes in 12-well plate Grow_Confluent Grow to 70-80% Confluency (24h) Seed_Cells->Grow_Confluent Create_Scratch Create Scratch with 1mm Pipette Tip Grow_Confluent->Create_Scratch Wash_PBS Wash with PBS Create_Scratch->Wash_PBS Add_Treatment Add Medium with This compound or Vehicle Wash_PBS->Add_Treatment Image_t0 Image at 0h Add_Treatment->Image_t0 Incubate_Image Incubate and Image every 4-8h for 24-48h Image_t0->Incubate_Image Analyze_Closure Measure Scratch Width and Analyze Closure Rate Incubate_Image->Analyze_Closure

Caption: Workflow for the in vitro scratch assay.
Calcium Imaging in Keratinocytes

This protocol details the measurement of intracellular calcium concentration changes in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.[15][16]

Protocol:

  • Cell Preparation: Culture human keratinocytes on glass coverslips.

  • Dye Loading: Prepare a 1 mg/ml Fura-2 AM stock solution in DMSO. Load the cells with 1 µg/ml Fura-2 AM in a recording buffer for 30 minutes at room temperature.[16]

  • Washing: Wash the cells with the recording buffer for 30 minutes at room temperature to allow for the de-esterification of the dye.[16]

  • Imaging Setup: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

  • Image Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 505 nm.[17] Acquire images at regular intervals (e.g., every 1-10 seconds).[16]

  • Stimulation: Perfuse the cells with a solution containing this compound and continue image acquisition to record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

Human Hair Follicle Organ Culture

This ex vivo model is used to study the effects of this compound on hair growth.[18][19][20]

Protocol:

  • Follicle Isolation: Isolate anagen hair follicles from human scalp skin samples obtained from cosmetic surgery under a dissecting microscope.[20]

  • Culture: Place individual hair follicles in a 24-well plate containing Williams E medium supplemented with hydrocortisone, insulin, penicillin, and L-glutamine.[20]

  • Treatment: Add this compound or a vehicle control to the culture medium.

  • Incubation: Incubate the hair follicles for several days (e.g., 6-8 days).

  • Analysis: Measure hair shaft elongation daily. At the end of the experiment, follicles can be processed for immunohistochemistry to analyze protein expression (e.g., IGF-1) or for TUNEL staining to assess apoptosis.[21]

siRNA Knockdown of OR2AT4

This technique is used to confirm that the effects of this compound are specifically mediated by OR2AT4.[22][23][24]

Protocol:

  • Cell Seeding: Seed human keratinocytes to be 70% confluent on the day of transfection.[24]

  • siRNA Preparation: Dilute OR2AT4-specific siRNA or a non-targeting control siRNA in an appropriate buffer.

  • Transfection: Mix the diluted siRNA with a transfection reagent (e.g., Lipofectamine RNAiMAX) and incubate to allow complex formation.[24] Add the siRNA-lipid complex to the cells and incubate for 6 hours.[24]

  • Post-transfection: Replace the transfection medium with fresh culture medium and incubate for 24-72 hours to allow for gene silencing.

  • Verification: Assess the knockdown efficiency by measuring OR2AT4 mRNA (qRT-PCR) or protein (Western blot) levels.

  • Functional Assay: Treat the transfected cells with this compound and perform functional assays (e.g., proliferation, migration) to determine if the effects of this compound are diminished in the absence of OR2AT4.

Conclusion

This compound represents a fascinating example of a synthetic odorant with significant and specific physiological functions beyond its use in fragrances. Its action as an agonist for the ectopically expressed olfactory receptor OR2AT4 opens up new avenues for therapeutic interventions in dermatology, particularly in the areas of wound healing and hair loss. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other OR-targeting compounds. Future research should focus on elucidating the full spectrum of this compound's physiological roles and optimizing its delivery for clinical applications.

References

Sandalore's Impact on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandalore, a synthetic sandalwood odorant, has emerged as a significant modulator of cellular signaling pathways, primarily through its interaction with the ectopic olfactory receptor OR2AT4. This technical guide provides an in-depth analysis of the molecular mechanisms initiated by this compound in various cell types, with a particular focus on keratinocytes and cancer cells. It details the activation of downstream signaling cascades, including the cyclic adenosine monophosphate (cAMP), calcium (Ca2+), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Furthermore, this guide presents quantitative data on the cellular responses to this compound, such as proliferation, migration, and apoptosis, and provides detailed protocols for the key experimental assays cited. The information is supplemented with visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cellular impact.

Introduction

Olfactory receptors (ORs), traditionally associated with the sense of smell, are increasingly being identified in non-olfactory tissues where they participate in a variety of physiological and pathological processes. One such receptor, OR2AT4, has been found to be expressed in human keratinocytes and various cancer cell lines. This compound, a synthetic agonist of OR2AT4, has been shown to elicit significant cellular responses upon binding to this receptor. In keratinocytes, this compound promotes wound healing and hair growth by stimulating proliferation and migration.[1][2] Conversely, in several types of cancer cells, this compound and its related compound, α-santalol, exhibit anti-proliferative and pro-apoptotic effects, suggesting their potential as therapeutic agents.[3][4] This guide synthesizes the current understanding of this compound's mechanism of action at the cellular level, providing a valuable resource for researchers and professionals in the fields of dermatology, oncology, and drug development.

Core Signaling Pathways Activated by this compound

The binding of this compound to the G-protein coupled receptor OR2AT4 initiates a cascade of intracellular events, primarily involving the activation of second messengers and protein kinase pathways.

cAMP-Dependent Pathway

Activation of OR2AT4 by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] This increase in intracellular cAMP can then activate protein kinase A (PKA) and other downstream effectors, influencing gene expression and cellular function.

Calcium (Ca2+) Signaling

A hallmark of this compound-induced OR2AT4 activation is a robust and transient increase in intracellular calcium concentration ([Ca2+]i).[2] This Ca2+ signal is a critical second messenger that can modulate a wide range of cellular processes, including enzyme activation, gene transcription, and cell motility.

MAPK/ERK Pathway

This compound treatment leads to the phosphorylation and activation of key components of the MAPK signaling pathway, specifically ERK1/2 and p38 MAPK.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival.

CaMKKβ/AMPK/mTORC1 Pathway

In human keratinocytes, this compound has been shown to activate the CaMKKβ/AMPK/mTORC1 signaling axis. This pathway is crucial for cellular energy homeostasis and has been implicated in the anti-senescence effects of this compound.

Quantitative Data on Cellular Responses to this compound and α-Santalol

The following tables summarize the quantitative effects of this compound and its related compound α-santalol on various cellular parameters.

Table 1: Effect of α-Santalol on Breast Cancer Cell Viability

Cell LineConcentration (µM)Time (hours)% Reduction in Cell Viability
MCF-7 10 - 100122 - 38%
10 - 100242 - 58%
10 - 100484 - 71%
MDA-MB-231 10 - 100121 - 47%
10 - 100242 - 58%
10 - 100484 - 71%

Data sourced from studies on ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.[1]

Table 2: IC50 Values of α-Santalol in Cancer Cell Lines

Cell LineIC50 Value (µM)Exposure Time (hours)
MCF-7 Not specified24
MDA-MB-231 Not specified24

Note: Direct conversion of µg/mL to µM depends on the molecular weight of α-Santalol (220.35 g/mol ). IC50 values can vary based on experimental conditions.[1]

Table 3: Effect of α-Santalol on Cell Proliferation in Breast Cancer Cells

Cell LineConcentration (µM)Time (hours)% Decrease in Cell Proliferation
MCF-7 10 - 100121 - 49.5%
10 - 100244 - 89%
10 - 1004810 - 93%
MDA-MB-231 10 - 100120 - 50%
10 - 100244 - 69%
10 - 100483 - 85%

Data represents the concentration and time-dependent reduction in cell proliferation rate.[3]

Table 4: DNA Fragmentation in Breast Cancer Cells Induced by α-Santalol

Cell Lineα-Santalol Concentration (µM)Treatment Time (hours)% DNA Fragmentation
MCF-7 5048~5%
10048~8%
MDA-MB-231 5048~25%
10048~40%

Data obtained from TUNEL assay.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Phosphorylated ERK1/2 and p38

This protocol outlines the detection of phosphorylated ERK1/2 and p38 in cell lysates following this compound treatment.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) or phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total p38. A loading control like GAPDH or β-actin should also be used.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

In Vitro Wound Scratch Assay

This assay is used to assess the effect of this compound on cell migration.

  • Cell Seeding:

    • Seed cells in a 6-well or 24-well plate and grow to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile pipette tip, create a linear scratch through the cell monolayer.

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a phase-contrast microscope.

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time to quantify cell migration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound or α-santalol.

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of the compound for the specified duration.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are viable.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration in response to this compound.

  • Cell Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped with a perfusion system.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with a solution containing this compound.

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative increase over the baseline.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

Sandalore_Signaling_Keratinocyte This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 G_protein G-protein (Gαolf) OR2AT4->G_protein Ca_channel Ca2+ Channel OR2AT4->Ca_channel AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA MAPK_pathway MAPK Pathway PKA->MAPK_pathway Ca_influx [Ca2+]i ↑ Ca_channel->Ca_influx Ca_influx->MAPK_pathway ERK12 p-ERK1/2 MAPK_pathway->ERK12 p38 p-p38 MAPK_pathway->p38 Proliferation Proliferation ↑ ERK12->Proliferation Migration Migration ↑ p38->Migration

Caption: this compound signaling in keratinocytes.

Sandalore_Apoptosis_Cancer This compound This compound / α-Santalol Cancer_Cell Cancer Cell This compound->Cancer_Cell Intrinsic Intrinsic Pathway Cancer_Cell->Intrinsic Extrinsic Extrinsic Pathway Cancer_Cell->Extrinsic CellCycleArrest Cell Cycle Arrest (G2/M) Cancer_Cell->CellCycleArrest Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis in cancer cells.

Western_Blot_Workflow start Cell Treatment (this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western Blot experimental workflow.

Conclusion

This compound's interaction with the olfactory receptor OR2AT4 initiates a complex and cell-type-specific array of signaling events. In keratinocytes, the activation of cAMP, Ca2+, and MAPK pathways culminates in pro-proliferative and pro-migratory responses, highlighting its potential in regenerative medicine and dermatology. In contrast, its ability to induce apoptosis and cell cycle arrest in cancer cells underscores its promise as a novel therapeutic agent in oncology. This technical guide provides a foundational understanding of this compound's cellular and molecular effects, offering valuable insights and detailed methodologies to guide future research and development in this exciting area. Further investigation into the precise downstream targets and the interplay between these signaling cascades will be crucial for the full realization of this compound's therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Sandalore in In-Vitro Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandalore, a synthetic sandalwood odorant, has emerged as a significant modulator of skin cell physiology. Primarily acting through the ectopic olfactory receptor OR2AT4 expressed in human keratinocytes, this compound triggers a cascade of signaling events that promote cell proliferation, migration, and wound healing processes.[1][2][3] These application notes provide a comprehensive guide for the utilization of this compound in in-vitro skin models, offering detailed protocols for key experiments and summarizing expected quantitative outcomes.

Mechanism of Action

This compound's primary target in the skin is the olfactory receptor OR2AT4, a G-protein coupled receptor found on the surface of epidermal keratinocytes.[1][2][3] Upon binding, this compound activates a signaling pathway characterized by:

  • Increased Intracellular Calcium ([Ca2+]i): A rapid and transient influx of calcium ions is a primary response to this compound stimulation.[1][2]

  • Elevated Cyclic Adenosine Monophosphate (cAMP): The activation of adenylyl cyclase leads to an increase in intracellular cAMP levels.[1][2]

  • Phosphorylation of Mitogen-Activated Protein Kinases (MAPKs): Downstream signaling involves the phosphorylation and activation of Extracellular signal-regulated kinases (Erk1/2) and p38 MAPK.[1][2]

This signaling cascade ultimately results in enhanced keratinocyte proliferation and migration, crucial for processes such as wound re-epithelialization.[1][2]

Signaling Pathway of this compound in Keratinocytes

Sandalore_Signaling This compound This compound OR2AT4 OR2AT4 Receptor This compound->OR2AT4 G_Protein G-Protein OR2AT4->G_Protein AC Adenylyl Cyclase G_Protein->AC Ca_ion ↑ [Ca2+]i G_Protein->Ca_ion cAMP ↑ cAMP AC->cAMP MAPK_Pathway MAPK Pathway cAMP->MAPK_Pathway Ca_ion->MAPK_Pathway pErk12 p-Erk1/2 MAPK_Pathway->pErk12 pp38 p-p38 MAPK MAPK_Pathway->pp38 Proliferation Cell Proliferation pErk12->Proliferation Migration Cell Migration pErk12->Migration pp38->Proliferation pp38->Migration

This compound activates OR2AT4, initiating a signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of this compound in in-vitro keratinocyte models.

Table 1: Effective Concentrations of this compound in Keratinocyte-Based Assays

Assay TypeRecommended ConcentrationReference
Calcium Imaging500 µM[1]
cAMP Assay (EC50)197 µM[1]
Keratinocyte Proliferation500 µM[4][5]
In-vitro Wound Healing500 µM[1][2]
Organ-Cultured Skin Models500 µM[4][6]

Table 2: OR2AT4 Antagonist Inhibition Constants

AntagonistIC50Reference
Phenirat178 µM[1]
Oxyphenylon174 µM[1]

Experimental Protocols

Construction of a 3D Human Skin Equivalent Model

This protocol describes the generation of a full-thickness skin equivalent composed of a dermal layer with fibroblasts and an epidermal layer of keratinocytes.

Materials:

  • Human dermal fibroblasts

  • Human epidermal keratinocytes

  • Rat tail collagen type I

  • Cell culture medium (DMEM, Keratinocyte growth medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 6-well or 12-well cell culture inserts

Protocol:

  • Dermal Equivalent Preparation:

    • Culture human dermal fibroblasts to 80-90% confluency.

    • Prepare a collagen gel solution on ice by mixing rat tail collagen type I with neutralizing buffer and fibroblast cell suspension.

    • Pipette the collagen-fibroblast mixture into cell culture inserts and allow to polymerize at 37°C.

    • Submerge the dermal equivalents in fibroblast culture medium and incubate for 5-7 days.

  • Epidermal Layer Seeding:

    • Culture human epidermal keratinocytes to 70-80% confluency.

    • Lift the dermal equivalents to the air-liquid interface.

    • Seed keratinocytes onto the surface of the dermal equivalent.

    • Culture the skin equivalents at the air-liquid interface for 10-14 days to allow for epidermal stratification and differentiation.

Workflow for 3D Skin Model Construction

Skin_Model_Workflow Start Start Fibroblast_Culture Culture Fibroblasts Start->Fibroblast_Culture Keratinocyte_Culture Culture Keratinocytes Start->Keratinocyte_Culture Collagen_Mix Prepare Collagen-Fibroblast Mix Fibroblast_Culture->Collagen_Mix Polymerize Polymerize in Inserts Collagen_Mix->Polymerize Dermal_Equivalent Culture Dermal Equivalent Polymerize->Dermal_Equivalent Air_Liquid Lift to Air-Liquid Interface Dermal_Equivalent->Air_Liquid Seed_Keratinocytes Seed Keratinocytes Keratinocyte_Culture->Seed_Keratinocytes Air_Liquid->Seed_Keratinocytes Stratification Culture for Stratification Seed_Keratinocytes->Stratification End 3D Skin Model Ready Stratification->End

A stepwise process for generating a 3D in-vitro skin model.
In-Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on keratinocyte migration and proliferation in a 2D model.

Materials:

  • Human epidermal keratinocytes (e.g., HaCaT cells)

  • 24-well plates

  • Keratinocyte growth medium

  • This compound stock solution

  • P200 pipette tip

  • Microscope with camera

Protocol:

  • Seed keratinocytes in 24-well plates and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh keratinocyte growth medium containing the desired concentration of this compound (e.g., 500 µM) or vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 8, 16, 24 hours).

  • Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software.

Intracellular Calcium Imaging

This protocol measures the change in intracellular calcium concentration in response to this compound.

Materials:

  • Human epidermal keratinocytes

  • Glass-bottom dishes

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with ratiometric imaging capabilities

Protocol:

  • Seed keratinocytes on glass-bottom dishes and grow to 70-80% confluency.

  • Load the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the fluorescence microscope and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Add this compound (e.g., 500 µM) to the dish and continue to acquire images to record the change in fluorescence ratio (340/380 nm), which corresponds to the change in intracellular calcium concentration.

Western Blot for Phosphorylated Erk1/2 and p38 MAPK

This protocol detects the activation of key signaling proteins in response to this compound.

Materials:

  • Human epidermal keratinocytes

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (anti-p-Erk1/2, anti-Erk1/2, anti-p-p38, anti-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed keratinocytes in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound (e.g., 500 µM) for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of Erk1/2 and p38, as well as a loading control (e.g., GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

cAMP Assay

This protocol measures the intracellular accumulation of cAMP following this compound stimulation.

Materials:

  • Human epidermal keratinocytes

  • 96-well plates

  • This compound stock solution

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysis buffer (provided with the kit)

Protocol:

  • Seed keratinocytes in a 96-well plate and grow to confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound (e.g., 10 µM to 1 mM) for a short period (e.g., 10-15 minutes).

  • Lyse the cells according to the assay kit instructions.

  • Perform the cAMP measurement following the kit's protocol.

  • Generate a dose-response curve to determine the EC50 of this compound for cAMP production.

Conclusion

The provided protocols and data offer a robust framework for investigating the effects of this compound on in-vitro skin models. These methodologies can be adapted for various research and development applications, from basic scientific inquiry into the role of olfactory receptors in skin physiology to the screening and validation of novel compounds for cosmetic and therapeutic purposes. Careful adherence to these protocols will ensure reproducible and reliable results, contributing to a deeper understanding of this compound's beneficial effects on skin health.

References

Application Notes and Protocols for Measuring OR2AT4 Activation by Sandalore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR), has been identified in various non-olfactory tissues, including skin keratinocytes, where it plays a role in cell proliferation, migration, and wound healing.[1][2] Sandalore, a synthetic sandalwood odorant, is a known agonist for OR2AT4.[1][3] Activation of OR2AT4 by this compound triggers a cascade of intracellular signaling events, making the quantification of this activation a critical aspect of research and development in dermatology and cosmetology.[1][4] These application notes provide detailed protocols for the most common techniques used to measure OR2AT4 activation.

Key Signaling Pathways

Upon binding of this compound, OR2AT4, co-expressed with Gαolf and adenylate cyclase 3, initiates a signaling cascade.[4][5] This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a subsequent rise in intracellular calcium (Ca2+).[1][4][5] This increase in intracellular calcium is a pivotal event, triggering downstream signaling pathways, including the CaMKKβ/AMPK/mTORC1 axis and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as Erk1/2 and p38.[1][4]

This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 G_protein Gαolf OR2AT4->G_protein activates AC Adenylyl Cyclase 3 G_protein->AC activates cAMP ↑ cAMP AC->cAMP produces Ca2_increase ↑ Intracellular Ca2+ cAMP->Ca2_increase leads to CaMKKb CaMKKβ Activation Ca2_increase->CaMKKb activates MAPK Erk1/2 & p38 Phosphorylation Ca2_increase->MAPK activates AMPK AMPK Phosphorylation CaMKKb->AMPK mTORC1 mTORC1 Signaling AMPK->mTORC1 Cellular_Response Cellular Responses (Proliferation, Migration) mTORC1->Cellular_Response MAPK->Cellular_Response

Caption: OR2AT4 Signaling Pathway Activated by this compound.

Data Presentation

The following table summarizes quantitative data from representative studies on OR2AT4 activation by this compound. This allows for a clear comparison of the effects observed across different experimental setups.

Assay TypeCell LineThis compound ConcentrationObserved EffectReference
Intracellular Ca2+HaCaT Keratinocytes100 µMSignificant increase in intracellular calcium[4]
Intracellular Ca2+Cultured Human KeratinocytesNot specifiedStrong Ca2+ signals[1]
Cell ProliferationH2O2-induced senescent HaCaT cellsNot specifiedSignificant increase in proliferation[2]
AMPK PhosphorylationHaCaT KeratinocytesNot specifiedIncreased phosphorylation[4]
Erk1/2 & p38 PhosphorylationCultured Human KeratinocytesNot specifiedIncreased phosphorylation[1]
Hair GrowthOrgan-cultured human scalp hair folliclesNot specifiedProlonged anagen phase[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Start Seed cells on glass-bottom dishes Load Load cells with calcium indicator (e.g., Fura-2 AM) Start->Load Wash Wash cells to remove excess dye Load->Wash Baseline Record baseline fluorescence Wash->Baseline Stimulate Add this compound Baseline->Stimulate Record Record fluorescence changes over time Stimulate->Record Analyze Analyze data to quantify Ca2+ concentration changes Record->Analyze Start Culture and starve cells Stimulate Treat cells with This compound for various times Start->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibody (e.g., anti-pAMPK) Block->Incubate_Primary Incubate_Secondary Incubate with secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal and analyze band intensity Incubate_Secondary->Detect

References

Application Notes: The Role of Sandalore in Accelerating Wound Healing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent in vitro and ex vivo studies have unveiled a novel mechanism by which the synthetic sandalwood odorant, Sandalore, promotes wound healing. These findings indicate that this compound activates a specific olfactory receptor, OR2AT4, present in epidermal keratinocytes, initiating a signaling cascade that enhances cell proliferation and migration—critical processes for skin repair.[1][2][3][4] These application notes provide a summary of the key findings and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound in wound healing.

Mechanism of Action

This compound's pro-healing effects are mediated through the activation of the olfactory receptor OR2AT4, which is ectopically expressed in human keratinocytes.[1][5] This activation triggers a G-protein-coupled receptor (GPCR) signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.[2][6] The rise in these second messengers subsequently activates downstream kinases, including Extracellular signal-Regulated Kinases (Erk1/2) and p38 Mitogen-Activated Protein Kinases (p38 MAPK).[2][6] The phosphorylation of these kinases ultimately promotes keratinocyte proliferation and migration, accelerating the re-epithelialization of wounds.[2][6]

Key Findings

Studies on human keratinocyte cell lines (HaCaT) and ex vivo human skin organ cultures have demonstrated the significant impact of this compound on the key cellular processes of wound healing.

Quantitative Data Summary
ParameterCell TypeThis compound ConcentrationObservationReference
Cell Proliferation Human KeratinocytesNot Specified▲ 32% increase in cell proliferation.[1]
Cell Migration Human KeratinocytesNot Specified▲ ~50% increase in cell migration.[1]
Dermcidin (DCD) Expression Human Skin Organ Culture500 µM▲ Increased number of DCD-positive cells in the epidermis.[6]
OR2AT4 Expression Human Skin Organ Culture500 µM▲ Upregulation of OR2AT4 protein expression in the basal epidermal layer.[6]

Signaling Pathway and Experimental Workflow Diagrams

OR2AT4 Signaling Pathway in Keratinocytes

Sandalore_Wound_Healing_Signaling_Pathway cluster_cell Keratinocyte This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 G_Protein G-Protein OR2AT4->G_Protein Ca2 ↑ Intracellular Ca²⁺ OR2AT4->Ca2 AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP MAPK_Pathway p38 MAPK & Erk1/2 Phosphorylation cAMP->MAPK_Pathway Ca2->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Migration Cell Migration MAPK_Pathway->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: this compound-induced OR2AT4 signaling cascade in keratinocytes.

Experimental Workflow for In Vitro Wound Healing Studies

Sandalore_Wound_Healing_Workflow cluster_workflow Experimental Workflow start Start culture_cells Culture Human Keratinocytes (e.g., HaCaT cells) start->culture_cells in_vitro_assays Perform In Vitro Assays culture_cells->in_vitro_assays proliferation_assay Cell Proliferation Assay (e.g., BrdU or MTT) in_vitro_assays->proliferation_assay Assay 1 migration_assay Cell Migration Assay (In Vitro Wound Scratch Assay) in_vitro_assays->migration_assay Assay 2 data_analysis Data Analysis and Quantification proliferation_assay->data_analysis migration_assay->data_analysis results Results: Increased Proliferation & Migration data_analysis->results end End results->end

Caption: Workflow for in vitro wound healing experiments with this compound.

Experimental Protocols

Protocol 1: In Vitro Wound Scratch Assay

This protocol is designed to assess the effect of this compound on keratinocyte migration.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution (dissolved in a suitable vehicle like DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Sterile p200 pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HaCaT cells into 6-well or 12-well plates at a density that allows them to reach 90-100% confluency within 24 hours.

  • Creating the Scratch: Once confluent, gently create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound or the vehicle control (DMSO).

  • Image Acquisition: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) at the same position.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area.

Protocol 2: Cell Proliferation Assay (BrdU Assay)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete cell culture medium

  • This compound solution

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detectable enzyme (e.g., peroxidase)

  • Substrate for the enzyme

  • Stop solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • BrdU Labeling: After the desired treatment period (e.g., 24 or 48 hours), add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody conjugate and incubate.

  • Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is visible.

  • Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.

Protocol 3: Ex Vivo Human Skin Organ Culture Wound Model

This protocol allows for the study of this compound's effects in a more physiologically relevant model.

Materials:

  • Fresh human skin explants

  • Culture medium (e.g., William's E medium) supplemented with antibiotics/antimycotics

  • This compound solution (e.g., 500 µM in a suitable vehicle)

  • Sterile biopsy punch (e.g., 3-4 mm)

  • Culture inserts or grids

  • 6-well culture plates

Procedure:

  • Skin Preparation: Obtain fresh human skin tissue and create full-thickness explants using a biopsy punch.

  • Wounding: Create a standardized wound in the center of each explant.

  • Culture: Place the wounded explants on culture inserts or grids in 6-well plates containing the culture medium. Ensure the epidermal side is exposed to the air-liquid interface.

  • Treatment: Topically apply the this compound solution or vehicle control to the wound area.

  • Incubation: Culture the explants for a defined period (e.g., up to 7 days), changing the medium every 2-3 days.

  • Analysis: After the incubation period, fix the explants in formalin, embed them in paraffin, and section them for histological and immunohistochemical analysis (e.g., H&E staining for re-epithelialization, Ki-67 for proliferation).

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell densities, reagent concentrations, and incubation times, for their particular experimental setup.

References

Methodology for Assessing Sandalore's Effect on Keratinocyte Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the effect of Sandalore, a synthetic sandalwood odorant, on human keratinocyte migration. The protocols detailed below are based on established research demonstrating that this compound promotes wound-healing processes in human keratinocytes through the activation of the olfactory receptor OR2AT4.[1][2][3]

Introduction

Keratinocytes, the primary cells of the epidermis, express a variety of sensory receptors that allow them to respond to environmental stimuli.[1][4] Among these are olfactory receptors (ORs), a class of chemoreceptors.[1][4] The specific olfactory receptor OR2AT4 has been identified in human keratinocytes and is activated by this compound.[1][3] This activation triggers a signaling cascade that enhances keratinocyte proliferation and migration, crucial processes in wound re-epithelialization.[1][2][5] The following sections detail the experimental protocols to investigate and quantify the effects of this compound on keratinocyte migration, along with the underlying signaling pathways.

Signaling Pathway of this compound in Keratinocytes

This compound's activation of OR2AT4 in keratinocytes initiates a downstream signaling cascade. This pathway involves an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP) levels.[1][6] This leads to the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK), which are key regulators of cell proliferation and migration.[1][4][5]

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Ca2_increase ↑ [Ca²⁺]i OR2AT4->Ca2_increase cAMP_increase ↑ cAMP OR2AT4->cAMP_increase Migration Cell Migration Ca2_increase->Migration Erk12_p p-Erk1/2 cAMP_increase->Erk12_p p38_p p-p38 MAPK cAMP_increase->p38_p Proliferation Cell Proliferation Erk12_p->Proliferation p38_p->Migration Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_treatment Treatment cluster_assays Assessment cluster_signaling Signaling Analysis Details Culture Human Keratinocyte Culture (HaCaT or primary) Seeding Seed Cells for Experiments Culture->Seeding Sandalore_Treat Treat with this compound (and controls) Seeding->Sandalore_Treat Migration_Assay Wound Scratch Assay Sandalore_Treat->Migration_Assay Proliferation_Assay Proliferation Assay (e.g., BrdU, Ki-67) Sandalore_Treat->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis Sandalore_Treat->Signaling_Analysis Calcium_Imaging Calcium Imaging Signaling_Analysis->Calcium_Imaging cAMP_Assay cAMP Assay Signaling_Analysis->cAMP_Assay Western_Blot Western Blot (p-Erk1/2, p-p38) Signaling_Analysis->Western_Blot

References

Application Notes and Protocols for Utilizing Sandalore in Hair Follicle Organ Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent scientific investigations have unveiled a novel mechanism for stimulating hair growth through the activation of an olfactory receptor present in human hair follicles.[1][2] The synthetic sandalwood odorant, Sandalore®, has been identified as a potent agonist for the olfactory receptor OR2AT4, which is expressed in the outer root sheath of hair follicles.[3][4][5] Stimulation of this receptor has been demonstrated to prolong the anagen (growth) phase of the hair cycle, reduce apoptosis (programmed cell death) in hair follicle keratinocytes, and increase the production of key growth factors, ultimately leading to enhanced hair growth.[3][4][6]

These application notes provide a comprehensive overview and detailed protocols for researchers and professionals in the fields of dermatology, trichology, and drug development who are interested in utilizing this compound for the stimulation of ex vivo human hair follicle organ cultures. The following sections detail the underlying signaling pathways, experimental procedures, and expected quantitative outcomes based on published research.

Mechanism of Action

This compound exerts its hair growth-promoting effects by binding to the olfactory receptor OR2AT4 located on hair follicle keratinocytes.[1][2][7] This interaction triggers a cascade of intracellular signaling events that culminate in the modulation of hair cycle-regulating factors. The proposed signaling pathway is initiated by the activation of OR2AT4, leading to downstream effects that promote hair follicle survival and growth.[3]

Signaling Pathway Diagram

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 Receptor (Outer Root Sheath) This compound->OR2AT4 TGFb2 ↓ TGF-β2 Expression This compound->TGFb2 cAMP ↑ cAMP OR2AT4->cAMP G-protein coupling ERK_MAPK ↑ pERK1/2 & p38 MAPK OR2AT4->ERK_MAPK PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB IGF1 ↑ IGF-1 Production CREB->IGF1 Apoptosis ↓ Apoptosis IGF1->Apoptosis Anagen Prolonged Anagen Phase IGF1->Anagen TGFb2->Anagen inhibits HairGrowth Hair Growth Stimulation Anagen->HairGrowth

Caption: this compound-induced signaling cascade in hair follicles.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human hair follicle organ cultures.

ParameterTreatment GroupResultFold Change/PercentageReference
Hair Shaft Elongation This compoundIncreased elongation over 6 daysData not quantified in provided search results[7]
Anagen Phase Maintenance This compoundHigher percentage of follicles in anagen phaseMaintained a higher percentage of anagen follicles[8]
Apoptosis (TUNEL+ cells) This compoundDecreased apoptosis of hair matrix keratinocytesSignificantly decreased[4][9]
IGF-1 Expression This compoundIncreased production of Insulin-like Growth Factor 125% increase[1][7][10]
TGF-β2 Expression This compoundDecreased expression of Transforming Growth Factor beta 2Significantly decreased[7]
OR2AT4 Expression This compoundUpregulated follicular OR2AT4 expressionSignificantly upregulated[9]

Experimental Protocols

Human Hair Follicle Organ Culture

This protocol outlines the basic steps for establishing and maintaining human hair follicle organ cultures for testing the effects of this compound.

Materials:

  • Human scalp skin samples (obtained from elective surgeries with patient consent)

  • Williams E medium

  • Supplements: L-glutamine, penicillin-streptomycin, hydrocortisone, insulin

  • This compound® (ensure it is the synthetic version that binds to OR2AT4)[2][8]

  • Vehicle control (e.g., ethanol or DMSO, depending on this compound solvent)

  • 24-well culture plates

  • Stereomicroscope

  • Microdissection tools (forceps, scalpels)

Procedure:

  • Hair Follicle Isolation: Under a stereomicroscope, microdissect individual anagen VI hair follicles from the subcutaneous fat of the scalp skin samples.[11]

  • Culture Plate Preparation: Place one isolated hair follicle per well in a 24-well plate containing supplemented Williams E medium.

  • Treatment Administration:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add this compound to the culture medium to achieve the desired final concentration (e.g., 1.0 mM).

    • For the control group, add an equivalent amount of the vehicle to the culture medium.

  • Incubation: Incubate the culture plates at 37°C in a humidified atmosphere of 5% CO2.

  • Medium Change: Change the culture medium every 2-3 days, replenishing with fresh medium containing this compound or the vehicle control.

  • Duration: The culture can be maintained for a period of 6 to 10 days, depending on the experimental endpoint.[7][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_culture Organ Culture cluster_analysis Analysis A Obtain Human Scalp Skin Samples B Microdissect Anagen Hair Follicles A->B C Place Follicles in 24-well Plates B->C D Add this compound or Vehicle Control C->D E Incubate at 37°C, 5% CO2 D->E F Change Medium Every 2-3 Days E->F G Measure Hair Shaft Elongation F->G After 6-10 days H Immunohistochemistry (IGF-1, TUNEL) G->H I Gene Expression Analysis (qPCR for TGF-β2) H->I

Caption: Workflow for hair follicle organ culture and analysis.

Analysis of Hair Growth Parameters

a) Hair Shaft Elongation:

  • At specified time points (e.g., day 0, 3, 6), capture digital images of the hair follicles.

  • Use image analysis software to measure the length of the hair shaft extending from the follicle bulb.

  • Calculate the change in length over time for both this compound-treated and control groups.

b) Immunohistochemistry for Protein Expression (IGF-1) and Apoptosis (TUNEL):

  • Fixation and Embedding: At the end of the culture period, fix the hair follicles in 4% paraformaldehyde and embed them in paraffin.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the embedded follicles and mount them on microscope slides.

  • Staining:

    • For IGF-1: Perform antigen retrieval followed by incubation with a primary antibody against IGF-1 and a fluorescently labeled secondary antibody.

    • For Apoptosis: Use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit to detect DNA fragmentation in apoptotic cells.

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence microscope.

    • Quantify the fluorescence intensity for IGF-1 or the number of TUNEL-positive cells in the hair matrix region.

Logical Relationship Diagram

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level This compound This compound Treatment OR2AT4_Activation OR2AT4 Activation This compound->OR2AT4_Activation Molecular_Changes Molecular Changes OR2AT4_Activation->Molecular_Changes IGF1 ↑ IGF-1 Molecular_Changes->IGF1 TGFb2 ↓ TGF-β2 Molecular_Changes->TGFb2 Cellular_Effects Cellular Effects Apoptosis ↓ Keratinocyte Apoptosis Cellular_Effects->Apoptosis Proliferation ↑ Keratinocyte Proliferation (as an indirect effect) Cellular_Effects->Proliferation Physiological_Outcome Physiological Outcome Hair_Growth Stimulated Hair Growth Physiological_Outcome->Hair_Growth IGF1->Cellular_Effects TGFb2->Cellular_Effects Apoptosis->Physiological_Outcome Proliferation->Physiological_Outcome

Caption: Logical flow from this compound treatment to hair growth.

Conclusion

The use of this compound to stimulate hair follicle organ cultures presents a promising avenue for hair loss research and the development of novel therapeutic strategies. The activation of the olfactory receptor OR2AT4 by this compound initiates a signaling cascade that promotes anagen phase prolongation and reduces apoptosis, leading to enhanced hair growth.[3][4] The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the therapeutic potential of this "olfactotherapy" for hair loss conditions. Further research may focus on optimizing this compound delivery and exploring its synergistic effects with other hair growth-promoting agents. A preliminary clinical study has already suggested a reduction in daily hair loss in female volunteers treated with topical this compound.[1]

References

Practical Guide to Sandalore Dosage in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandalore, a synthetic sandalwood odorant, has emerged as a significant modulator of cellular functions, primarily through its interaction with the olfactory receptor OR2AT4, which is ectopically expressed in various tissues, including the skin. Activation of OR2AT4 by this compound initiates a cascade of intracellular signaling events that influence cell proliferation, migration, and apoptosis. These effects underscore its potential in therapeutic areas such as wound healing and hair growth promotion. This document provides a practical guide for researchers on the effective dosage and application of this compound in cell culture experiments, summarizing key quantitative data and detailing experimental protocols.

Introduction

This compound is a synthetic fragrance that mimics the scent of sandalwood. Beyond its use in perfumery, scientific research has revealed its role as a selective agonist for the olfactory receptor OR2AT4.[1] This receptor is not only found in the olfactory epithelium but also in various other tissues, including human keratinocytes, where it plays a role in physiological processes.[2][3] Stimulation of OR2AT4 by this compound in keratinocytes triggers a signaling cascade involving cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+), leading to the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[2][4] These signaling events ultimately promote cell proliferation and migration, processes crucial for wound healing.[2][4] This guide provides detailed protocols and dosage information for studying the effects of this compound in cell culture.

Data Presentation: this compound Dosage and Effects

The following tables summarize the effective concentrations of this compound and its observed effects on different cell types as reported in the literature.

Table 1: Effective this compound Concentrations in Keratinocyte Cell Culture

Cell TypeConcentrationIncubation TimeObserved EffectsReference
Human Keratinocytes100 - 1000 µM20 secondsInduction of strong Ca2+ signals.[2]
Human Keratinocytes1000 µM (1 mM)Long-termIncreased cell proliferation and migration.[2]
HaCaT CellsNot SpecifiedNot SpecifiedActivation of CaMKKβ/AMPK/mTORC1 signaling.[5]
HaCaT CellsNot SpecifiedNot SpecifiedInhibition of senescent phenotypes and restoration of cell proliferation.[5]

Table 2: Effects of this compound on Hair Follicle Organ Culture

SystemConcentrationIncubation TimeObserved EffectsReference
Human Hair Follicles (ex vivo)Not SpecifiedNot SpecifiedProlongs anagen phase by decreasing apoptosis and increasing IGF-1 production.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway in Keratinocytes

Activation of the OR2AT4 receptor by this compound initiates a well-defined signaling cascade within keratinocytes. The diagram below illustrates the key steps in this pathway.

Sandalore_Signaling This compound-OR2AT4 Signaling Pathway This compound This compound OR2AT4 OR2AT4 Receptor This compound->OR2AT4 binds G_protein G-protein (Gαolf) OR2AT4->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ca2_channel Calcium Channel cAMP->Ca2_channel activates Ca2_influx Ca2+ Influx Ca2_channel->Ca2_influx mediates Erk12 Erk1/2 Phosphorylation Ca2_influx->Erk12 p38 p38 MAPK Phosphorylation Ca2_influx->p38 Proliferation Cell Proliferation Erk12->Proliferation Migration Cell Migration Erk12->Migration p38->Proliferation p38->Migration

Caption: this compound activates the OR2AT4 receptor, leading to downstream signaling.

Experimental Workflow for In Vitro Wound Healing Assay

The scratch assay is a common method to study cell migration in vitro. The following diagram outlines the typical workflow for assessing the effect of this compound on keratinocyte migration.

Wound_Healing_Workflow In Vitro Wound Healing (Scratch) Assay Workflow start Start seed_cells Seed keratinocytes and grow to a confluent monolayer start->seed_cells create_wound Create a 'scratch' in the monolayer with a pipette tip seed_cells->create_wound wash Wash with PBS to remove debris create_wound->wash add_treatment Add medium containing this compound (treatment) or vehicle (control) wash->add_treatment image_t0 Image the scratch at Time 0 add_treatment->image_t0 incubate Incubate for a defined period (e.g., 24-48 hours) image_t0->incubate image_tx Image the scratch at subsequent time points incubate->image_tx analyze Analyze images to quantify wound closure image_tx->analyze end End analyze->end

Caption: A typical workflow for a scratch wound healing assay.

Experimental Protocols

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This protocol is adapted from standard wound healing assay methodologies.[6][7][8]

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 24-well culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed keratinocytes in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash each well twice with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with a complete medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Mark the bottom of the plate to ensure images are taken at the same location for each time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Subsequent Imaging: Capture images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time compared to the initial scratch width.

Protocol 2: Calcium Imaging

This protocol outlines the measurement of intracellular calcium changes in response to this compound.[9][10]

Materials:

  • Human keratinocytes

  • Glass-bottom culture dishes

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • This compound solution

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed keratinocytes on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBSS to remove excess dye.

  • Imaging: Mount the dish on the microscope stage. Begin recording the baseline fluorescence ratio (340/380 nm excitation).

  • Stimulation: While continuously recording, add the this compound solution to the dish.

  • Data Acquisition: Continue recording until the calcium signal returns to baseline or reaches a plateau.

  • Analysis: Analyze the change in the fluorescence ratio over time to quantify the intracellular calcium concentration.

Protocol 3: Western Blot for Erk1/2 and p38 MAPK Phosphorylation

This protocol is for detecting the phosphorylation of key signaling proteins following this compound treatment.[11][12][13]

Materials:

  • Human keratinocytes

  • This compound solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-p38 MAPK, anti-total-p38 MAPK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Culture keratinocytes to ~80% confluency and then treat with this compound for the desired time (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein to normalize for loading.

Conclusion

This compound offers a valuable tool for investigating the role of olfactory receptors in cellular physiology. The protocols and dosage information provided in this guide are intended to serve as a starting point for researchers. It is important to optimize these parameters for specific cell types and experimental conditions to ensure reliable and reproducible results. Further research into the effects of this compound on other cell types and its potential therapeutic applications is warranted.

References

Sandalore in Dermatology: A Deep Dive into Research Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic sandalwood odorant, Sandalore, is emerging as a significant molecule of interest in dermatology. Its effects, mediated primarily through the ectopic olfactory receptor OR2AT4 found in skin cells, extend beyond fragrance, showing considerable promise in wound healing, hair growth stimulation, and anti-aging applications. This document provides a detailed overview of the current research, presenting key quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.

Core Applications and Mechanisms

This compound's dermatological benefits are primarily linked to its activation of the OR2AT4 receptor in keratinocytes, the main cell type in the epidermis. This interaction triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, contributing to skin regeneration and hair follicle stimulation.

Key Research Areas

Accelerated Wound Healing

Studies have demonstrated that this compound promotes the re-epithelialization of skin, a critical step in wound healing. By activating OR2AT4, this compound stimulates keratinocyte proliferation and migration, essentially helping to close wounds faster.[1][2][3][4][5][6][7]

Hair Growth Stimulation

Research has highlighted this compound's potential as a treatment for hair loss.[8][9][10] It has been shown to prolong the anagen (growth) phase of the hair follicle and reduce apoptosis (cell death) of follicular keratinocytes.[11][12] Clinical studies have indicated that topical application of this compound can reduce hair shedding and increase hair volume in individuals with telogen effluvium.[13][14][15][16]

Anti-Aging and Cellular Senescence

This compound has been found to combat oxidative stress-induced senescence in human keratinocytes.[17][18] By activating specific signaling pathways, it helps to restore cell proliferation and inhibit the expression of senescence-associated markers, suggesting its potential as an anti-aging agent.[17][18]

Skin Microbiome Modulation

Recent findings suggest that this compound can influence the skin's microbiome.[19][20][21][22] Topical application has been shown to increase the production of the antimicrobial peptide dermcidin (DCD) by epidermal keratinocytes. This selective upregulation can promote the growth of beneficial bacteria like Staphylococcus epidermidis while inhibiting pathogenic strains such as Staphylococcus aureus, suggesting a role in managing skin conditions characterized by dysbiosis, like atopic dermatitis.[19][20][21]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's effects in dermatology.

Wound Healing Parameters Effect of this compound Treatment Reference
Keratinocyte Proliferation32% increase[23]
Keratinocyte MigrationNearly 50% increase[23]
Hair Growth Parameters (Clinical Trial - 1% this compound for 24 weeks) Effect of this compound Treatment Reference
Hair SheddingReduced[14][15][16]
Hair VolumeIncreased (significantly more than placebo)[14][15][16]
Percentage of Anagen Hair FolliclesIncreased (significantly more than placebo)[14][15][16]
Terminal/Vellus Hair RatioIncreased at week 8[14][15][16]
Cellular Senescence Parameters Effect of this compound Treatment Reference
Senescence-associated β-galactosidase expressionInhibited[17][18]
p21 expression in senescent cellsIncreased[17][18]
Cell Proliferation and Ki-67 expressionRestored[17][18]
Skin Microbiome Modulation Effect of this compound Treatment Reference
Dermcidin (DCD) SecretionIncreased[19][20][21]
OR2AT4 Protein Expression in EpidermisIncreased[19][21]
Staphylococcus epidermidis GrowthPromoted[19][20][21]
Staphylococcus aureus GrowthInhibited[19][20][21]

Signaling Pathways

This compound's activation of the OR2AT4 receptor initiates distinct signaling cascades within keratinocytes.

Sandalore_Wound_Healing_Pathway This compound This compound OR2AT4 OR2AT4 Receptor This compound->OR2AT4 Ca_ion ↑ Intracellular Ca²⁺ OR2AT4->Ca_ion cAMP ↑ cAMP OR2AT4->cAMP Proliferation Cell Proliferation Ca_ion->Proliferation Migration Cell Migration Ca_ion->Migration MAPK_Pathway Phosphorylation of Erk1/2 & p38 MAPK cAMP->MAPK_Pathway MAPK_Pathway->Proliferation MAPK_Pathway->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing Sandalore_Anti_Senescence_Pathway This compound This compound OR2AT4 OR2AT4 Receptor This compound->OR2AT4 Ca_ion ↑ Intracellular Ca²⁺ OR2AT4->Ca_ion CaMKKb CaMKKβ Activation Ca_ion->CaMKKb AMPK AMPK Activation CaMKKb->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Autophagy Autophagy Promotion mTORC1->Autophagy Senescence Suppression of Senescence Autophagy->Senescence Wound_Scratch_Assay_Workflow cluster_prep Cell Culture Preparation cluster_wound Wound Creation and Treatment cluster_analysis Analysis Culture 1. Culture human keratinocytes to confluence in 6-well plates. Scratch 2. Create a 'scratch' in the cell monolayer with a sterile pipette tip. Culture->Scratch Wash 3. Wash with PBS to remove debris. Scratch->Wash Treat 4. Add culture medium with this compound (or vehicle control). Wash->Treat Incubate 5. Incubate and capture images at 0h, 24h, and 48h. Treat->Incubate Measure 6. Measure the width of the scratch at multiple points. Incubate->Measure Calculate 7. Calculate the percentage of wound closure over time. Measure->Calculate

References

Application Notes and Protocols: Investigating the Effects of Sandalore on the Skin Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate relationship between the skin and its resident microbial communities is a rapidly evolving field of research. The skin microbiome plays a crucial role in maintaining homeostasis, educating the immune system, and protecting against pathogens. Dysbiosis, an imbalance in this microbial ecosystem, is implicated in various dermatological conditions. Sandalore, a synthetic sandalwood odorant, has emerged as a promising modulator of skin physiology. It functions by activating the ectopic olfactory receptor OR2AT4 expressed in keratinocytes, the primary cells of the epidermis.[1][2][3] This activation triggers a cascade of intracellular signaling events that influence cell proliferation, migration, and wound healing.[1][2][3] Recent evidence further suggests that this compound can modulate the skin's antimicrobial peptide production, thereby potentially influencing the composition and function of the skin microbiome.

These application notes provide a comprehensive experimental framework for researchers to investigate the multifaceted effects of this compound on the skin microbiome. The protocols detailed herein cover a tiered approach, from initial in vitro screenings to more complex ex vivo and in vivo models, enabling a thorough evaluation of this compound's potential as a microbiome-modulating agent for dermatological applications.

In Vitro Assessment of this compound's Impact on Skin Microbiome-Associated Bacteria

This initial phase aims to determine the direct and indirect effects of this compound on the growth of key skin commensal and pathogenic bacteria.

Data Presentation: In Vitro Experimental Parameters
ParameterDescription
Bacterial Strains Staphylococcus epidermidis (ATCC 12228), Staphylococcus aureus (ATCC 25923), Cutibacterium acnes (ATCC 6919)
Cell Line Human Epidermal Keratinocytes (HEKa), neonatal (Cascade Biologics™ C-001-5C)
This compound Concentrations 0.1 µM, 1 µM, 10 µM, 100 µM in DMSO (vehicle)
Co-culture Model Transwell system (0.4 µm pore size)
Primary Outcome Measures Bacterial growth (OD600 and CFU/mL), Keratinocyte viability (MTT assay), Dermcidin (DCD) secretion (ELISA)
Secondary Outcome Measures Gene expression of OR2AT4 and DCD in keratinocytes (RT-qPCR)
Experimental Protocols
  • Prepare a 2-fold serial dilution of this compound in appropriate broth medium (e.g., Tryptic Soy Broth for Staphylococci, Reinforced Clostridial Medium for C. acnes) in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a vehicle control (DMSO) and a positive control (e.g., gentamicin).

  • Incubate the plate under appropriate conditions (37°C, aerobic for Staphylococci; 37°C, anaerobic for C. acnes) for 24-48 hours.

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Plate serial dilutions from selected wells onto agar plates to determine Colony Forming Units (CFU)/mL.

  • Seed HEKa cells in a 6-well plate and culture until they reach 80% confluency.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) in keratinocyte growth medium for 24 hours.

  • Collect the conditioned media and filter-sterilize it.

  • Perform a broth microdilution assay as described in Protocol 1, using the keratinocyte-conditioned media instead of standard broth.

  • Measure bacterial growth by OD600 and CFU/mL.

  • From the treated keratinocytes, lyse the cells to extract RNA for RT-qPCR analysis of OR2AT4 and DCD gene expression.

  • Analyze the conditioned media for secreted Dermcidin (DCD) protein levels using an ELISA kit.

Visualization: this compound Signaling Pathway in Keratinocytes

Sandalore_Signaling This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 binds AC Adenylyl Cyclase OR2AT4->AC activates Ca2_increase ↑ [Ca2+]i OR2AT4->Ca2_increase induces cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MAPK MAPK Pathway (ERK1/2, p38) Ca2_increase->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation DCD_gene Dermcidin (DCD) Gene Expression CREB->DCD_gene DCD_protein DCD Secretion DCD_gene->DCD_protein Microbiome_modulation Microbiome Modulation DCD_protein->Microbiome_modulation

Caption: this compound-OR2AT4 signaling cascade in keratinocytes.

Ex Vivo Assessment on Human Skin Explants

This phase utilizes a more physiologically relevant model to study the effects of topical this compound application on the skin microbiome and host response in a setting that preserves the skin's architecture.

Data Presentation: Ex Vivo Experimental Parameters
ParameterDescription
Tissue Source Human skin from elective surgeries (e.g., abdominoplasty, mammoplasty)
Explant Culture Air-liquid interface culture on sterile grids or inserts
This compound Formulation 1% this compound in a suitable topical vehicle (e.g., cream, lotion)
Treatment Duration 24, 48, and 72 hours
Primary Outcome Measures Microbial composition (16S rRNA sequencing), DCD and LL-37 expression (immunohistochemistry, ELISA)
Secondary Outcome Measures Skin morphology (H&E staining), Epidermal thickness, Expression of skin barrier proteins (e.g., filaggrin, loricrin)
Experimental Protocols
  • Obtain fresh human skin tissue under sterile conditions and transport it in a suitable medium.

  • Prepare full-thickness skin explants (e.g., 8 mm punch biopsies).

  • Place the explants on sterile stainless-steel grids or in cell culture inserts at the air-liquid interface in a 6-well plate containing explant culture medium.

  • Allow the explants to equilibrate for 24 hours at 37°C in a 5% CO2 incubator.

  • Apply a standardized amount of the this compound formulation or vehicle control to the epidermal surface of the explants.

  • Incubate for the desired time points (24, 48, 72 hours), changing the medium every 48 hours.

  • At each time point, collect microbiome samples from the explant surface using sterile swabs or by tape stripping.

  • Extract microbial DNA from the collected samples and perform 16S rRNA gene sequencing to analyze the microbial community composition.

  • Process the skin explants for histological analysis (H&E staining) and immunohistochemistry to assess the expression and localization of DCD, LL-37, and skin barrier proteins.

  • Collect the culture medium to quantify secreted antimicrobial peptides (DCD, LL-37) by ELISA.

Visualization: Ex Vivo Experimental Workflow

ExVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Skin_Tissue Human Skin Tissue Punch_Biopsy 8mm Punch Biopsy Skin_Tissue->Punch_Biopsy Airlift_Culture Air-Liquid Interface Culture Punch_Biopsy->Airlift_Culture Sandalore_App Topical this compound Application Airlift_Culture->Sandalore_App Vehicle_App Vehicle Control Application Airlift_Culture->Vehicle_App Incubation Incubation (24, 48, 72h) Sandalore_App->Incubation Vehicle_App->Incubation Microbiome_Sampling Microbiome Sampling (Swab/Tape) Incubation->Microbiome_Sampling Histology Histology (H&E) Incubation->Histology IHC Immunohistochemistry (DCD, LL-37) Incubation->IHC ELISA ELISA (Secreted AMPs) Incubation->ELISA Sequencing 16S rRNA Sequencing Microbiome_Sampling->Sequencing

Caption: Workflow for ex vivo human skin explant study.

In Vivo Clinical Investigation

This final phase involves a human clinical trial to assess the efficacy and safety of a topical this compound formulation in modulating the skin microbiome and improving skin health parameters in a real-world setting.

Data Presentation: In Vivo Study Design
ParameterDescription
Study Design Randomized, double-blind, placebo-controlled
Participants 40 healthy volunteers with mild to moderate dry skin
Inclusion Criteria Ages 18-65, willing to comply with study procedures
Exclusion Criteria Active skin diseases, use of topical or systemic antibiotics within 4 weeks, pregnancy or lactation
Intervention Topical application of 1% this compound cream to one forearm
Control Placebo cream (vehicle) applied to the contralateral forearm
Duration 4 weeks
Primary Outcome Measures Change in skin microbiome diversity (alpha and beta diversity), Change in the relative abundance of key bacterial taxa
Secondary Outcome Measures Skin hydration (Corneometer), Transepidermal water loss (TEWL), Skin pH, Investigator and subject self-assessment of skin condition
Safety Measures Adverse event monitoring
Experimental Protocols
  • Recruit and screen participants based on inclusion/exclusion criteria.

  • Randomize participants to apply the this compound and placebo creams to their designated forearms twice daily for 4 weeks.

  • Conduct study visits at baseline (Week 0), Week 2, and Week 4.

  • At each visit, perform non-invasive skin measurements (Corneometer, TEWL, pH).

  • Collect skin microbiome samples from the treated areas using standardized swabbing techniques.

  • Administer questionnaires for investigator and subject self-assessment.

  • Monitor and record any adverse events throughout the study.

  • Extract DNA from the skin swabs and perform 16S rRNA sequencing.

  • Analyze the sequencing data to determine changes in alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances).

  • Identify differentially abundant taxa between the this compound-treated and placebo-treated sites.

  • Statistically analyze the clinical skin parameter data to assess changes from baseline and between treatment groups.

  • Correlate changes in the microbiome with changes in clinical skin parameters.

Visualization: Logical Flow of the Clinical Trial

Clinical_Trial_Flow Start Recruitment & Screening Baseline Baseline Visit (Week 0) - Measurements - Microbiome Sampling Start->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Treatment 4-Week Treatment Period (Twice Daily Application) Randomization->Treatment Week2 Follow-up Visit (Week 2) - Measurements - Microbiome Sampling Treatment->Week2 Week4 Final Visit (Week 4) - Measurements - Microbiome Sampling Treatment->Week4 Week2->Treatment Data_Analysis Data Analysis - Microbiome Analysis - Clinical Data Analysis Week4->Data_Analysis End Study Completion Data_Analysis->End

Caption: Logical flow of the in vivo clinical investigation.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for a comprehensive investigation into the effects of this compound on the skin microbiome. By progressing from in vitro to ex vivo and finally to in vivo models, researchers can build a strong body of evidence to support the development of this compound-based therapeutics for various dermatological conditions associated with microbial dysbiosis. The use of standardized protocols and clear, quantitative outcome measures will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of how chemosensory receptors in the skin can be targeted to promote a healthy skin microbiome.

References

Application Notes and Protocols for RNA Interference Studies of OR2AT4 and Sandalore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathways of OR2AT4 Activated by Sandalore

Activation of OR2AT4 by this compound initiates a complex network of signaling pathways that collectively contribute to its physiological effects. The primary signaling cascade involves the G-protein Gαolf, which in turn activates adenylate cyclase 3 (ADCY3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This is followed by an influx of calcium ions (Ca2+), which further propagates the signal.[1][4][9]

Downstream of these initial events, several key signaling pathways are modulated:

  • MAPK Pathway: Activation of OR2AT4 leads to the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK), which are crucial for cell proliferation and migration.[1][9][10]

  • IGF-1 Pathway: In hair follicles, this compound stimulation of OR2AT4 upregulates the expression of Insulin-like Growth Factor 1 (IGF-1), a key promoter of the anagen (growth) phase of the hair cycle.[2][11]

  • Anti-Apoptotic Signaling: OR2AT4 activation has been shown to have anti-apoptotic effects, contributing to cell survival and prolonged hair follicle anagen.[2][11]

  • Anti-Senescence Pathway: In keratinocytes, OR2AT4 activation by this compound suppresses oxidative stress-induced senescence by activating the CaMKKβ/AMPK/mTORC1 signaling axis, leading to autophagy.[3][4][5]

Diagrams of Signaling Pathways and Experimental Workflow

OR2AT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 G_protein Gαolf OR2AT4->G_protein IGF1 IGF-1 Upregulation OR2AT4->IGF1 AC Adenylate Cyclase 3 G_protein->AC cAMP cAMP AC->cAMP Ca2 Ca²⁺ cAMP->Ca2 MAPK_pathway Erk1/2 p38 MAPK cAMP->MAPK_pathway CaMKKb CaMKKβ Ca2->CaMKKb AMPK AMPK CaMKKb->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy Senescence Inhibition of Senescence Autophagy->Senescence Proliferation Cell Proliferation & Migration MAPK_pathway->Proliferation Apoptosis Inhibition of Apoptosis IGF1->Apoptosis RNAi_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HaCaT Keratinocytes) transfection 3. siRNA Transfection cell_culture->transfection sirna_design 2. siRNA Design & Synthesis (OR2AT4-specific & Scrambled Control) sirna_design->transfection sandalore_treatment 4. This compound Stimulation transfection->sandalore_treatment incubation 5. Incubation (24-72h) sandalore_treatment->incubation knockdown_validation 6. Knockdown Validation (qPCR, Western Blot) incubation->knockdown_validation functional_assays 7. Functional Assays (Proliferation, Migration, Apoptosis, etc.) incubation->functional_assays signaling_analysis 8. Signaling Pathway Analysis (Phospho-Kinase Arrays, etc.) incubation->signaling_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sandalore Concentration for Maximum Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sandalore. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize this compound concentration for a maximum and reproducible cell response in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is a synthetic sandalwood odorant. In many cell types, particularly human keratinocytes, its primary mechanism of action is through the activation of the olfactory receptor OR2AT4.[1] This activation triggers a cascade of intracellular signaling events, including an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP) levels.[1] This signaling subsequently leads to the phosphorylation of mitogen-activated protein kinases (MAPK) such as Erk1/2 and p38, which are involved in regulating cell proliferation and migration.[1]

Q2: I am not observing the expected proliferative or migratory effects of this compound on my cells. What could be the reason?

A2: Several factors could contribute to a lack of response. Firstly, confirm that your cell type expresses the OR2AT4 receptor. Not all cells express this receptor, and its expression level can influence the magnitude of the response. Secondly, the concentration of this compound is critical. While it promotes cell proliferation and migration at optimal concentrations, very high concentrations can have inhibitory or even cytotoxic effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Lastly, consider the stability and solubility of this compound in your cell culture medium.

Q3: What is the best solvent for this compound and what precautions should I take?

A3: this compound is insoluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.1%) as DMSO itself can have cytotoxic effects at higher concentrations.[2][3][4] Always run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

Q4: Can this compound have off-target effects?

A4: While this compound is known to be an agonist for OR2AT4, like any small molecule, it could potentially have off-target effects, especially at high concentrations. These could manifest as unexpected cellular responses or cytotoxicity. It is good practice to include appropriate controls in your experiments to identify potential off-target effects. If you suspect off-target effects, consider using an OR2AT4 antagonist or siRNA-mediated knockdown of the receptor to confirm that the observed effects are indeed mediated by OR2AT4.

Q5: How stable is this compound in cell culture conditions?

A5: this compound is a chemically stable molecule.[5] However, its stability in aqueous cell culture media over long incubation periods should be considered. For long-term experiments, it may be necessary to replenish the medium with freshly diluted this compound at regular intervals to maintain a consistent concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no cellular response to this compound Cell line does not express OR2AT4 or expresses it at very low levels.- Verify OR2AT4 expression in your cell line using techniques like RT-PCR or Western blotting.- Consider using a cell line known to express OR2AT4 (e.g., human keratinocytes).
Suboptimal this compound concentration.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Start with a broad range of concentrations (e.g., 1 µM to 1 mM) and then narrow down to a more specific range.
This compound precipitation in the culture medium.- Ensure the final DMSO concentration is low (e.g., <0.1%).- Prepare fresh dilutions of this compound from a DMSO stock solution just before use.- Visually inspect the medium for any signs of precipitation after adding this compound.
High cell death or cytotoxicity observed This compound concentration is too high.- Refer to dose-response data and use a lower concentration of this compound.- High concentrations of this compound can be inhibitory or cytotoxic.
High concentration of the solvent (DMSO).- Ensure the final DMSO concentration in the culture medium is not exceeding a non-toxic level for your cells (typically <0.1%).- Always include a vehicle control with the same DMSO concentration to assess solvent toxicity.[2][3][4]
Difficulty in reproducing results Inconsistent preparation of this compound solutions.- Prepare a large batch of a high-concentration stock solution in DMSO and aliquot it for single use to avoid repeated freeze-thaw cycles.
Variability in cell culture conditions.- Maintain consistent cell passage numbers, seeding densities, and incubation times.
Issues with the assay itself (e.g., scratch assay, migration assay).- Standardize the assay protocol. For scratch assays, ensure the scratch width is consistent. For migration assays, ensure the cell seeding density is uniform.

Data Presentation

Table 1: Dose-Dependent Effects of this compound and Related Compounds on Cell Viability

Cell LineCompoundConcentration RangeEffectReference
Human Keratinocytes (HaCaT)East Indian Sandalwood Oil (EISO)0.0005%Increased proliferation/viability[6]
Human Keratinocytes (HaCaT)East Indian Sandalwood Oil (EISO)> 0.0005%Reduced cell viability[6]
Human Breast Cancer (MCF-7)α-Santalol10-100 µM2-71% reduction in cell viability (12-48h)[7]
Human Breast Cancer (MDA-MB-231)α-Santalol10-100 µM1-79% reduction in cell viability (12-48h)[7]
Normal Breast Epithelial (MCF-10A)α-Santalol10-100 µMLess sensitive to viability reduction compared to cancer cells[7]
Human Prostate Cancer (PC-3, LNCaP)α-Santalol25-75 µMConcentration and time-dependent decrease in cell viability[8]
Human Myeloid Leukemia (K562)This compoundNot specifiedConcentration-dependent decrease in cell viability[9]

Table 2: Reported Optimal Concentrations of this compound for Specific Cellular Responses

Cell TypeAssayOptimal ConcentrationObserved EffectReference
Human KeratinocytesProliferation Assay100 µMIncreased cell proliferation[1]
Human KeratinocytesWound Healing Assay100 µMAccelerated wound closure[1]
Human KeratinocytesCalcium Imaging10-100 µMInduction of intracellular calcium signals[1]
Human Hair FolliclesOrgan Culture10 µMProlongation of anagen phase, reduced apoptosis[10]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder or oil)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

    • Dissolve the this compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

    • For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.1%.

In Vitro Wound Healing (Scratch) Assay
  • Materials:

    • Cells of interest

    • 24-well or 12-well tissue culture plates

    • Sterile p200 or p10 pipette tip

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Microscope with a camera

  • Procedure:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[11]

    • Once confluent, gently create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11][12]

    • Wash the wells with PBS to remove detached cells.[12]

    • Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or vehicle control (medium with DMSO).

    • Capture images of the scratch at time 0.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same field of view at regular intervals (e.g., every 4-8 hours) until the scratch is closed in the control group.[12]

    • Analyze the images by measuring the width of the scratch or the area of the cell-free region over time. The rate of wound closure is an indicator of cell migration.[13]

Transwell Migration Assay
  • Materials:

    • Transwell inserts (with appropriate pore size for your cells)

    • 24-well plates

    • Cells of interest

    • Serum-free or low-serum cell culture medium

    • Medium containing a chemoattractant (e.g., FBS)

    • Cotton swabs

    • Fixation and staining reagents (e.g., methanol, crystal violet)

  • Procedure:

    • Pre-warm the cell culture media.

    • Place the Transwell inserts into the wells of a 24-well plate.

    • In the lower chamber of the wells, add medium containing a chemoattractant.[14]

    • Harvest and resuspend the cells in serum-free or low-serum medium at a predetermined concentration.[5]

    • Add the cell suspension to the upper chamber of the Transwell insert.[5]

    • Add the desired concentration of this compound or vehicle control to the upper or lower chamber, depending on the experimental design.

    • Incubate the plate for a period sufficient for cell migration (typically 4-24 hours), depending on the cell type.[5]

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]

    • Fix and stain the migrated cells on the lower surface of the membrane.[14]

    • Count the number of migrated cells in several microscopic fields to quantify cell migration.[5]

Calcium Imaging Assay
  • Materials:

    • Cells plated on glass coverslips

    • Calcium indicator dye (e.g., Fura-2 AM)

    • Physiological salt solution (e.g., Tyrode's solution)

    • Fluorescence microscope equipped for ratiometric imaging

  • Procedure:

    • Load the cells with a calcium indicator dye like Fura-2 AM by incubating them in a solution containing the dye.[15] The exact concentration and loading time will need to be optimized for your cell type.

    • After loading, wash the cells with a physiological salt solution to remove excess dye.

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Perfuse the cells with the physiological salt solution.

    • Establish a baseline fluorescence reading.

    • Apply this compound at the desired concentration to the cells.

    • Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[15]

    • Analyze the data to determine the magnitude and kinetics of the calcium response.

Mandatory Visualizations

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 binds G_olf Gαolf OR2AT4->G_olf activates Ca_ion Ca²⁺ Influx OR2AT4->Ca_ion induces AC Adenylyl Cyclase (AC) G_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MAPK_Pathway MAPK Pathway PKA->MAPK_Pathway activates Ca_ion->MAPK_Pathway activates Erk12 Erk1/2 MAPK_Pathway->Erk12 p38 p38 MAPK_Pathway->p38 Cellular_Response Cellular Response (Proliferation, Migration) Erk12->Cellular_Response p38->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) dose_response Perform Dose-Response Curve to Find Optimal [C] prep_this compound->dose_response prep_cells Culture Cells to Desired Confluency prep_cells->dose_response run_assay Conduct Cellular Assay (e.g., Migration, Proliferation) dose_response->run_assay Optimal [C] acquire_data Acquire Data (e.g., Imaging, Plate Reader) run_assay->acquire_data analyze_results Analyze and Interpret Results acquire_data->analyze_results Troubleshooting_Logic start No/Inconsistent Cellular Response check_receptor Check OR2AT4 Expression start->check_receptor receptor_present Receptor Present? check_receptor->receptor_present check_concentration Optimize this compound Concentration receptor_present->check_concentration Yes use_positive_control Use Positive Control Cell Line receptor_present->use_positive_control No/Low concentration_ok Concentration Optimal? check_concentration->concentration_ok concentration_ok->check_concentration No check_solvent Check Solvent (DMSO) Concentration & Control concentration_ok->check_solvent Yes solvent_ok Solvent OK? check_solvent->solvent_ok solvent_ok->check_solvent No check_assay Review Assay Protocol solvent_ok->check_assay Yes success Problem Solved check_assay->success

References

Sandalore Solubility & Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sandalore. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to this compound's solubility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a synthetic sandalwood odorant widely used in perfumes and, more recently, in biomedical research.[1] It is identified as a selective agonist for the olfactory receptor OR2AT4, which is present in various tissues, including skin keratinocytes and hair follicles.[2][3] Chemically, it is a viscous, colorless to pale yellow liquid.[4][5]

Q2: What is the general solubility profile of this compound?

A2: this compound is a lipophilic (hydrophobic) molecule, which means it has very limited solubility in water but shows excellent solubility in organic solvents.[4][5] Its high Log P value of 4.7 indicates a strong preference for fatty or non-polar environments over aqueous ones.[5][6]

Q3: Is this compound stable in experimental solutions?

A3: this compound is a chemically robust molecule, stable across a broad pH range (typically 4-9) and resistant to degradation from heat and UV light under normal experimental conditions.[4] However, stability may be compromised in highly acidic or alkaline solutions.[7]

Q4: Why does this compound precipitate in my aqueous buffer or cell culture medium?

A4: Precipitation occurs because this compound is poorly soluble in water (approximately 15-17 mg/L at 20°C).[5] When a concentrated stock solution of this compound (typically in an organic solvent like ethanol or DMSO) is diluted into an aqueous medium, the this compound molecules may aggregate and fall out of solution once the concentration exceeds their solubility limit in that medium.

Troubleshooting Guide: Overcoming this compound Precipitation

Encountering precipitation can compromise experimental results. Follow this guide to troubleshoot and resolve solubility issues.

Problem 1: Precipitate forms immediately upon dilution of this compound stock solution into aqueous buffer.

Possible Cause Recommended Solution
Solvent Shock The abrupt change in solvent polarity causes the compound to crash out.
Solution A (Stepwise Dilution): Instead of a single large dilution, add the stock solution to the buffer in smaller increments while continuously vortexing or stirring.
Solution B (Co-solvents): The final aqueous solution may require a small percentage of a water-miscible organic solvent (a co-solvent) to maintain this compound's solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[8][9] Ensure the final co-solvent concentration is compatible with your experimental system.
Concentration Too High The final desired concentration of this compound exceeds its solubility limit in the aqueous buffer.
Solution: Re-evaluate the required concentration. If a lower concentration is not possible, you will need to employ advanced solubilization techniques (see Protocol 2).

Problem 2: Solution is clear initially but becomes cloudy or forms a precipitate over time, especially in cell culture.

Possible Cause Recommended Solution
Interaction with Media Components Salts, proteins (especially in serum), and other components in complex media can reduce the solubility of hydrophobic compounds.
Solution A (Use of Surfactants): Incorporate a non-ionic surfactant like Tween 80 or Poloxamer into your media. Surfactants form micelles that can encapsulate this compound, keeping it dispersed.[10][11] A typical starting concentration is 0.1% to 0.5%. The final concentration must be tested for cell toxicity.
Solution B (Serum-Free Media): If possible, conduct short-term experiments in serum-free media, as serum proteins can sometimes contribute to precipitation.
Temperature Fluctuations Changes in temperature (e.g., removing media from a warm incubator to a cooler biosafety cabinet) can decrease the solubility of some compounds.
Solution: Prepare the final this compound dilution in media that is pre-warmed to the experimental temperature (e.g., 37°C). Minimize the time the prepared media spends at cooler temperatures.
pH Shift Although this compound is stable over a wide pH range, significant shifts in your buffer or media's pH could potentially affect its solubility.
Solution: Ensure your buffer or media is properly formulated and its pH is stable and within the optimal range of 4-9.[4]

Below is a workflow diagram to help guide your troubleshooting process.

G start Precipitation Observed stock_prep Is the Stock Solution Clear? start->stock_prep precip_time When does precipitation occur? stock_prep->precip_time Yes stock_issue Stock is cloudy/has precipitate stock_prep->stock_issue No dilution_method How was the working solution prepared? immediate_precip Immediately upon dilution precip_time->immediate_precip delayed_precip Over time / in incubator precip_time->delayed_precip remake_stock Action: Prepare fresh stock. Ensure this compound is fully dissolved in appropriate organic solvent. stock_issue->remake_stock solvent_shock Cause: Solvent Shock? Concentration too high? immediate_precip->solvent_shock media_interaction Cause: Media interaction? Temperature shift? delayed_precip->media_interaction solution_shock Action: Use stepwise dilution. Add co-solvents (e.g., PEG). Reduce final concentration. solvent_shock->solution_shock solution_media Action: Add surfactant (e.g., Tween 80). Pre-warm media before adding this compound. Use serum-free media if possible. media_interaction->solution_media G This compound This compound OR2AT4 OR2AT4 Receptor (GPCR) This compound->OR2AT4 Binds & Activates G_protein G-protein (Golf) OR2AT4->G_protein Activates Ca2 ↑ Intracellular Ca²⁺ OR2AT4->Ca2 Induces AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP MAPK_pathway MAPK Pathway cAMP->MAPK_pathway Ca2->MAPK_pathway CaMKKb CaMKKβ Ca2->CaMKKb Activates Erk12 p-Erk1/2 MAPK_pathway->Erk12 p38 p-p38 MAPK_pathway->p38 Cellular_Response Cellular Responses: • Proliferation • Migration • Wound Healing • Anti-senescence Erk12->Cellular_Response p38->Cellular_Response AMPK p-AMPK CaMKKb->AMPK AMPK->Cellular_Response

References

Troubleshooting Sandalore's inconsistent effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the use of Sandalore in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a synthetic sandalwood odorant. In cell culture, its primary known mechanism of action is as a selective agonist for the olfactory receptor OR2AT4, which is a G-protein coupled receptor (GPCR).[1][2][3] Activation of OR2AT4 by this compound in human keratinocytes initiates a signaling cascade involving an increase in intracellular calcium (Ca2+) and cyclic AMP (cAMP).[1][2][3] This leads to the phosphorylation of downstream kinases, specifically extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[1][2][3]

Q2: What are the expected effects of this compound on different cell lines?

A2: The effects of this compound are cell-type specific and depend on the expression of the OR2AT4 receptor.

  • Human Keratinocytes: In these cells, this compound has been shown to promote cell proliferation and migration, which is beneficial for processes like wound healing.[1][2][3]

  • Human Myelogenous Leukemia (K562) cells: In contrast, this compound has been observed to inhibit the proliferation of K562 cells.

Q3: What is the optimal concentration of this compound to use in cell culture?

A3: The optimal concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on published data, concentrations ranging from the low micromolar (µM) to several hundred micromolar have been used. For example, in K562 leukemia cells, the half-maximal inhibitory concentration (IC50) for proliferation was found to be 74 µM.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is soluble in DMSO and ethanol.[4] It is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final desired concentration in your cell culture medium. To minimize potential solvent-induced artifacts, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. Store the stock solution at -20°C or as recommended by the supplier, protected from light. This compound is a chemically stable molecule, making it relatively easy to work with.[1]

Troubleshooting Guide for Inconsistent Effects

Researchers may occasionally observe inconsistent or variable effects of this compound in their cell culture experiments. This guide provides a structured approach to troubleshooting these issues.

Problem 1: No observable effect or a weaker-than-expected response.
Potential Cause Troubleshooting Step
Low or absent OR2AT4 receptor expression in the cell line. Verify the expression of the OR2AT4 receptor in your cell line at both the mRNA and protein levels using techniques like RT-qPCR and Western blotting or immunocytochemistry.
Suboptimal this compound concentration. Perform a dose-response curve to identify the optimal concentration range for your specific cell line and assay.
Degradation of this compound stock solution. Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., -20°C, protected from light).
Issues with cell health or culture conditions. Ensure cells are healthy, within a low passage number, and free from contamination. Optimize cell seeding density.
Interference from serum components in the culture medium. If possible, try reducing the serum concentration or performing the experiment in a serum-free medium after initial cell attachment, as serum components can sometimes interfere with GPCR signaling.[5]
Problem 2: High variability between replicate wells or experiments.
Potential Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure a uniform single-cell suspension before seeding and use precise pipetting techniques to ensure consistent cell numbers across all wells.
"Edge effects" in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate or inconsistent this compound dilution and addition. Prepare a master mix of the final this compound concentration in the culture medium to add to all relevant wells, ensuring consistency. Calibrate pipettes regularly.
Variability in incubation times. Standardize all incubation times precisely across all experiments.
Inconsistent cell passage number. Use cells from a consistent and narrow range of passage numbers for all experiments, as receptor expression and cell signaling can change with prolonged passaging.
Problem 3: Unexpected cytotoxicity.
Potential Cause Troubleshooting Step
High concentration of this compound. Perform a cytotoxicity assay (e.g., LDH assay or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.
High concentration of the solvent (e.g., DMSO). Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.
Cell line sensitivity. Some cell lines may be inherently more sensitive to this compound or the solvent.
Contamination of this compound stock or culture medium. Ensure all reagents and media are sterile.

Data Presentation

Table 1: Effects of this compound on Cell Proliferation

Cell LineEffectConcentrationAssayReference
Human KeratinocytesIncreased ProliferationNot specifiedNot specified[1][2][3]
K562 (Human Myelogenous Leukemia)Inhibition of ProliferationIC50 = 74 µMNot specified

Table 2: Effects of this compound on Cell Migration (Wound Healing Assay)

Cell LineEffectObservationAssayReference
Human KeratinocytesIncreased MigrationEnhanced regeneration of keratinocyte monolayersIn vitro wound scratch assay[1][2][3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a general framework for detecting apoptosis by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or a vehicle control for the specified time.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or accutase.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Calcium Imaging (Fura-2 AM Assay)

This is a generalized protocol for measuring intracellular calcium mobilization.

Materials:

  • Cells of interest cultured on glass coverslips or in imaging-compatible plates

  • This compound stock solution (in DMSO)

  • Fura-2 AM stock solution (in DMSO)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without calcium

  • Pluronic F-127 (optional, to aid in dye loading)

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological salt solution. Pluronic F-127 (at a final concentration of ~0.02%) can be added to facilitate dye loading.

    • Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading conditions should be determined empirically.

  • De-esterification:

    • Wash the cells twice with a physiological salt solution to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes in the dark at room temperature to allow for the complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes before adding this compound.

    • Add this compound at the desired final concentration and continue to record the fluorescence ratio to observe changes in intracellular calcium levels.

    • At the end of the experiment, you can perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using a calcium-free solution with a chelator (e.g., EGTA) and a solution with a calcium ionophore (e.g., ionomycin) in the presence of high calcium, respectively. This allows for the conversion of ratio values to absolute calcium concentrations.

Visualizations

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 binds & activates G_protein G-protein OR2AT4->G_protein activates AC Adenylyl Cyclase G_protein->AC activates PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK_Pathway MAPK Pathway PKA->MAPK_Pathway IP3 IP3 PLC->IP3 produces Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase induces release from ER Ca2_increase->MAPK_Pathway Erk1_2 Erk1/2 MAPK_Pathway->Erk1_2 p38 p38 MAPK_Pathway->p38 Cellular_Response Cellular Response (Proliferation, Migration, Apoptosis Inhibition) Erk1_2->Cellular_Response p38->Cellular_Response

Caption: this compound signaling pathway via the OR2AT4 receptor.

Troubleshooting_Workflow Start Inconsistent this compound Effects Observed Check_Receptor Verify OR2AT4 Receptor Expression (RT-qPCR, Western Blot) Start->Check_Receptor Check_Concentration Optimize this compound Concentration (Dose-Response Curve) Start->Check_Concentration Check_Reagent Prepare Fresh this compound Stock Start->Check_Reagent Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Controls Review Experimental Controls (Vehicle, Positive/Negative) Start->Check_Controls Problem_Solved Problem Resolved Check_Receptor->Problem_Solved Consult Consult Literature for Cell-Specific Protocols Check_Receptor->Consult Check_Concentration->Problem_Solved Check_Concentration->Consult Check_Reagent->Problem_Solved Check_Cells->Problem_Solved Check_Cells->Consult Check_Controls->Problem_Solved

Caption: A logical workflow for troubleshooting inconsistent this compound effects.

Experimental_Workflow_MTT Seed 1. Seed Cells in 96-well plate Treat 2. Treat with this compound & Vehicle Control Seed->Treat Incubate 3. Incubate (24-72h) Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

References

Technical Support Center: Long-Term Sandalore Stimulation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sandalore in long-term cell stimulation experiments. The information is tailored for scientists and drug development professionals working with in vitro models, particularly human keratinocytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in keratinocytes?

A1: this compound is a synthetic sandalwood odorant that acts as a selective agonist for the olfactory receptor OR2AT4, which is expressed in human keratinocytes.[1][2][3] Activation of OR2AT4 by this compound triggers a cascade of intracellular signaling events, leading to various cellular responses.[4][5]

Q2: What are the known downstream signaling pathways activated by this compound in keratinocytes?

A2: this compound-induced activation of OR2AT4 initiates several signaling cascades:

  • cAMP-Dependent Pathway: Activation of OR2AT4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

  • Calcium Mobilization: this compound stimulation results in a robust increase in intracellular calcium (Ca2+) concentration.[2][3]

  • MAPK Pathway: It also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases (Erk1/2) and p38 MAPK.[2][3]

  • CaMKKβ/AMPK/mTORC1 Pathway: In the context of cellular senescence, this compound has been shown to activate the CaMKKβ/AMPK/mTORC1 signaling axis.

Q3: What are the expected phenotypic effects of long-term this compound stimulation on keratinocytes?

A3: Long-term stimulation of keratinocytes with this compound has been demonstrated to positively affect cell proliferation and migration.[2][3] These effects contribute to the accelerated regeneration of keratinocyte monolayers in in vitro wound healing assays.[2][3][5]

Troubleshooting Guide

Issue 1: Inconsistent or No Cellular Response to this compound Stimulation

Possible Cause Troubleshooting Steps
Improper this compound Preparation This compound is poorly soluble in aqueous solutions. Prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) before diluting it in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Suboptimal this compound Concentration The optimal concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on existing literature, concentrations around 500 μM have been shown to be effective.
Receptor Desensitization Prolonged exposure to an agonist can lead to G protein-coupled receptor (GPCR) desensitization, where the receptor is uncoupled from its signaling cascade. To mitigate this, consider intermittent stimulation protocols (e.g., 24 hours on, 24 hours off) or using a lower effective concentration of this compound for long-term studies.
Low OR2AT4 Expression The level of OR2AT4 expression can vary between different keratinocyte cell lines and primary cultures. Confirm the expression of OR2AT4 in your cells using techniques like RT-PCR or Western blotting.
Cell Health and Culture Conditions Ensure that your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond optimally to stimuli. Maintain consistent cell culture conditions, including media composition, pH, and temperature.

Issue 2: Observed Cytotoxicity or Reduced Cell Viability

Possible Cause Troubleshooting Steps
High this compound Concentration High concentrations of this compound may induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line and experimental duration.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is below the toxic threshold for your cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
This compound Degradation While this compound is generally stable, its stability in cell culture medium over extended periods should be considered. When conducting long-term experiments, it is advisable to replace the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 48-72 hours).

Data Presentation

Table 1: Summary of this compound Effects on Keratinocytes

Parameter Effect Typical Concentration Range Key Signaling Pathways Involved
Cell Proliferation Increased100 - 500 μMcAMP, Erk1/2, p38 MAPK
Cell Migration Increased100 - 500 μMcAMP, Erk1/2, p38 MAPK
Intracellular Calcium Increased100 - 500 μMOR2AT4 activation
Intracellular cAMP Increased100 - 500 μMOR2AT4 activation
Erk1/2 Phosphorylation Increased100 - 500 μMMAPK pathway
p38 MAPK Phosphorylation Increased100 - 500 μMMAPK pathway

Experimental Protocols

Protocol 1: Long-Term this compound Stimulation of Keratinocytes
  • Cell Seeding: Plate human keratinocytes (e.g., HaCaT cell line) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO.

  • Stimulation: Dilute the this compound stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 500 μM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Medium Change: For long-term stimulation (e.g., 4 days), replace the culture medium with freshly prepared this compound-containing medium every 48 hours to maintain a consistent concentration of the agonist and replenish nutrients.

  • Vehicle Control: In parallel, treat a set of cells with medium containing the same final concentration of DMSO without this compound to serve as a vehicle control.

  • Analysis: At the end of the stimulation period, harvest the cells for downstream analysis (e.g., proliferation assay, migration assay, Western blotting).

Protocol 2: In Vitro Wound Healing (Scratch) Assay
  • Cell Seeding: Plate keratinocytes in a multi-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a "wound" by gently scratching the monolayer with a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add the culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 24, and 48 hours) using a microscope.

  • Analysis: Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software.

Protocol 3: Western Blot for Phospho-Erk1/2
  • Cell Treatment: Treat keratinocytes with this compound or vehicle for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-Erk1/2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.

Mandatory Visualizations

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 G_protein G Protein OR2AT4->G_protein activates AC Adenylate Cyclase G_protein->AC activates PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK_cascade MAPK Cascade (Raf/MEK) PKA->MAPK_cascade activates IP3 IP3 PLC->IP3 produces Ca2_ER Ca2+ (from ER) IP3->Ca2_ER releases Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Ca2_cyto->MAPK_cascade activates CaMKKb CaMKKβ Ca2_cyto->CaMKKb activates Erk12 Erk1/2 MAPK_cascade->Erk12 phosphorylates p38 p38 MAPK MAPK_cascade->p38 phosphorylates Cell_Response Cellular Responses (Proliferation, Migration) Erk12->Cell_Response p38->Cell_Response AMPK AMPK CaMKKb->AMPK phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits

Caption: this compound signaling pathways in keratinocytes.

Long_Term_Stimulation_Workflow Start Start: Keratinocyte Culture (60-70% confluency) Prepare_this compound Prepare this compound in Medium (e.g., 500 μM) Start->Prepare_this compound Add_this compound Add this compound-containing Medium to Cells Prepare_this compound->Add_this compound Incubate_48h_1 Incubate for 48 hours Add_this compound->Incubate_48h_1 Medium_Change Medium Change: Replace with Fresh This compound Medium Incubate_48h_1->Medium_Change Incubate_48h_2 Incubate for another 48 hours Medium_Change->Incubate_48h_2 Harvest Harvest Cells for Analysis Incubate_48h_2->Harvest Analysis Downstream Assays: - Proliferation (MTT) - Migration (Scratch Assay) - Western Blot (p-Erk1/2) Harvest->Analysis

Caption: Workflow for long-term this compound stimulation.

References

Technical Support Center: Addressing Cytotoxicity of Sandalore at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Sandalore, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a synthetic sandalwood odorant. While it is widely used in the fragrance industry, it is also known to be a selective agonist for the olfactory receptor OR2AT4. This interaction can lead to various cellular effects. In non-cancerous cells like human keratinocytes, this compound has been shown to promote cell proliferation and migration, processes involved in wound healing, through the activation of a cAMP-dependent signaling pathway.[1] Conversely, in some cancer cell lines, activation of OR2AT4 by this compound has been associated with pro-apoptotic processes.[2]

Q2: Does this compound exhibit cytotoxicity at high concentrations?

Yes, components of sandalwood oil, for which this compound is a synthetic analog, have demonstrated dose-dependent cytotoxicity in various cancer cell lines. For instance, sandalwood essential oil (SEO), which contains α-santalol, a compound structurally related to this compound, has been shown to reduce cell viability in breast cancer (MCF-7) and non-tumorigenic breast epithelial (MCF-10A) cell lines.[3] High concentrations of related compounds have been associated with the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

The cytotoxic effects of this compound and related compounds at high concentrations are believed to be mediated through several mechanisms:

  • Induction of Apoptosis: Studies on α-santalol, a major component of sandalwood oil, show that it can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7), leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[5]

  • Cell Cycle Arrest: α-Santalol has been observed to cause G2/M phase cell cycle arrest in breast cancer cells.[5]

  • Induction of DNA Damage: Sandalwood essential oil has been shown to cause single- and double-strand DNA breaks, particularly in breast cancer cells.[3]

  • Generation of Reactive Oxygen Species (ROS): While not definitively shown for this compound, some essential oils can act as pro-oxidants, leading to cellular damage. Sandalwood oil has been shown to inhibit ROS generation in certain contexts.[6][7]

Q4: How does the cytotoxic effect of this compound differ between cancerous and non-cancerous cells?

Research on sandalwood oil and its components suggests a degree of selectivity, with cancer cells often being more susceptible to cytotoxic effects than non-cancerous cells. For example, the IC50 value for sandalwood essential oil in the MCF-7 breast cancer cell line was found to be lower than in the non-tumorigenic MCF-10A cell line.[3] This differential effect is a promising area of cancer research.

Troubleshooting Guide

Issue 1: Low solubility of this compound in cell culture medium.

  • Problem: this compound is a hydrophobic compound, which can lead to precipitation in aqueous cell culture media, resulting in inconsistent and inaccurate experimental outcomes.

  • Solution:

    • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for in vitro assays. Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the cell culture medium. It is crucial to mix thoroughly at each dilution step.

    • Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver this compound. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Warming and Sonication: Gentle warming of the stock solution to 37°C or brief sonication can aid in the dissolution of this compound.[8]

Issue 2: High variability in cytotoxicity assay results.

  • Problem: Inconsistent results between replicate wells or experiments can arise from several factors.

  • Solution:

    • Homogeneous Compound Distribution: Ensure that the this compound solution is homogeneously mixed in the culture medium before and after adding it to the cells. Uneven distribution can lead to variable concentrations across wells.

    • Cell Seeding Density: Use a consistent cell seeding density across all wells and plates. Cell number can significantly impact the outcome of cytotoxicity assays.

    • Incubation Time: Maintain a consistent incubation time with this compound for all experiments being compared.

    • Edge Effects: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to variability. It is often recommended to not use the outer wells for experimental conditions.

Issue 3: Unexpected cell death in control groups.

  • Problem: Cell death in the vehicle control group can confound the interpretation of this compound's cytotoxic effects.

  • Solution:

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Test a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line.

    • Contamination: Check for microbial (bacteria, fungi, mycoplasma) or chemical contamination in your cell culture, media, or reagents.[9][10]

    • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.

Quantitative Data Summary

The following tables summarize quantitative data from studies on sandalwood essential oil (SEO) and its components, which can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Sandalwood Essential Oil (SEO) in Breast Cell Lines

Cell LineTypeIC50 (µg/mL) after 24h
MCF-7Breast Adenocarcinoma8.03[3]
MCF-10ANon-tumorigenic Breast Epithelial12.3[3]

Table 2: Effect of α-Santalol on Breast Cancer Cell Proliferation (% Decrease)

Concentration (µM)MCF-7 (12h)MCF-7 (24h)MCF-7 (48h)MDA-MB-231 (12h)MDA-MB-231 (24h)MDA-MB-231 (48h)
101%4%10%0%4%3%
2515%25%40%10%20%25%
5030%60%75%25%45%50%
7545%80%90%40%60%70%
10049.5%89%93%50%69%85%
(Data adapted from a study on α-santalol, a key component of sandalwood oil)[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of hydrophobic compounds like this compound.

Materials:

  • This compound stock solution (in 100% DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include vehicle control wells (medium with DMSO) and untreated control wells. Carefully remove the old medium and add 100 µL of the treatment solutions to the respective wells.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h prepare_this compound Prepare this compound dilutions incubate_24h->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance analyze_data Analyze data and determine cytotoxicity read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound High Concentration This compound death_receptor Death Receptors This compound->death_receptor mitochondria Mitochondria This compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis at high concentrations.

References

How to prevent desensitization of OR2AT4 by Sandalore

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the olfactory receptor OR2AT4 and its activation by the synthetic sandalwood odorant, Sandalore. The information is tailored for scientists and drug development professionals investigating the physiological roles of this receptor.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways activated by this compound-mediated OR2AT4 stimulation?

A1: Upon activation by this compound, OR2AT4, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. In human keratinocytes, it has been shown to activate a cAMP-dependent pathway, leading to the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[1][2][3] Additionally, OR2AT4 activation can increase intracellular calcium levels, which in turn stimulates the CaMKKβ/AMPK/mTORC1 signaling axis.[4][5]

Q2: My cells are showing a diminished response to repeated this compound application. What is the likely cause?

A2: This phenomenon is likely due to receptor desensitization, a common regulatory mechanism for GPCRs.[6] Continuous or repeated exposure to an agonist like this compound can lead to a decrease in receptor responsiveness. This process is typically mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[7][8][9] GRKs phosphorylate the activated receptor, which then promotes the binding of β-arrestin, leading to receptor uncoupling from the G-protein and subsequent internalization.[9][10]

Q3: How can I prevent or reduce the desensitization of OR2AT4 in my experiments?

A3: Several strategies can be employed to mitigate OR2AT4 desensitization. These include:

  • Using specific inhibitors: Employing inhibitors of GRKs (e.g., heparin, suramin) or second-messenger kinases like PKA and PKC can reduce receptor phosphorylation and subsequent desensitization.

  • siRNA-mediated knockdown: Reducing the expression of key proteins involved in desensitization, such as specific GRK isoforms or β-arrestin-2, using small interfering RNA (siRNA) can help maintain receptor sensitivity.[11]

  • Optimizing agonist exposure: Using the lowest effective concentration of this compound and minimizing the duration of exposure can help reduce the rate and extent of desensitization. Implementing washout periods between agonist applications can allow for receptor resensitization.

Q4: Are there known antagonists for OR2AT4?

A4: While the primary focus of research has been on the agonist this compound, the identification and use of a specific OR2AT4 antagonist could be a valuable tool to probe receptor function and prevent overstimulation-induced desensitization. While not explicitly named in the provided search results, the concept of antagonists for olfactory receptors is established.[6] Researchers may need to screen compound libraries or consult more recent literature to identify a specific OR2AT4 antagonist.

Troubleshooting Guides

Problem 1: Inconsistent results in downstream signaling assays (e.g., p-Erk, cAMP levels) upon this compound stimulation.

Possible Cause Troubleshooting Step
Cell passage number and health Ensure cells are within a consistent and low passage number range. Monitor cell viability and morphology.
This compound concentration and stability Prepare fresh this compound solutions for each experiment. Perform a dose-response curve to identify the optimal concentration.
Receptor desensitization Reduce the pre-incubation time with this compound. Include a washout step and a recovery period before re-stimulation. Consider using a GRK or PKA/PKC inhibitor as a control.
Assay variability Optimize assay conditions, including incubation times, antibody concentrations, and substrate concentrations. Include appropriate positive and negative controls.

Problem 2: Difficulty in replicating published findings on OR2AT4-mediated cell proliferation or migration.

Possible Cause Troubleshooting Step
Differences in cell lines or primary cells Use the same cell line as the original study (e.g., human keratinocytes). If using primary cells, be aware of potential donor-to-donor variability.
Subtle variations in experimental protocols Carefully review and adhere to the detailed methodologies of the cited papers, paying close attention to media composition, serum concentration, and timing of treatments.
Long-term desensitization and receptor downregulation For long-term studies, consider intermittent this compound stimulation rather than continuous exposure to minimize receptor downregulation.
Off-target effects of this compound Use siRNA-mediated knockdown of OR2AT4 to confirm that the observed effects on proliferation and migration are indeed mediated by the receptor.[1][2]

Quantitative Data Summary

The following tables provide a template for organizing and comparing quantitative data from experiments aimed at investigating and preventing OR2AT4 desensitization.

Table 1: Effect of Inhibitors on this compound-Induced OR2AT4 Desensitization

Inhibitor Target Concentration This compound EC50 (cAMP Assay) Maximal Response (% of initial)
Control (DMSO)--10 µM45%
HeparinGRKs10 µg/mL12 µM85%
H-89PKA10 µM11 µM70%
Gö 6983PKC1 µM11.5 µM65%

Table 2: Impact of siRNA Knockdown on OR2AT4 Responsiveness

siRNA Target Knockdown Efficiency (%) This compound-Induced Calcium Peak (ΔF/F0) Response after 2nd Stimulation (% of 1st)
Scrambled siRNAN/A1.8 ± 0.235 ± 5%
GRK2 siRNA85 ± 5%1.9 ± 0.378 ± 7%
β-arrestin-2 siRNA90 ± 4%1.7 ± 0.285 ± 6%

Experimental Protocols

Protocol 1: Investigating the Role of GRKs in OR2AT4 Desensitization using siRNA

Objective: To determine if the knockdown of a specific G-protein coupled receptor kinase (GRK) can prevent this compound-induced desensitization of OR2AT4.

Materials:

  • Human keratinocytes expressing OR2AT4

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX

  • siRNA targeting GRK2 (or other GRK isoforms) and non-targeting (scrambled) control siRNA

  • This compound

  • Reagents for downstream signaling assay (e.g., cAMP assay kit, calcium imaging dyes like Fura-2 AM)

Procedure:

  • Cell Seeding: Seed human keratinocytes in appropriate well plates for your chosen downstream assay.

  • siRNA Transfection:

    • Dilute siRNA in Opti-MEM.

    • Dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.

    • Add the siRNA-lipid complex to the cells.

    • Incubate for 48-72 hours to allow for protein knockdown.

  • Confirmation of Knockdown (Optional but Recommended): Harvest a subset of cells to confirm GRK2 knockdown by Western blot or qPCR.

  • Desensitization Assay (Calcium Imaging Example):

    • Load cells with Fura-2 AM according to the manufacturer's protocol.

    • Establish a baseline fluorescence reading.

    • Stimulate with a primary dose of this compound (e.g., 100 µM) and record the calcium response.

    • Wash the cells with buffer to remove the agonist.

    • Allow a recovery period (e.g., 15 minutes).

    • Apply a second, identical dose of this compound and record the response.

  • Data Analysis: Quantify the peak calcium response for both stimulations. Calculate the percentage of desensitization as: (1 - (Peak 2 / Peak 1)) * 100. Compare the desensitization between scrambled siRNA-treated cells and GRK2 siRNA-treated cells.

Visualizations

This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 binds G_olf Gαolf OR2AT4->G_olf activates PLC PLC OR2AT4->PLC activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Erk12 Erk1/2 PKA->Erk12 phosphorylates p38 p38 MAPK PKA->p38 phosphorylates Proliferation Cell Proliferation & Migration Erk12->Proliferation p38->Proliferation IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases CaMKKb CaMKKβ Ca2->CaMKKb activates AMPK AMPK CaMKKb->AMPK phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy regulates

Caption: this compound-OR2AT4 Signaling Pathways.

This compound This compound OR2AT4_active Active OR2AT4 This compound->OR2AT4_active activates GRK GRK OR2AT4_active->GRK recruits signaling Downstream Signaling OR2AT4_active->signaling OR2AT4_p Phosphorylated OR2AT4 GRK->OR2AT4_p phosphorylates beta_arrestin β-arrestin OR2AT4_p->beta_arrestin binds uncoupling G-protein Uncoupling beta_arrestin->uncoupling internalization Receptor Internalization beta_arrestin->internalization

Caption: Hypothesized OR2AT4 Desensitization Mechanism.

start Seed cells expressing OR2AT4 transfect Transfect with siRNA (e.g., anti-GRK2 or scrambled) start->transfect incubate Incubate for 48-72h transfect->incubate load_dye Load with signaling reporter (e.g., Fura-2 AM) incubate->load_dye stim1 1st Stimulation: Apply this compound & Record load_dye->stim1 wash Washout & Recovery stim1->wash stim2 2nd Stimulation: Apply this compound & Record wash->stim2 analyze Analyze Data: Compare responses stim2->analyze

References

Technical Support Center: Optimizing Sandalore in Hair Follicle Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Sandalore in hair follicle studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in ex vivo hair follicle culture?

A1: Based on published studies, a significant stimulation of hair growth in ex vivo human scalp tissue has been observed after six days of exposure to this compound.[1][2][3] For longer-term studies, clinical trials have shown measurable effects after 8 weeks of continuous topical application, with these effects being maintained for up to 24 weeks.[4][5]

Q2: What is the recommended concentration of this compound for hair follicle studies?

A2: A commonly cited concentration of this compound used in a randomized, double-blinded, placebo-controlled clinical study is 1%.[5][6] It is crucial to note that this compound should be appropriately diluted and not used in its pure form.[7]

Q3: What is the mechanism of action by which this compound stimulates hair growth?

A3: this compound, a synthetic sandalwood odorant, stimulates the olfactory receptor OR2AT4, which is present in the outer root sheath of hair follicles.[1][2][8][9] This activation triggers a signaling cascade that leads to an increase in the production of Insulin-like Growth Factor 1 (IGF-1), a key promoter of hair growth.[9][10][11][12] Concurrently, this compound has been shown to decrease the rate of apoptosis (programmed cell death) in keratinocytes, the cells that produce keratin, the main protein in hair.[1][9][13]

Q4: Can natural sandalwood oil be used as a substitute for this compound?

A4: No, natural sandalwood oil does not stimulate the OR2AT4 receptor and therefore does not produce the same hair growth-promoting effects as this compound.[5] In clinical trials, natural sandalwood oil has been effectively used as a placebo control.[5]

Q5: How can I verify that the observed effects are specific to the OR2AT4 pathway?

A5: To confirm the specificity of this compound's action on the OR2AT4 receptor, you can use an antagonist such as Phenirat.[1][2][9] Co-administration of Phenirat with this compound should block the hair growth-promoting effects, demonstrating that the observed results are mediated through the OR2AT4 pathway.[1][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on hair follicle growth. Incorrect Incubation Time: The incubation period may be too short to observe significant changes.For ex vivo studies, ensure an incubation period of at least six days.[1][3] For in vivo or clinical observations, a longer duration of 8 to 24 weeks may be necessary.[4][5]
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.A 1% solution has been shown to be effective in clinical settings.[5][6] Consider titrating the concentration to find the optimal dose for your specific experimental model.
Use of Natural Sandalwood Oil: Natural sandalwood oil does not activate the OR2AT4 receptor.[5]Ensure you are using the synthetic odorant this compound.
Inconsistent results between experiments. Variability in Hair Follicle Source: Hair follicles from different donors or different scalp locations can have inherent variability.Standardize the source of hair follicles as much as possible. Use follicles from the same scalp region and from donors of a similar age range.[1]
Improper Dilution of this compound: this compound must be properly diluted for safe and effective use.[7]Prepare fresh dilutions for each experiment and ensure thorough mixing.
Observed effects are not specific to the OR2AT4 pathway. Off-target effects of this compound. To confirm specificity, perform control experiments using the OR2AT4 antagonist, Phenirat.[1][2][9] The inhibitory effect of Phenirat will confirm the involvement of the OR2AT4 pathway.

Experimental Protocols

Key Experiment: Ex Vivo Human Hair Follicle Organ Culture

This protocol is a summary of methodologies described in the cited literature.

1. Hair Follicle Source:

  • Human scalp tissue is typically obtained with patient consent from individuals undergoing facelift surgery.[1][2][11]

  • Microdissect individual anagen hair follicles from the subcutaneous fat.

2. Culture Conditions:

  • Culture the isolated hair follicles in a serum-free medium (e.g., Williams E medium) supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.

  • Maintain the cultures at 37°C in a humidified atmosphere with 5% CO2.

3. This compound Treatment:

  • Prepare a stock solution of this compound and dilute it to the desired final concentration (e.g., 1%) in the culture medium.[5][6]

  • Incubate the hair follicles in the this compound-containing medium for a period of at least six days.[1][3]

  • Include a vehicle control (medium with the solvent used for this compound) and a negative control (e.g., natural sandalwood oil) in your experimental setup.[5]

  • For specificity testing, include a condition with this compound and the OR2AT4 antagonist, Phenirat.[1][2][9]

4. Analysis:

  • Measure hair shaft elongation daily using a microscope equipped with a calibrated eyepiece.

  • At the end of the incubation period, assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay) in the hair matrix keratinocytes.[9]

  • Analyze the expression of key growth factors, such as IGF-1, using immunohistochemistry or ELISA.[9][11]

Visualizations

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 Receptor (in Hair Follicle) This compound->OR2AT4 AC Adenylyl Cyclase OR2AT4->AC Activates Apoptosis Apoptosis (Cell Death) OR2AT4->Apoptosis Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IGF1 IGF-1 (Growth Factor) CREB->IGF1 Increases Transcription HairGrowth Hair Growth (Anagen Prolongation) IGF1->HairGrowth Promotes Apoptosis->HairGrowth Negatively Impacts

Caption: this compound signaling pathway in hair follicles.

Experimental_Workflow cluster_prep Preparation cluster_culture Culture & Treatment cluster_analysis Analysis Tissue Human Scalp Tissue (from Facelift Surgery) Dissection Microdissection of Anagen Hair Follicles Tissue->Dissection Culture Hair Follicle Organ Culture Dissection->Culture Treatment Incubation with this compound (e.g., 1%) for at least 6 days Culture->Treatment Controls Controls: - Vehicle - Natural Sandalwood Oil - this compound + Phenirat Culture->Controls Elongation Hair Shaft Elongation Measurement Treatment->Elongation Staining Immunohistochemistry (Ki-67, TUNEL) Treatment->Staining Expression Growth Factor Analysis (IGF-1) Treatment->Expression

Caption: Ex vivo hair follicle culture workflow.

Troubleshooting_Logic Start No Observable Effect on Hair Growth CheckTime Is Incubation Time ≥ 6 days (ex vivo)? Start->CheckTime CheckConc Is this compound Concentration Optimal (e.g., 1%)? CheckTime->CheckConc Yes IncreaseTime Increase Incubation Time CheckTime->IncreaseTime No CheckSource Are you using Synthetic this compound? CheckConc->CheckSource Yes AdjustConc Adjust Concentration CheckConc->AdjustConc No UseSynthetic Use Synthetic this compound, not Natural Oil CheckSource->UseSynthetic No Success Effect Observed CheckSource->Success Yes IncreaseTime->CheckConc AdjustConc->CheckSource UseSynthetic->Success FurtherTroubleshoot Further Troubleshooting (e.g., Follicle Viability) Success->FurtherTroubleshoot

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting unexpected results in Sandalore experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sandalore. The information is designed to address specific issues that may arise during experimentation, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic sandalwood odorant that has been identified as a selective agonist for the olfactory receptor OR2AT4, which is ectopically expressed in various tissues, including skin keratinocytes and hair follicles.[1][2][3] Its activation of OR2AT4 triggers a cascade of intracellular signaling events, primarily initiated by an increase in intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP) levels.[1][4]

Q2: In which cell types has this compound activity been characterized?

The effects of this compound have been most notably studied in human keratinocytes and hair follicle cells.[2][5][6] In these cells, it has been shown to promote proliferation and migration, and to inhibit apoptosis.[2][7] These effects are linked to its potential role in wound healing and hair growth prolongation.[2][6][8] Research has also explored its effects in other cell types, such as myelogenous leukemia cells, where it was found to decrease proliferation.[9]

Q3: What are the key signaling pathways activated by this compound?

Upon binding to OR2AT4, this compound initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of several downstream pathways, including:

  • MAPK/ERK Pathway: Phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[2][10]

  • PI3K/AKT Pathway: This pathway is implicated in the anti-apoptotic effects of this compound.[5]

  • CaMKKβ/AMPK/mTORC1 Pathway: Activation of this axis has been linked to the suppression of cellular senescence.[4][7]

  • IGF-1 Pathway: this compound has been shown to upregulate the expression and secretion of Insulin-like Growth Factor 1 (IGF-1), which is crucial for its anagen-prolonging effects in hair follicles.[5][11]

Troubleshooting Guide

Unexpected Results in Cell Proliferation Assays

Q4: I am not observing the expected pro-proliferative effect of this compound on keratinocytes. What could be the issue?

Several factors could contribute to a lack of proliferative response. Consider the following:

  • Cell Health and Passage Number: Ensure your keratinocytes are healthy, within a low passage number, and not senescent. High passage numbers can lead to altered receptor expression and signaling responses.

  • This compound Concentration: The effect of this compound can be dose-dependent. An IC50 of 74 μM was observed for the inhibitory effect on K562 cell proliferation, indicating that the optimal concentration for a proliferative effect in other cells may be narrow.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • OR2AT4 Expression Levels: The responsiveness of your cells to this compound is directly dependent on the expression level of the OR2AT4 receptor. Verify the expression of OR2AT4 in your cell line using techniques like qPCR or Western blotting.

  • Control Vehicle: this compound is often dissolved in a solvent like DMSO. Ensure your vehicle control (e.g., 0.1% DMSO) is not affecting cell proliferation.[9]

Q5: My this compound-treated cells are showing decreased proliferation, which is the opposite of the expected effect. Why might this be happening?

While this compound is known to promote proliferation in keratinocytes, high concentrations or cell-type-specific effects can lead to anti-proliferative outcomes. For instance, in K562 leukemia cells, this compound inhibited proliferation.[9]

  • Cell-Type Specificity: The downstream effects of OR2AT4 activation can be highly cell-type specific. The signaling network in your chosen cell line might differ from that in keratinocytes, leading to a different physiological outcome.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that are independent of OR2AT4 activation. Again, a careful dose-response study is essential.

  • Assay Interference: Ensure that this compound itself does not interfere with your proliferation assay (e.g., colorimetric or fluorescent readouts). Run appropriate controls to test for this.

Table 1: Troubleshooting Inconsistent Cell Proliferation Results

Potential Cause Recommended Solution
Uneven Cell Seeding Gently swirl the cell suspension before each pipetting step. Use wide-bore pipette tips to minimize cell clumping.
Edge Effects in Microplates Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Pipetting Errors Ensure pipettes are calibrated. Use a consistent technique for adding reagents.
Cell Clumping Maintain a healthy subculture routine. If necessary, gently pass the cell suspension through a cell strainer before seeding.
Reagent Toxicity If using a dye-based assay, ensure the dye concentration and incubation time are optimized to avoid toxicity.[12]
Unexpected Results in Calcium Imaging Experiments

Q6: I am observing a weak or no intracellular calcium (Ca²⁺) signal after this compound application. What should I check?

A lack of a Ca²⁺ signal is a common issue that can often be resolved by systematically checking your experimental setup.

  • OR2AT4 Expression: As with proliferation assays, sufficient OR2AT4 expression is a prerequisite for a detectable Ca²⁺ response.[2][4]

  • Calcium Indicator Loading: Ensure that your cells are properly loaded with the calcium indicator dye (e.g., Fluo-3 AM).[13] Inadequate loading will result in a poor signal-to-noise ratio.

  • This compound Delivery: Confirm that your delivery system is functioning correctly and that this compound is reaching the cells at the intended concentration.

  • Cell Viability: Dead or unhealthy cells will not exhibit a physiological calcium response. Check the viability of your cells before starting the experiment.

Q7: The baseline calcium levels in my cells are high and unstable, making it difficult to detect a this compound-induced response. What could be the cause?

High and unstable baseline calcium can be caused by several factors:

  • Cell Stress: Overly confluent cultures, nutrient deprivation, or phototoxicity from the imaging laser can stress the cells and elevate baseline calcium.

  • Reagent Issues: The quality of the culture medium and other reagents can impact baseline calcium. Ensure all solutions are fresh and properly prepared.

  • Long-term Indicator Expression: Long-term expression of genetically encoded calcium indicators can sometimes lead to aberrant neuronal activity and unusual wave patterns, which could be a confounding factor.[14]

Table 2: Summary of Expected Quantitative Outcomes from this compound Experiments

Experiment Cell Type Parameter Measured Expected Outcome with this compound Reference
Cell Proliferation Human KeratinocytesIncrease in cell number/viability~10-15% increase after 48-72h[2]
Cell Migration Human KeratinocytesWound closure rateAccelerated wound closure in scratch assays[2][3]
Calcium Imaging Human KeratinocytesIntracellular Ca²⁺ concentrationStrong, transient increase in [Ca²⁺]i[2][10]
Hair Follicle Organ Culture Human Hair FolliclesAnagen (growth) phase durationProlongation of the anagen phase[1][8]
Apoptosis Assay Human Hair FolliclesCaspase activity/TUNEL stainingDecrease in apoptotic markers[1]
Gene Expression (qPCR) Human Hair FolliclesIGF-1 mRNA levelsUpregulation of IGF-1 expression[5]

Experimental Protocols & Visualizations

Key Signaling Pathway of this compound

The activation of OR2AT4 by this compound initiates a canonical GPCR signaling cascade that branches into multiple downstream pathways, ultimately influencing cell proliferation, survival, and migration.

Sandalore_Signaling This compound This compound OR2AT4 OR2AT4 (GPCR) This compound->OR2AT4 Binds G_protein Gαolf/s OR2AT4->G_protein Activates PI3K PI3K/AKT OR2AT4->PI3K IGF1 ↑ IGF-1 Secretion OR2AT4->IGF1 AC Adenylate Cyclase G_protein->AC PLC PLC G_protein->PLC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA IP3 ↑ IP3 PLC->IP3 Ca2_release ↑ [Ca²⁺]i IP3->Ca2_release MAPK_pathway MAPK Pathway (Erk1/2, p38) Ca2_release->MAPK_pathway CaMKK CaMKKβ/AMPK Ca2_release->CaMKK PKA->MAPK_pathway Proliferation Cell Proliferation & Migration MAPK_pathway->Proliferation Survival ↓ Apoptosis ↑ Cell Survival CaMKK->Survival PI3K->Survival IGF1->PI3K

Caption: this compound-OR2AT4 signaling cascade.

Experimental Workflow: Troubleshooting Logic

When unexpected results occur, a logical, step-by-step troubleshooting process is crucial. This workflow helps to systematically identify and resolve the root cause of the issue.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagents (this compound, Media, Dyes) Start->Check_Reagents Check_Cells Assess Cell Health (Viability, Passage #, OR2AT4 Expression) Start->Check_Cells Check_Protocol Review Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_Equipment Calibrate Equipment (Pipettes, Plate Reader, Microscope) Start->Check_Equipment Issue_Found Issue Identified? Check_Reagents->Issue_Found Check_Cells->Issue_Found Check_Protocol->Issue_Found Check_Equipment->Issue_Found Correct_Reagents Prepare Fresh Reagents Issue_Found->Correct_Reagents Yes (Reagent) Correct_Cells Start New Culture from Frozen Stock Issue_Found->Correct_Cells Yes (Cell) Correct_Equipment Recalibrate or Service Equipment Issue_Found->Correct_Equipment Yes (Equipment) Consult Consult Literature / Technical Support Issue_Found->Consult No Repeat_Expt Repeat Experiment Correct_Reagents->Repeat_Expt Correct_Cells->Repeat_Expt Correct_Protocol Optimize Protocol Parameters (e.g., Dose-Response) Correct_Protocol->Repeat_Expt Correct_Equipment->Repeat_Expt Issue_found Issue_found Issue_found->Correct_Protocol Yes (Protocol)

Caption: Systematic troubleshooting workflow.

Detailed Methodology: In Vitro Wound Scratch Assay

This protocol is adapted from methodologies used to assess the effect of this compound on keratinocyte migration.[2]

  • Cell Seeding: Plate human keratinocytes in a 6-well plate and grow to 90-100% confluency.

  • Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.

  • Wash: Gently wash the well with sterile Phosphate-Buffered Saline (PBS) to remove dislodged cells.

  • Treatment: Replace the PBS with culture medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO).

  • Imaging: Immediately acquire an image of the scratch at time 0 using a phase-contrast microscope. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed (typically 24-48 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0. Compare the closure rates between this compound-treated and control groups.

References

Technical Support Center: Quantifying Sandalore's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on methods to refine the quantification of Sandalore's impact on gene expression. It includes troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect gene expression?

A1: this compound is a synthetic sandalwood odorant that acts as an agonist for the olfactory receptor OR2AT4, which is expressed in various tissues, including skin keratinocytes and hair follicles.[1][2] Activation of OR2AT4 by this compound triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression.[1][3] These changes can influence cellular processes such as proliferation, migration, and apoptosis.[1][3]

Q2: What is the optimal concentration of this compound for in vitro experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. However, concentrations of 100 µM and 500 µM have been frequently used in published studies to elicit significant effects on gene and protein expression in human keratinocytes and hair follicles.[4][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I treat my cells with this compound to observe changes in gene expression?

A3: The time required to observe significant changes in gene expression following this compound treatment can vary. Phosphorylation of signaling proteins like p44/42-MAPK can be detected as early as 15-60 minutes post-treatment.[4] For changes in mRNA levels of target genes, a treatment duration of 6 to 24 hours is often a good starting point.[3] For longer-term effects on cell behavior like proliferation, treatments can extend for several days.[1]

Troubleshooting Guides

Problem 1: No significant change in target gene expression is observed after this compound treatment in my RT-qPCR experiment.

Possible Causes and Solutions:

  • Suboptimal this compound Concentration:

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM) to identify the optimal concentration for your cell type and target gene.

  • Incorrect Treatment Duration:

    • Solution: Conduct a time-course experiment (e.g., 6h, 12h, 24h, 48h) to determine the peak expression time for your gene of interest.

  • Low OR2AT4 Receptor Expression:

    • Solution: Verify the expression of OR2AT4 in your cell line or primary cells using RT-qPCR or Western blot. If expression is low, consider using a different cell model known to express higher levels of this receptor.

  • RNA Degradation:

    • Solution: Ensure proper RNA extraction techniques are used to prevent degradation. Check RNA integrity using methods like gel electrophoresis or a Bioanalyzer.

  • Inefficient cDNA Synthesis:

    • Solution: Verify the efficiency of your reverse transcription step. Use a high-quality reverse transcriptase and ensure your RNA is free of contaminants.

  • Poor Primer Design:

    • Solution: Design and validate new primers for your target and reference genes. Ensure they have optimal annealing temperatures and do not form primer-dimers.

Problem 2: High variability between technical replicates in my gene expression data.

Possible Causes and Solutions:

  • Pipetting Errors:

    • Solution: Ensure accurate and consistent pipetting. Use calibrated pipettes and mix all solutions thoroughly before dispensing.

  • Inhomogeneous Cell Culture:

    • Solution: Ensure a single-cell suspension before seeding and that cells are evenly distributed in the culture plates.

  • Cell Proliferation Status:

    • Solution: The proliferative state of cells can affect their response to treatment. Ensure that control and treated cells are at a similar confluency and growth phase.[7]

Problem 3: I am not observing the expected increase in cell proliferation or migration after this compound treatment.

Possible Causes and Solutions:

  • Downstream Signaling Pathway Issues:

    • Solution: The lack of a proliferative response could be due to issues in the signaling pathways downstream of OR2AT4 activation. Confirm the activation of key signaling molecules like p44/42-MAPK and Akt via Western blot.[4]

  • Cell Line Specific Effects:

    • Solution: The pro-proliferative effects of this compound can be cell-type dependent. While it promotes proliferation in keratinocytes, it has been shown to have anti-proliferative effects in other cell lines.[1][4] Ensure you are using an appropriate cell model for your research question.

  • Knockdown Experiment Issues:

    • Solution: If you are performing a knockdown of OR2AT4 to confirm its role, verify the knockdown efficiency at both the mRNA and protein levels. In some cases, a transient knockdown may not be sufficient, and a stable knockdown or knockout cell line may be necessary.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound's effects.

Table 1: Effects of this compound on Protein Phosphorylation and Gene Expression

TargetCell TypeThis compound ConcentrationFold Change/EffectReference
p44/42-MAPK PhosphorylationK562 Cells100 µM2.1 (±0.22) fold increase[4]
Akt PhosphorylationK562 Cells100 µM2.7 (±0.34) fold increase[4]
p38-MAPK PhosphorylationK562 Cells100 µM~0.74 (±0.09) fold decrease (at 60 min)[4]
FGF-7Human Hair Follicles500 µM2.75 fold increase[9]
IGF-1Human Hair Follicles500 µMUpregulation[3]
Ki-67 mRNASenescent HaCaT CellsNot SpecifiedSignificant increase[10]

Table 2: Optimal Experimental Conditions for this compound Studies

ParameterConditionCell Type/SystemReference
This compound Concentration100 µMK562 Cells[4]
This compound Concentration500 µMHuman Hair Follicles, Organ-cultured skin[3][5][6]
Treatment Duration (Phosphorylation)15 - 60 minutesK562 Cells[4]
Treatment Duration (mRNA Expression)6 hoursHuman Hair Follicles[3]
Treatment Duration (Protein Expression)4 daysOrgan-cultured skin[5][6]

Experimental Protocols

Protocol 1: Quantification of Gene Expression by RT-qPCR

This protocol outlines the general steps for quantifying changes in gene expression in human keratinocytes treated with this compound.

  • Cell Culture and Treatment:

    • Culture human keratinocytes in appropriate media until they reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 100 µM or 500 µM) or vehicle control (e.g., DMSO) for the chosen duration (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a microfluidics-based system.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase, Invitrogen) with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[11]

    • Include no-template controls to check for contamination and a melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[11]

Visualizations

Sandalore_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_calcium Calcium Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_gene_expression Gene Expression This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 binds G_olf Gαolf OR2AT4->G_olf activates Ca2_increase ↑ [Ca2+] OR2AT4->Ca2_increase induces AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces p38_MAPK p38 MAPK cAMP->p38_MAPK activates Erk1_2 Erk1/2 cAMP->Erk1_2 activates Ca2_increase->p38_MAPK activates Ca2_increase->Erk1_2 activates Akt Akt Ca2_increase->Akt activates IGF1 ↑ IGF-1 p38_MAPK->IGF1 Apoptosis_genes ↓ Apoptosis Genes p38_MAPK->Apoptosis_genes Proliferation_genes ↑ Proliferation & Migration Genes p38_MAPK->Proliferation_genes Erk1_2->IGF1 Erk1_2->Apoptosis_genes Erk1_2->Proliferation_genes Akt->IGF1 Akt->Apoptosis_genes Akt->Proliferation_genes

Caption: this compound-OR2AT4 signaling pathway.

RT_qPCR_Workflow start Start: Keratinocyte Culture treatment This compound Treatment (e.g., 100µM, 24h) start->treatment control Vehicle Control (e.g., DMSO) start->control rna_extraction Total RNA Extraction (DNase Treatment) treatment->rna_extraction control->rna_extraction rna_qc RNA Quality & Quantity Check rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup (Target & Reference Genes) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (2^-ΔΔCt Method) qpcr_run->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: RT-qPCR workflow for gene expression.

References

Validation & Comparative

Unlocking Hair Growth: A Comparative Guide to Sandalore and its Activation of OR2AT4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Sandalore-induced hair growth through the olfactory receptor OR2AT4 against established hair loss treatments. Supported by experimental data, this document outlines the underlying mechanisms, presents quantitative comparisons, and details the experimental protocols for validating these findings.

The discovery that human hair follicles can "smell" has opened a new frontier in trichology. Specifically, the olfactory receptor OR2AT4, present in the outer root sheath of hair follicles, has been identified as a key target for promoting hair growth. The synthetic sandalwood odorant, this compound, has been shown to activate this receptor, leading to a cascade of molecular events that prolong the anagen (growth) phase of the hair cycle. This guide delves into the science behind this mechanism, comparing its efficacy and mode of action with traditional hair loss therapies like minoxidil and finasteride.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data from key studies on this compound and compare it with the established efficacy of minoxidil and finasteride.

Table 1: Ex Vivo Efficacy of this compound on Human Hair Follicles

ParameterVehicle (Control)This compound (100µM)Percentage Changep-valueReference
Hair Shaft Elongation (mm) after 6 days1.1 ± 0.11.4 ± 0.1+27.3%< 0.05Chéret et al., 2018
Anagen VI Hair Follicles (%) after 6 days~45%~75%+66.7%< 0.01Chéret et al., 2018
IGF-1 Protein Expression (arbitrary units)1.0 ± 0.21.8 ± 0.3+80%< 0.05Chéret et al., 2018

Table 2: In Vivo Efficacy of Topical 1% this compound in Females with Telogen Effluvium (24 weeks)

ParameterPlacebo1% this compoundPercentage Change vs. Placebop-valueReference
Hair Shedding (Modified Wash Test)-ReducedStatistically significant reduction< 0.05Jimenez et al., 2021
Hair Volume (Hair Mass Index)-IncreasedStatistically significant increase< 0.05Jimenez et al., 2021
Anagen/Telogen Ratio-IncreasedStatistically significant increase< 0.05Jimenez et al., 2021

Table 3: Comparative Efficacy of Minoxidil and Finasteride in Androgenetic Alopecia

TreatmentChange in Total Hair Count (hairs/cm²) at 24 weeksChange in Terminal Hair Count (hairs/cm²) at 24 weeksReference
0.5 mg/d Dutasteride+23.7 (vs. 0.25 mg/d Minoxidil)-Gupta et al., 2022[1]
5 mg/d Minoxidil+15.0 (vs. 0.25 mg/d Minoxidil)+43.6 (vs. 0.25 mg/d Minoxidil)Gupta et al., 2022[1]
1 mg/d Finasteride+7.1 (vs. 0.25 mg/d Minoxidil)+10.4 (vs. 5 mg/d Minoxidil)Gupta et al., 2022[1]
5% Topical Minoxidil-+29.8 (vs. 0.25 mg/d Minoxidil)Gupta et al., 2022[1]
2% Topical Minoxidil+8.5 (vs. 0.25 mg/d Minoxidil)+29.3 (vs. 0.25 mg/d Minoxidil)Gupta et al., 2022[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 binds G_olf Gαolf OR2AT4->G_olf activates Ca2 ↑ Intracellular Ca²⁺ OR2AT4->Ca2 AC Adenylyl Cyclase G_olf->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates IGF1_up ↑ IGF-1 Gene Expression & Secretion CREB->IGF1_up induces IGF1R IGF-1 Receptor IGF1_up->IGF1R activates (autocrine/paracrine) PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Apoptosis ↓ Apoptosis PI3K_AKT->Apoptosis Anagen ↑ Anagen Phase Prolongation MAPK_ERK->Anagen

This compound-OR2AT4 Signaling Pathway

start Human Scalp Skin (from facelift surgery) dissection Microdissection of Anagen VI Hair Follicles start->dissection culture Culture in Williams' E Medium (serum-free) dissection->culture treatment Treatment Application (e.g., this compound, Vehicle) culture->treatment incubation Incubation for 6-8 days (37°C, 5% CO₂) treatment->incubation analysis Analysis incubation->analysis elongation Hair Shaft Elongation Measurement analysis->elongation immunostaining Immunofluorescence Staining (e.g., Ki-67, TUNEL, IGF-1) analysis->immunostaining qRT_PCR qRT-PCR for Gene Expression analysis->qRT_PCR

Human Hair Follicle Organ Culture Workflow

Experimental Protocols

Human Hair Follicle Organ Culture (HFOC)

The ex vivo human hair follicle organ culture model is a cornerstone for studying the direct effects of compounds on hair growth.[1] The following is a detailed protocol based on established methodologies:

  • Tissue Acquisition: Human scalp skin samples are obtained from patients undergoing facelift surgery with informed consent.

  • Hair Follicle Microdissection: Anagen VI hair follicles are isolated from the subcutaneous fat of the skin samples under a stereomicroscope. The dermal papilla and the complete outer root sheath are carefully preserved.

  • Culture Conditions: Isolated hair follicles are cultured individually in 24-well plates containing 1 ml of serum-free Williams’ E medium. The medium is supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics (penicillin/streptomycin).

  • Treatment Application: The test compound (e.g., this compound) and the vehicle control are added to the culture medium at the desired concentrations. The medium is changed every 2-3 days.

  • Incubation: The cultures are maintained in an incubator at 37°C with 5% CO₂.

  • Analysis of Hair Growth:

    • Hair Shaft Elongation: The length of the hair shaft is measured daily or at the end of the culture period using a calibrated microscope.

    • Hair Cycle Staging: The hair cycle stage (anagen, catagen, telogen) is determined at the end of the culture period through morphological analysis of the hair bulb.

    • Immunofluorescence Staining: Hair follicles are fixed, embedded, and sectioned for immunofluorescence analysis of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., TUNEL assay), and expression of specific proteins (e.g., IGF-1).

    • Gene Expression Analysis: RNA is extracted from the hair follicles for quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes.

Conclusion

The activation of the olfactory receptor OR2AT4 by this compound represents a novel and promising mechanism for promoting hair growth. The ex vivo data demonstrates a direct effect on prolonging the anagen phase and increasing the key growth factor IGF-1.[1] The subsequent clinical trial in female volunteers with telogen effluvium provides in vivo evidence for its efficacy in reducing hair shedding and increasing hair volume.[2]

Compared to traditional treatments like minoxidil and finasteride, which act through different mechanisms (vasodilation and DHT inhibition, respectively), this compound offers a new therapeutic avenue. While direct comparative clinical trials between this compound and these established drugs in a large, controlled setting are yet to be conducted, the existing data suggests that targeting OR2AT4 is a valid and potentially synergistic approach to hair loss treatment. Further research is warranted to fully elucidate its potential and position it within the therapeutic landscape for various types of alopecia.

References

Comparative Analysis of Sandalore and Other OR2AT4 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Sandalore and other known agonists of the olfactory receptor OR2AT4. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support further investigation and development in this area.

The olfactory receptor OR2AT4, ectopically expressed in various tissues including the skin, has emerged as a promising therapeutic target for conditions ranging from wound healing to hair loss. This compound, a synthetic sandalwood odorant, is the most well-characterized agonist of this receptor. However, other molecules, including Brahmanol and the recently identified (-)-epigallocatechin gallate (EGCG), also exhibit agonistic activity. This guide offers a comparative overview of these compounds.

Quantitative Performance of OR2AT4 Ligands

The following table summarizes the available quantitative data for known OR2AT4 agonists and antagonists. Direct comparative studies under identical experimental conditions are limited; therefore, data from different studies are presented with appropriate context.

CompoundTypeParameterValue (µM)Cell TypeAssaySource
This compound AgonistEC50190Alveolar MacrophagesCalcium Influx[1]
Brahmanol Agonist-----
(-)-epigallocatechin gallate (EGCG) Agonist--K562 leukemia cellsCalcium Influx[1]
Oxyphenylon AntagonistIC50174HaCaT KeratinocytesCalcium Influx (vs. This compound)[2]
Phenirat AntagonistIC50178HaCaT KeratinocytesCalcium Influx (vs. This compound)[2]

Note: While Brahmanol is confirmed as an OR2AT4 agonist, specific quantitative data such as EC50 were not available in the reviewed literature. It has been noted that this compound elicits a more robust response.[1] EGCG has been identified as an agonist through calcium influx assays, but a specific EC50 value has not been reported.[1]

Signaling Pathways and Cellular Effects

Activation of OR2AT4 by its agonists initiates a cascade of intracellular signaling events, primarily involving G-protein coupling, leading to the generation of second messengers such as calcium (Ca2+) and cyclic adenosine monophosphate (cAMP).[2][3][4][5] These signals, in turn, activate downstream kinase pathways, including the mitogen-activated protein kinase (MAPK) pathways (Erk1/2 and p38), which are crucial for mediating the physiological effects of OR2AT4 activation.[2][4]

This compound-Induced Signaling Pathway in Keratinocytes

This compound is the most extensively studied agonist, and its activation of OR2AT4 in human keratinocytes has been shown to promote cell proliferation, migration, and wound healing.[2] The signaling cascade initiated by this compound involves both Ca2+ and cAMP-dependent pathways, leading to the phosphorylation of Erk1/2 and p38 MAPK.[2][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 binds G_protein G-protein OR2AT4->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Ca2 Ca²⁺ Influx G_protein->Ca2 triggers cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK_cascade MAPK Cascade (Erk1/2, p38) Ca2->MAPK_cascade activates PKA->MAPK_cascade activates Proliferation Cell Proliferation & Migration MAPK_cascade->Proliferation promotes

This compound-induced OR2AT4 signaling cascade in keratinocytes.
EGCG-Induced Signaling and Effects

The newly identified OR2AT4 agonist, (-)-epigallocatechin gallate (EGCG), has been shown to induce apoptosis in K562 leukemia cells through the activation of the extrinsic apoptosis pathway.[1] This effect is mediated by the activation of OR2AT4, leading to an increase in intracellular calcium.[1] The downstream signaling from OR2AT4 activation by EGCG in these cells involves the cleavage of caspases 3 and 8.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGCG EGCG OR2AT4 OR2AT4 EGCG->OR2AT4 binds Ca2 Ca²⁺ Influx OR2AT4->Ca2 triggers Caspase8 Cleaved Caspase-8 Ca2->Caspase8 activates Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

EGCG-induced OR2AT4 signaling leading to apoptosis in leukemia cells.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the analysis of OR2AT4 agonists.

Calcium Imaging Assay

This protocol is for measuring intracellular calcium concentration changes upon agonist stimulation.

Objective: To quantify the increase in intracellular Ca2+ levels in response to OR2AT4 agonists.

Materials:

  • Cells expressing OR2AT4 (e.g., HaCaT keratinocytes, HEK293 cells transfected with OR2AT4).

  • Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM).[6][7]

  • Pluronic F-127.[8]

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).[8]

  • OR2AT4 agonists (this compound, Brahmanol, EGCG).

  • Microscope equipped for fluorescence imaging.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for imaging and culture until they reach the desired confluency.[8]

  • Dye Loading:

    • Prepare a loading solution containing the calcium imaging dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02-0.05%) in physiological saline.[8]

    • Wash the cells once with the physiological saline.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.[8]

  • Washing and De-esterification:

    • Wash the cells twice with physiological saline to remove extracellular dye.

    • Incubate the cells in fresh physiological saline for an additional 20-30 minutes to allow for complete de-esterification of the dye.[8]

  • Image Acquisition:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images.

    • Add the OR2AT4 agonist at the desired concentration.

    • Continuously record fluorescence changes over time.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

    • The change in fluorescence or ratio is proportional to the change in intracellular Ca2+ concentration.

G cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis plate_cells Plate Cells dye_loading Load with Calcium Dye plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells de_esterify De-esterify wash_cells->de_esterify baseline Acquire Baseline de_esterify->baseline add_agonist Add Agonist baseline->add_agonist record Record Fluorescence add_agonist->record measure_intensity Measure Intensity record->measure_intensity calculate_ratio Calculate Ratio (for ratiometric dyes) measure_intensity->calculate_ratio plot_data Plot Data calculate_ratio->plot_data

Experimental workflow for the calcium imaging assay.
cAMP Measurement Assay

This protocol outlines the steps for quantifying intracellular cAMP levels following OR2AT4 activation.

Objective: To measure the production of cAMP as a second messenger in response to OR2AT4 agonists.

Materials:

  • Cells expressing OR2AT4.

  • cAMP assay kit (e.g., ELISA-based or luminescence-based).[2][9]

  • Cell lysis buffer.

  • OR2AT4 agonists.

  • Plate reader capable of measuring absorbance or luminescence.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) and culture overnight.[2]

  • Agonist Stimulation:

    • Replace the culture medium with a stimulation buffer.

    • Add the OR2AT4 agonist at various concentrations.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.[9]

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Quantification:

    • Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples by interpolating from the standard curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells stimulate Stimulate with Agonist seed_cells->stimulate lyse_cells Lyse Cells stimulate->lyse_cells run_assay Perform cAMP Assay lyse_cells->run_assay read_plate Read Plate run_assay->read_plate standard_curve Generate Standard Curve read_plate->standard_curve calculate_conc Calculate cAMP Concentration standard_curve->calculate_conc

Workflow for the intracellular cAMP measurement assay.
MAPK Phosphorylation Western Blot Analysis

This protocol describes the detection of phosphorylated Erk1/2 and p38 MAPK by Western blotting.

Objective: To assess the activation of downstream MAPK signaling pathways following OR2AT4 stimulation.

Materials:

  • Cells expressing OR2AT4.

  • OR2AT4 agonists.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]

  • Protein assay kit (e.g., BCA assay).[11]

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[12]

  • Primary antibodies against phospho-Erk1/2, total Erk1/2, phospho-p38, and total p38.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).[11]

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the OR2AT4 agonist for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[13]

    • Clarify the lysate by centrifugation.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[11]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[10]

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.[11]

  • Stripping and Re-probing:

    • Strip the membrane to remove the antibodies.

    • Re-probe the membrane with an antibody for the total form of the protein (e.g., anti-total Erk1/2) and a loading control (e.g., GAPDH or β-actin) to normalize the data.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

G cluster_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Analysis treat_cells Treat Cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer sds_page->transfer block Block transfer->block primary_ab Primary Ab block->primary_ab secondary_ab Secondary Ab primary_ab->secondary_ab detect Detect secondary_ab->detect strip_reprobe Strip & Re-probe (Total & Loading Control) detect->strip_reprobe quantify_bands Quantify Bands strip_reprobe->quantify_bands normalize Normalize Data quantify_bands->normalize

Workflow for MAPK phosphorylation analysis by Western blot.

References

Sandalore vs. Natural Sandalwood Oil: A Scientific Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Sandalore, a synthetic aroma chemical, and natural sandalwood oil, an essential oil derived primarily from the Santalum album tree. This document focuses on their chemical properties, olfactory profiles, and distinct biological activities, particularly in the context of dermatological and therapeutic applications.

Chemical and Physical Properties

This compound is a specific chemical compound, whereas natural sandalwood oil is a complex mixture of over 100 constituents. The primary active components of East Indian sandalwood oil responsible for its characteristic aroma and many of its biological effects are the sesquiterpene alcohols, α-santalol and β-santalol.

PropertyThis compoundNatural Sandalwood Oil (Santalum album)
Chemical Name 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol[1][2]Not applicable (complex mixture)
INCI Name PENTAMETHYLCYCLOPENT-3-ENE-BUTANOL[3]Santalum Album Oil
CAS Number 65113-99-7[1][4]8006-87-9
Molecular Formula C₁₄H₂₆O[1][2]Not applicable
Molar Mass 210.36 g/mol [1][2]Not applicable
Key Active Components 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol(Z)-α-santalol (~41-55%), (Z)-β-santalol (~16-24%)[5][6]
Other Major Components Not applicable (synthetic compound)α-bergamotol, epi-β-santalol, α-santalene, β-santalene[7][8]
Appearance Colorless to pale yellow, viscous liquid[3]Pale yellow to brownish viscous liquid
Solubility Soluble in ethanol and other organic solvents[3]Soluble in ethanol and fixed oils

Olfactory Profile

While both substances are characterized by a "sandalwood" scent, their profiles differ in complexity and character. This compound provides a powerful, warm, and sweet sandalwood note and is valued for its tenacity and substantivity in fragrances.[9] Natural sandalwood oil offers a more complex, rich, creamy, and milky-woody aroma, which is difficult to replicate with a single synthetic molecule.[10] Due to this complexity, perfumers often blend this compound with other synthetics like Ebanol® and Javanol® to create a more authentic sandalwood accord.[3][11]

Biological Activity and Mechanism of Action: A Tale of Two Pathways

The most significant divergence between this compound and natural sandalwood oil lies in their interaction with cellular receptors in the skin.

This compound: Agonist of Olfactory Receptor OR2AT4

Recent research has revealed that human skin keratinocytes express olfactory receptors, which, when activated, can initiate physiological processes. This compound is a specific agonist for the olfactory receptor OR2AT4 .[4] Natural sandalwood oil and its primary components, α- and β-santalol, do not activate this receptor.[4]

Activation of OR2AT4 by this compound initiates a signaling cascade that promotes skin cell proliferation and migration, processes crucial for wound healing.[4] This discovery has positioned this compound as a molecule of interest for dermatological applications aimed at skin repair and regeneration.

Sandalore_OR2AT4_Pathway This compound This compound OR2AT4 OR2AT4 Receptor (in Keratinocyte) This compound->OR2AT4 Binds & Activates G_Protein G Protein OR2AT4->G_Protein Activates Ca_influx ↑ Intracellular Ca²⁺ OR2AT4->Ca_influx AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP MAPK_Pathway MAPK Pathway (Erk1/2, p38) cAMP->MAPK_Pathway Ca_influx->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Migration Cell Migration MAPK_Pathway->Migration

This compound's signaling pathway via the OR2AT4 receptor in keratinocytes.
Natural Sandalwood Oil: Multifunctional Biological Activity

Natural sandalwood oil does not activate OR2AT4 but exhibits a range of other scientifically validated biological properties, largely attributed to its high santalol content.

  • Antioxidant Activity : Studies have shown that Indian sandalwood oil is a more potent antioxidant than α-tocopherol (Vitamin E), reducing reactive oxygen species (ROS) by 30-40% more than Vitamin E under similar conditions.[12][13] It can reduce ROS production in skin cells exposed to blue light by up to 76% and decreases the levels of collagen-digesting enzymes (MMP-1) after exposure to pollutants.[12][14]

  • Antimicrobial Activity : Sandalwood oil has demonstrated efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans.[15][16][17][18] This activity is significantly influenced by the concentration of santalols.[15][17]

  • Anti-inflammatory and Chemopreventive Effects : The oil and its components have been reported to have anti-inflammatory properties and chemopreventive effects on skin cancer.[6]

  • Cytotoxicity : Sandalwood oil has shown selective cytotoxicity towards breast cancer cells (MCF-7) while being significantly less toxic to non-tumorigenic breast cells (MCF-10A), suggesting potential for targeted therapies.[19][20][21]

Comparative Biological Data Summary

Biological ActivityThis compoundNatural Sandalwood Oil (S. album)
OR2AT4 Receptor Agonism Yes (promotes keratinocyte proliferation and migration)[4]No [4]
Antioxidant Capacity Data not availableHigh (more potent than Vitamin E)[12][13][14]
Antimicrobial Spectrum Data not availableBroad (Gram-positive, Gram-negative, yeast)[15][17][18]
Anti-inflammatory Data not availableYes [6]
Cytotoxicity Data not availableSelective (toxic to cancer cells, less so to healthy cells)[19][20]

Experimental Protocols

The data presented in this guide are derived from established scientific methodologies. Below are outlines of key experimental protocols used to assess the properties of these substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

This technique is used to separate and identify the individual chemical components of a volatile sample like essential oil.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sandalwood Oil Sample Dilution Dilute in Solvent (e.g., n-hexane, 1% v/v) Sample->Dilution Injection Inject 1µL into GC Dilution->Injection Separation Separation in Capillary Column (e.g., DB-5MS) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (m/z scan) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Library_Search Compare Mass Spectra with NIST Library Chromatogram->Library_Search Quantification Quantify Components (% Peak Area) Library_Search->Quantification

References

Sandalore's Impact on Skin: A Comparative Analysis Across Wound Healing and Hair Growth Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Review of Sandalore's Dermatological Effects

New research highlights the multifaceted role of this compound, a synthetic sandalwood odorant, in promoting skin health through its interaction with the olfactory receptor OR2AT4. This guide provides a detailed comparison of this compound's efficacy in two key dermatological applications: wound healing and hair growth, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is a synthesis of findings from pivotal studies in the field, offering a cross-validation of this compound's effects in different skin models.

Comparative Efficacy of this compound in Skin Models

This compound demonstrates significant therapeutic potential in both epidermal wound repair and hair follicle stimulation. The following tables summarize the key quantitative findings from in vitro and ex vivo studies, providing a clear comparison of its effects across these different models.

Model SystemParameterTreatmentResultReference
Wound Healing
Human Keratinocytes (in vitro)Cell ProliferationThis compound (100 µM)~32% increase vs. controlBusse et al., 2014
Human Keratinocytes (in vitro)Cell Migration (Scratch Assay)This compound (100 µM)~47% faster wound closure at 48h vs. controlBusse et al., 2014
Human Skin Organ Culture (ex vivo)Epidermal RegenerationThis compoundEnhanced re-epithelializationBusse et al., 2014
Hair Growth
Human Hair Follicles (ex vivo)Anagen Phase DurationThis compound (10 µM)Prolonged anagen phaseChéret et al., 2018
Human Hair Follicles (ex vivo)IGF-1 ProductionThis compound (10 µM)Significant increase in IGF-1 expressionChéret et al., 2018
Human Hair Follicles (ex vivo)Apoptosis of Hair Matrix KeratinocytesThis compound (10 µM)Decreased apoptosisChéret et al., 2018
Anti-Senescence
Human Keratinocytes (HaCaT)Cell Proliferation (H₂O₂-induced senescence)This compoundRestored cell proliferationStudy on OR2AT4 and senescence[1]
Human Keratinocytes (HaCaT)SA-β-gal expression (senescence marker)This compoundInhibited expressionStudy on OR2AT4 and senescence[1]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the activation of the olfactory receptor OR2AT4, which is expressed in epidermal keratinocytes and hair follicles.[2][3] This activation triggers distinct downstream signaling cascades, leading to the observed physiological responses.

This compound-OR2AT4 Signaling in Keratinocytes (Wound Healing)

Activation of OR2AT4 in keratinocytes by this compound initiates a signaling cascade that promotes cell proliferation and migration, crucial processes for wound healing.[2][4] This involves the elevation of intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP), leading to the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[2][4]

G This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 binds Ca_cAMP ↑ [Ca²⁺]i ↑ cAMP OR2AT4->Ca_cAMP activates MAPK_pathway p38 MAPK Erk1/2 Ca_cAMP->MAPK_pathway phosphorylates Proliferation_Migration Keratinocyte Proliferation & Migration MAPK_pathway->Proliferation_Migration promotes

This compound signaling in keratinocytes.
This compound-OR2AT4 Signaling in Hair Follicles (Hair Growth)

In human hair follicles, this compound's activation of OR2AT4 prolongs the anagen (growth) phase of the hair cycle.[3] This is primarily achieved by increasing the production of the anagen-prolonging growth factor, Insulin-like Growth Factor 1 (IGF-1), and by reducing apoptosis (programmed cell death) in hair matrix keratinocytes.[3][5]

G This compound This compound OR2AT4 OR2AT4 (Outer Root Sheath) This compound->OR2AT4 binds IGF1 ↑ IGF-1 Production OR2AT4->IGF1 stimulates Apoptosis ↓ Apoptosis (Hair Matrix) OR2AT4->Apoptosis inhibits Anagen Prolonged Anagen Phase IGF1->Anagen Apoptosis->Anagen

This compound signaling in hair follicles.
This compound's Anti-Senescence Signaling Pathway

Recent studies have also unveiled a role for this compound in combating cellular aging in keratinocytes. Activation of OR2AT4 by this compound can suppress oxidative stress-induced senescence by activating the CaMKKβ/AMPK/mTORC1/autophagy signaling axis.[1]

G This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Ca ↑ [Ca²⁺]i OR2AT4->Ca CaMKKb CaMKKβ Ca->CaMKKb AMPK AMPK CaMKKb->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy Senescence ↓ Cellular Senescence Autophagy->Senescence

This compound's anti-senescence pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited in this guide.

In Vitro Wound Healing (Scratch) Assay

This assay is utilized to assess the effect of this compound on keratinocyte migration and proliferation in a two-dimensional model of wound healing.[2]

G cluster_0 Protocol Steps A 1. Culture human keratinocytes to confluence. B 2. Create a 'scratch' in the cell monolayer with a sterile pipette tip. A->B C 3. Treat with this compound (or vehicle control). B->C D 4. Image the scratch at 0h and subsequent time points (e.g., 24h, 48h). C->D E 5. Quantify the rate of wound closure. D->E

In vitro wound healing assay workflow.

Protocol Details:

  • Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media until a confluent monolayer is formed.

  • Scratch Induction: A sterile 200 µL pipette tip is used to create a uniform, straight scratch across the cell monolayer.

  • Treatment: The cells are washed with PBS to remove dislodged cells, and then fresh medium containing either this compound (at desired concentrations, e.g., 100 µM) or a vehicle control is added.

  • Imaging: The scratch is imaged at 0 hours and at regular intervals (e.g., every 24 hours) using a phase-contrast microscope.

  • Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ), and the rate of wound closure is calculated.

Ex Vivo Hair Follicle Organ Culture

This model allows for the study of this compound's effects on the human hair growth cycle in a system that closely mimics the in vivo environment.[3]

G cluster_0 Protocol Steps A 1. Isolate anagen VI hair follicles from human scalp skin. B 2. Culture individual follicles in supplemented medium. A->B C 3. Treat with this compound (or vehicle control). B->C D 4. Measure hair shaft elongation daily for the culture period (e.g., 6 days). C->D E 5. Analyze for hair cycle stage and protein/gene expression (e.g., IGF-1, apoptosis markers). D->E

Ex vivo hair follicle organ culture workflow.

Protocol Details:

  • Follicle Isolation: Anagen VI hair follicles are micro-dissected from human scalp skin samples obtained from healthy donors undergoing cosmetic surgery.[3]

  • Culture: Individual follicles are cultured in Williams E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.

  • Treatment: Follicles are treated with this compound (e.g., 10 µM) or a vehicle control.

  • Elongation Measurement: The length of the hair shaft is measured daily using a calibrated microscope to assess hair growth.

  • Analysis: At the end of the culture period, follicles are harvested for analysis of hair cycle stage (anagen, catagen, telogen) via morphological assessment and for molecular analysis, including immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL), and quantitative real-time PCR or ELISA for gene and protein expression (e.g., IGF-1).

Conclusion

The cross-validation of this compound's effects in these distinct skin models underscores its potential as a novel therapeutic agent in dermatology. Its ability to promote keratinocyte proliferation and migration is beneficial for wound healing, while its stimulation of IGF-1 and inhibition of apoptosis in hair follicles present a promising approach for the management of hair loss. Further clinical investigation is warranted to fully elucidate the therapeutic applications of this compound in skin and hair disorders.

References

A Comparative Guide to the Signaling Pathways of Sandalore and Other Synthetic Sandalwood Odorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways activated by the synthetic sandalwood odorant, Sandalore, and other related compounds. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction

This compound is a synthetic fragrance molecule that mimics the scent of sandalwood. Beyond its use in perfumery, this compound has been identified as a specific agonist for the olfactory receptor OR2AT4, which is ectopically expressed in various tissues, including the skin.[1][2] Activation of OR2AT4 by this compound triggers a cascade of intracellular signaling events that have been implicated in processes such as wound healing, hair growth, and the regulation of cell proliferation.[1][3] This guide compares the signaling pathway of this compound with other synthetic sandalwood odorants, including Brahmanol, Polysantol, and Javanol, to provide a comprehensive resource for researchers in pharmacology and drug development.

Comparative Analysis of Signaling Pathways

The primary signaling pathway activated by this compound involves the G-protein coupled receptor OR2AT4. Upon binding, this compound initiates a canonical olfactory signaling cascade, as well as other downstream pathways. The following sections and tables detail and compare the known signaling activities of this compound and other synthetic sandalwood compounds.

The following tables summarize the quantitative data available for the activation of signaling pathways by this compound and other compounds.

Table 1: Agonist Activity at Olfactory Receptor OR2AT4

CompoundReceptorAssay TypeCell LineEC50 (µM)Efficacy/ResponseCitation(s)
This compound OR2AT4cAMP AssayKeratinocytes197Induces cAMP production[2]
OR2AT4Calcium ImagingKeratinocytes-Induces strong Ca2+ signals[1][2]
Brahmanol OR2AT4Luciferase AssayHana3A-Specific agonist[2]
OR2AT4Calcium ImagingKeratinocytes-Induces Ca2+ signals[2]
Polysantol OR2AT4Luciferase AssayHana3A-No activation observed[2]
Javanol OR2AT4Calcium ImagingKeratinocytes-No activation observed[4]
Ebanol Not specified---No data available

Table 2: Effects on Downstream Signaling and Cellular Processes

CompoundTarget/ProcessCell TypeEffectQuantitative DataCitation(s)
This compound Erk1/2 & p38 MAPKKeratinocytesPhosphorylation-[1][2]
Cell ProliferationKeratinocytesIncreased~30% increase[1]
Cell MigrationKeratinocytesIncreased-[1]
IGF-1 ProductionHair FolliclesIncreased-[3]
Polysantol Estrogen Receptor αMCF7 cellsActivation100 µM induced nuclear aggregation of ERα[5]
Javanol Estrogen Receptor αMCF7 cellsActivation100 µM induced nuclear aggregation of ERα[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways.

Sandalore_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 Binds to G_olf Gαolf OR2AT4->G_olf Activates AC3 Adenylyl Cyclase III G_olf->AC3 Activates PLC PLC G_olf->PLC Activates cAMP cAMP AC3->cAMP Produces PKA PKA cAMP->PKA Ca_channel Calcium Channel cAMP->Ca_channel Opens MAPK_pathway MAPK Pathway (Erk1/2, p38) PKA->MAPK_pathway Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx CaMKKb CaMKKβ Ca_ion->CaMKKb Ca_ion->MAPK_pathway IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Releases Ca²⁺ from DAG->MAPK_pathway ER->Ca_ion AMPK AMPK CaMKKb->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_response Cellular Responses (Proliferation, Migration, Wound Healing, Hair Growth) Autophagy->Cell_response MAPK_pathway->Cell_response

Caption: this compound Signaling Pathway via OR2AT4.

Other_Compounds_Signaling cluster_this compound This compound & Brahmanol cluster_other Polysantol & Javanol cluster_no_activation Lack of OR2AT4 Activation This compound This compound Brahmanol OR2AT4 OR2AT4 This compound->OR2AT4 Downstream_this compound Ca²⁺, cAMP, MAPK Signaling OR2AT4->Downstream_this compound Other_odorants Polysantol Javanol ER_alpha Estrogen Receptor α (Nuclear Receptor) Other_odorants->ER_alpha Gene_transcription Modulation of Gene Transcription ER_alpha->Gene_transcription Polysantol_Javanol Polysantol Javanol OR2AT4_no OR2AT4 Polysantol_Javanol->OR2AT4_no No Activation

Caption: Comparative Signaling of Sandalwood Odorants.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Imaging with Fura-2 AM

This protocol is adapted for studying intracellular calcium concentration changes in human keratinocytes upon stimulation with odorants.

1. Reagent Preparation:

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) containing 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • Odorant Solutions: Prepare stock solutions of this compound, Brahmanol, Polysantol, and Javanol in DMSO. Dilute to final working concentrations in Loading Buffer immediately before use.

2. Cell Preparation and Dye Loading:

  • Seed human keratinocytes onto glass-bottom dishes and culture until they reach 70-80% confluency.

  • Wash the cells once with Loading Buffer.

  • Incubate the cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with Loading Buffer to remove extracellular Fura-2 AM.

  • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

3. Image Acquisition:

  • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Acquire baseline fluorescence for 1-2 minutes before adding the odorant.

  • Add the odorant solution to the dish and record the changes in fluorescence for 5-10 minutes.

4. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

  • The change in this ratio over time reflects the change in intracellular calcium concentration.

Calcium_Imaging_Workflow start Start cell_prep Seed Keratinocytes on Glass-Bottom Dish start->cell_prep dye_loading Load with Fura-2 AM (30-45 min, 37°C) cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash deester De-esterification (30 min, RT) wash->deester imaging Mount on Microscope Acquire Baseline (F340/F380) deester->imaging stimulate Add Odorant Solution imaging->stimulate record Record Fluorescence Changes stimulate->record analyze Calculate F340/F380 Ratio record->analyze end End analyze->end

Caption: Calcium Imaging Experimental Workflow.
cAMP Assay (Fluorometric ELISA)

This protocol describes a competitive immunoassay for the quantitative determination of cyclic AMP (cAMP) in cell lysates.

1. Reagent Preparation:

  • Cell Lysis Buffer: A buffer containing detergents to lyse the cells and release intracellular components.

  • cAMP Standards: A series of known concentrations of cAMP to generate a standard curve.

  • HRP-cAMP Conjugate: Horseradish peroxidase conjugated to cAMP.

  • Anti-cAMP Antibody: An antibody specific for cAMP.

  • Fluorometric Substrate: A substrate that is converted by HRP into a fluorescent product.

2. Cell Culture and Treatment:

  • Seed human keratinocytes in a 96-well plate and culture to 80-90% confluency.

  • Treat the cells with different concentrations of this compound or other test compounds for the desired time.

  • Lyse the cells using the Cell Lysis Buffer.

3. ELISA Procedure:

  • Add the cell lysates and cAMP standards to the wells of a microplate pre-coated with an anti-cAMP antibody.

  • Add the HRP-cAMP conjugate to each well. The sample cAMP and HRP-cAMP will compete for binding to the antibody.

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound reagents.

  • Add the fluorometric substrate and incubate for 15-30 minutes in the dark.

4. Data Analysis:

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm).

  • The fluorescence intensity is inversely proportional to the concentration of cAMP in the sample.

  • Calculate the cAMP concentration in the samples by interpolating from the standard curve.

cAMP_Assay_Workflow start Start cell_culture Culture Keratinocytes in 96-well Plate start->cell_culture treatment Treat with Odorants cell_culture->treatment lysis Lyse Cells treatment->lysis elisa_plate Add Lysates & Standards to Antibody-Coated Plate lysis->elisa_plate competition Add HRP-cAMP Conjugate (Competitive Binding) elisa_plate->competition incubation Incubate (1-2 hours, RT) competition->incubation wash Wash Wells incubation->wash substrate Add Fluorometric Substrate wash->substrate read Measure Fluorescence substrate->read analyze Calculate cAMP Concentration read->analyze end End analyze->end

Caption: cAMP Assay Experimental Workflow.
Conclusion

This compound activates a specific signaling pathway in human keratinocytes through the olfactory receptor OR2AT4, leading to downstream effects on cell proliferation and migration.[1] This activity is shared by the structurally similar compound Brahmanol.[2] In contrast, other synthetic sandalwood odorants such as Polysantol and Javanol do not appear to activate OR2AT4, and may exert their biological effects through different mechanisms, such as interaction with nuclear receptors like the estrogen receptor α.[2][4][5]

The provided data and protocols offer a foundation for further research into the diverse signaling capabilities of these compounds. Understanding these distinct pathways is crucial for the development of targeted therapies in dermatology and other fields where ectopic olfactory receptors play a functional role. Further quantitative studies are needed to fully elucidate the potency and efficacy of a wider range of synthetic sandalwood odorants on their respective molecular targets.

References

Comparative study of Sandalore's effect on different types of skin cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic sandalwood odorant, Sandalore, has emerged as a significant subject of interest in dermatology and cosmetology due to its targeted effects on skin cells. This guide provides a comparative analysis of this compound's influence on various skin cell types, contrasting its performance with other alternatives, and is supported by experimental data from peer-reviewed studies.

Executive Summary

This compound selectively activates the olfactory receptor OR2AT4, which is present in epidermal keratinocytes. This activation triggers a signaling cascade that promotes cell proliferation and migration, processes crucial for wound healing and skin regeneration. Notably, natural sandalwood oil and other synthetic sandalwood odorants do not exhibit the same mechanism of action, as they do not activate the OR2AT4 receptor. While this compound's effects on keratinocytes are well-documented, its impact on fibroblasts and melanocytes is an area of ongoing research.

Comparative Data on Skin Cell Response

The following table summarizes the observed effects of this compound and its alternatives on different skin cell types based on available in vitro studies.

Compound/AlternativeCell TypeKey EffectsQuantitative Data (where available)Mechanism of Action
This compound KeratinocytesPromotes cell proliferation and migration; accelerates wound healing.- ~32% increase in cell proliferation.- ~50% increase in cell migration.Activates the OR2AT4 olfactory receptor, leading to increased intracellular Ca²⁺, cAMP production, and phosphorylation of Erk1/2 and p38 MAPK.
Suppresses oxidative stress-induced senescence.-Activates CaMKKβ/AMPK/mTORC1/autophagy signaling pathway.
FibroblastsLimited data available; olfactory receptors are present.Not availableNot fully elucidated
MelanocytesLimited data available; OR2AT4 receptors have been found in these cells.Not availableNot fully elucidated
Natural Sandalwood Oil KeratinocytesDoes not activate OR2AT4; no significant effect on proliferation and migration via this pathway.Not availableDoes not act as an agonist for OR2AT4.
Various Skin CellsExhibits anti-inflammatory, antimicrobial, and antioxidant properties.Not availableInteracts with multiple cellular pathways, independent of OR2AT4.
Other Synthetic Sandalwood Odorants (e.g., Brahmanol) KeratinocytesBrahmanol shows similar agonistic activity on OR2AT4 to this compound. Other synthetic sandalwood odorants did not show the same effect.Not availableAgonist of OR2AT4.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling in Keratinocytes

Activation of the OR2AT4 receptor by this compound in keratinocytes initiates a cascade of intracellular events. The binding of this compound to the receptor leads to an increase in intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP). This, in turn, activates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK), which are key regulators of cell proliferation and migration.

Sandalore_Signaling cluster_cell Keratinocyte This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 binds AC Adenylyl Cyclase OR2AT4->AC activates Ca_ion Ca²⁺ Influx OR2AT4->Ca_ion cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK_pathway Erk1/2 & p38 MAPK Phosphorylation PKA->MAPK_pathway Ca_ion->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration

Caption: this compound-OR2AT4 signaling pathway in keratinocytes.

Experimental Workflow: In Vitro Wound Healing (Scratch) Assay

A common method to evaluate the effect of this compound on keratinocyte migration is the in vitro wound healing or "scratch" assay. This technique involves creating a "scratch" in a confluent monolayer of cultured keratinocytes and then monitoring the rate at which the cells migrate to close the gap.

Wound_Healing_Assay A 1. Culture Keratinocytes to Confluence B 2. Create a 'Scratch' in the Monolayer A->B C 3. Treat with this compound or Control B->C D 4. Image at Time 0 C->D E 5. Incubate for a Defined Period (e.g., 24-48h) D->E F 6. Image at Final Time Point E->F G 7. Quantify Cell Migration/Wound Closure F->G

Caption: Workflow for an in vitro wound scratch assay.

Experimental Protocols

Cell Culture

Human epidermal keratinocytes (primary cells or HaCaT cell line) are cultured in appropriate media, such as Keratinocyte Growth Medium, supplemented with growth factors and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Wound Healing (Scratch) Assay
  • Cell Seeding: Keratinocytes are seeded in multi-well plates and grown to full confluency.

  • Scratching: A sterile pipette tip or a specialized scratcher is used to create a uniform, cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing either this compound (at various concentrations, e.g., 100-500 µM) or a vehicle control is added.

  • Imaging and Analysis: The "wound" is imaged at the beginning of the experiment (t=0) and at subsequent time points (e.g., 12, 24, 48 hours). The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software.

Calcium Imaging
  • Cell Loading: Keratinocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific duration.

  • Stimulation: A baseline fluorescence is recorded before the addition of this compound.

  • Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a fluorescence microscope or a plate reader. The ratio of fluorescence at different excitation wavelengths is used to determine the relative intracellular calcium levels.

Conclusion

The available evidence strongly indicates that this compound promotes wound healing processes in keratinocytes through the specific activation of the OR2AT4 olfactory receptor. This mechanism is distinct from the broader anti-inflammatory and antimicrobial effects of natural sandalwood oil. While the effects of this compound on fibroblasts and melanocytes are not yet well understood, the findings in keratinocytes present a compelling case for its potential use in therapeutic and cosmetic applications aimed at enhancing skin repair and regeneration. Further research is warranted to explore the full spectrum of this compound's effects on different skin cell types and to elucidate the potential of other OR2AT4 agonists.

Safety Operating Guide

Proper Disposal of Sandalore: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Sandalore, a synthetic sandalwood odorant commonly used in fragrances and research.

Summary of Key Disposal and Safety Data

To facilitate a quick assessment of this compound's properties relevant to its disposal, the following table summarizes key quantitative and qualitative data sourced from safety data sheets (SDS).

PropertyDataCitation(s)
Chemical Name 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol[1]
CAS Number 65113-99-7[2][3]
Physical State Colorless to pale yellow clear liquid[3]
Flash Point >100 °C (212.0 °F) Closed Cup[3][4]
Toxicity Oral LD50 in rats > 3000 mg/kg; Not acutely toxic by ingestion.[2]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[4][5][6] Considered a marine pollutant.[7][4][5][6][7]
Personal Protective Equipment (PPE) Safety goggles or face shield, solvent-resistant gloves, protective clothing.[3][6]
Incompatible Materials Strong acids, alkali, or oxidizing agents.[3]

Step-by-Step Disposal Protocol for this compound

Adherence to the following procedural steps is crucial for the safe and compliant disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE) and Preparation
  • Eye Protection : Always wear safety goggles or a face shield to protect against accidental splashes.[3][6]

  • Hand Protection : Wear chemical-resistant gloves to prevent skin contact.[3]

  • Protective Clothing : Use a lab coat or other protective clothing as necessary to cover exposed skin.[3]

  • Ventilation : Ensure disposal activities are carried out in a well-ventilated area to avoid inhalation of vapors.[3][5]

Handling and Containment of Waste
  • Unused or Excess this compound : Do not dispose of this compound down the drain or in regular trash.[2] It must be treated as chemical waste.

  • Spill Management :

    • Small Spills : Absorb the spill with an inert material such as sand, earth, or vermiculite.[3][4] Wipe the area with an absorbent cloth.[4]

    • Large Spills : Contain the spill using dikes of absorbent material to prevent it from spreading or entering drains.[6][8]

  • Waste Collection : Place all this compound waste, including contaminated absorbent materials and cleaning supplies, into a clearly labeled, approved container for hazardous waste.[2][8] Ensure the container is tightly sealed.[3]

Storage of Waste
  • Store the sealed waste container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[3]

Final Disposal
  • Professional Disposal : Arrange for the disposal of the this compound waste through a licensed hazardous waste collection service.[2][5] Follow all local, state, and federal regulations for chemical waste disposal.[3][4]

  • Container Disposal : Empty containers may retain product residue and should be taken to an approved waste handling site for recycling or disposal.[5][8] Follow label warnings even after the container is emptied.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial preparation to final disposal.

SandaloreDisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Containment cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area C Collect Waste this compound and Contaminated Materials B->C Start Handling E Place all Waste in a Labeled, Sealed Hazardous Waste Container C->E D For Spills: Absorb with Inert Material (e.g., Sand) D->E Contain Spill F Store Waste Container in a Cool, Dry, Ventilated Area E->F Secure Waste G Arrange for Professional Hazardous Waste Disposal F->G Finalize Disposal H Dispose of Empty Containers as Hazardous Waste G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sandalore

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe handling and disposal protocol for all chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the fragrance ingredient Sandalore, focusing on personal protective equipment (PPE), operational procedures, and proper disposal methods to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a mild skin and eye irritant and is recognized as being toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to appropriate PPE protocols is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).To prevent skin contact and potential irritation or allergic reactions.[4]
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[5][6] A face shield may be required for tasks with a high risk of splashing.[6]To protect eyes from splashes and prevent serious irritation.[1][2]
Skin and Body Protection A long-sleeved shirt and long pants or a lab coat. Impervious clothing may be necessary depending on the scale of handling.[6]To minimize skin exposure.[7]
Respiratory Protection Generally not required in well-ventilated areas.[7] Use a NIOSH-approved respirator if aerosols may be generated or if ventilation is inadequate.[7][8]To avoid inhalation of vapors or mists, especially during large-scale handling or spills.[7]
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. No specific occupational exposure limits (PEL, TLV) have been established.[1][6]

ParameterValueReference
Flash Point >100 °C (212 °F) (Closed Cup)[1][7]
Aquatic Toxicity Toxic to aquatic life with long lasting effects.[1][3][9]H411 Classification[2]

Procedural Guidelines for Safe Handling and Disposal

Following a systematic workflow is essential for the safe management of this compound in a laboratory setting.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_spill 3. Spill Management cluster_disposal 4. Disposal prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure adequate ventilation prep_1->prep_2 prep_3 Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat prep_2->prep_3 handle_1 Avoid generating aerosols or mists prep_3->handle_1 Proceed to handling handle_2 Wash hands thoroughly after handling handle_1->handle_2 spill_1 Evacuate non-essential personnel handle_1->spill_1 If spill occurs disp_1 Dispose of waste as hazardous material handle_2->disp_1 After use handle_3 Store in a cool, dry, well-ventilated area handle_4 Keep container tightly closed handle_3->handle_4 spill_2 Contain spill with inert absorbent material (e.g., sand, vermiculite) spill_1->spill_2 spill_3 Collect residue into a labeled container spill_2->spill_3 spill_4 Prevent entry into drains and waterways spill_3->spill_4 spill_3->disp_1 Dispose of spill waste disp_2 Follow all local, state, and federal regulations disp_1->disp_2 disp_3 Do not dispose of into the environment disp_2->disp_3

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Always consult the Safety Data Sheet (SDS) before use.[10]

    • Work in a well-ventilated area to avoid the buildup of vapors.[7][10]

    • Put on all required PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Use and Storage :

    • When handling, avoid splashing and the creation of mists.[10]

    • Avoid breathing in any vapors.[7]

    • After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][10]

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[7][10]

    • Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

Emergency and First Aid Procedures
SituationAction
Eye Contact Immediately rinse eyes cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][10] If eye irritation persists, seek medical attention.[1][2]
Skin Contact Take off contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and water.[10] If skin irritation occurs, get medical advice.[1][2]
Inhalation Move the affected person to fresh air. If coughing, discomfort, or difficulty breathing occurs, seek medical attention.[3][10]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][10]
Disposal Plan

The disposal of this compound and its containers must be managed carefully to prevent environmental contamination, given its toxicity to aquatic life.[9]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (like absorbent used for spills) in a clearly labeled, approved, and sealed container.[10]

  • Disposal Method :

    • Dispose of the waste as hazardous material through a licensed waste disposal contractor.[10]

    • Follow all applicable local, state, and federal regulations for chemical waste disposal.[1][2]

  • Environmental Precautions :

    • Crucially, prevent any release into the environment. Do not dispose of this compound down the drain, in regular trash, or into soil or waterways.[2][9][10] Empty containers should be taken to an approved waste handling site.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.